Opiorphin
Description
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N12O8/c30-17(10-11-22(31)43)23(44)38-18(8-4-12-36-28(32)33)24(45)40-20(14-16-6-2-1-3-7-16)25(46)41-21(15-42)26(47)39-19(27(48)49)9-5-13-37-29(34)35/h1-3,6-7,17-21,42H,4-5,8-15,30H2,(H2,31,43)(H,38,44)(H,39,47)(H,40,45)(H,41,46)(H,48,49)(H4,32,33,36)(H4,34,35,37)/t17-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWFCOBVAKAKIT-SXYSDOLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48N12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027119 | |
| Record name | Opiorphin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864084-88-8 | |
| Record name | Opiorphin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular and Structural Characteristics
An In-depth Technical Guide to the Opiorphin Peptide: Sequence, Structure, and Mechanism of Action
Executive Summary
This compound is an endogenous pentapeptide discovered in human saliva, possessing potent analgesic properties comparable to morphine but with a potentially more favorable side-effect profile. Its primary sequence is Gln-Arg-Phe-Ser-Arg (QRFSR). This compound functions as a dual inhibitor of two key ectopeptidases responsible for the degradation of endogenous opioid peptides: neutral endopeptidase (NEP) and aminopeptidase N (AP-N). By preventing the breakdown of enkephalins, this compound enhances and prolongs their natural pain-relieving effects through the activation of endogenous μ- and δ-opioid receptor pathways. This guide provides a comprehensive overview of this compound's molecular characteristics, mechanism of action, quantitative biochemical data, and the experimental protocols used for its study, targeting researchers and professionals in drug development.
This compound is a relatively simple oligopeptide, first isolated from human saliva, that modulates opioid-dependent pathways.[1][2] Its discovery has opened new avenues for developing novel analgesics that leverage the body's own pain management systems.[3]
Primary Structure and Physicochemical Properties
The primary structure of this compound consists of a five-amino acid sequence: Glutamine-Arginine-Phenylalanine-Serine-Arginine.[4]
| Property | Value | Source |
| Sequence | Gln-Arg-Phe-Ser-Arg (QRFSR) | [2][4] |
| Molecular Formula | C₂₉H₄₈N₁₂O₈ | [5] |
| Molecular Weight | 692.77 g/mol | [5] |
| Theoretical Mass | 693 Da | [1] |
| Experimental Mass (SELDI-TOF MS) | 690 Da | [1] |
Three-Dimensional Structure
As of this writing, a definitive three-dimensional crystal structure of this compound has not been deposited in the Protein Data Bank (PDB). The peptide's flexibility and small size make crystallization challenging. However, its structure can be represented by its linear amino acid sequence and chemical bonds.
References
- 1. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C29H48N12O8 | CID 25195667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [flipper.diff.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound peptide [novoprolabs.com]
The Dual Inhibitory Mechanism of Opiorphin in Preventing Enkephalin Degradation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Opiorphin, an endogenous pentapeptide (Gln-Arg-Phe-Ser-Arg) first isolated from human saliva, presents a compelling alternative to traditional opioid analgesics.[1] Its mechanism of action circumvents direct opioid receptor agonism, instead focusing on the potentiation of the endogenous opioid system. This compound exerts its analgesic effects by inhibiting the degradation of enkephalins, the body's natural pain-relieving peptides.[2][3] This is achieved through the dual inhibition of two key zinc metallopeptidases: neutral endopeptidase (NEP) and aminopeptidase N (APN).[4][5] By preventing the breakdown of enkephalins, this compound effectively prolongs their analgesic action in the spinal cord, offering a targeted approach to pain management with a potentially reduced side-effect profile compared to conventional opioids.[1][2] This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Enkephalin Degradation
Enkephalins, released in response to painful stimuli, are rapidly hydrolyzed at the synapse by two primary ectoenzymes: neutral endopeptidase (NEP) and aminopeptidase N (APN).[4][5][6] NEP, also known as neprilysin, cleaves enkephalins at the Gly-Phe bond, while APN removes the N-terminal tyrosine residue.[7] Both actions result in the inactivation of the enkephalin molecule.
This compound acts as a competitive inhibitor of both hNEP and hAP-N.[8] By binding to the active sites of these enzymes, this compound prevents them from metabolizing enkephalins, thereby increasing the local concentration and prolonging the availability of these endogenous opioids to bind to and activate opioid receptors.[9] This potentiation of the natural pain relief system is the cornerstone of this compound's analgesic properties.[10][11]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory efficacy of this compound against human NEP (hNEP) and human APN (hAP-N) has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that these values can vary depending on the specific experimental conditions, including the enzyme source and the substrate used.
| Enzyme Target | Substrate | Enzyme Source | IC50 (µM) | Reference |
| hNEP | Substance P | Recombinant soluble hNEP | 29 ± 1 | [10] |
| hNEP | Mca-BK2 | LNCaP cell membranes | 25 | [10] |
| hNEP | Mca-BK2 | hNEP-transfected HEK293 cells | 33 | [12] |
| hNEP | Met-enkephalin | Recombinant soluble hNEP | 33 ± 11 | [13] |
| hAP-N | l-alanine-p-nitroanilide (Ala-pNA) | hAP-N-transfected HEK293 cells | 65 ± 9 | [13] |
| pAP-M (porcine AP-M) | Met-enkephalin | Purified soluble pAP-M | 36 ± 12 | [13] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the methods used to study it, the following diagrams have been generated using the DOT language.
Enkephalin Degradation and this compound Inhibition Pathway
Caption: Enkephalin degradation pathway and its inhibition by this compound.
Experimental Workflow for In Vitro Enzyme Inhibition Assay
Caption: Workflow for determining this compound's in vitro enzyme inhibition.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in this compound research, providing a framework for replication and further investigation.
In Vitro hNEP and hAP-N Inhibition Assay
This protocol is based on methodologies described in studies investigating this compound's inhibitory effects on human NEP and APN expressed in HEK293 cells.[10][12][13]
Objective: To determine the IC50 value of this compound for the inhibition of hNEP and hAP-N activity.
Materials:
-
HEK293 cells transfected to express either membrane-anchored hNEP or hAP-N.
-
Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Protein concentration determination kit (e.g., BCA assay).
-
For hNEP assay: Mca-BK2 (fluorescent synthetic NEP-specific substrate).[10]
-
For hAP-N assay: L-alanine-p-nitroanilide (Ala-pNA) (chromogenic APN-specific substrate).[10]
-
Synthetic this compound (QRFSR peptide).
-
96-well microplates (black for fluorescence, clear for absorbance).
-
Plate reader capable of fluorescence and absorbance measurements.
Methodology:
-
Cell Membrane Preparation:
-
Culture hNEP- or hAP-N-transfected HEK293 cells to confluency.
-
Harvest cells and resuspend in lysis buffer.
-
Homogenize the cell suspension and centrifuge to pellet the membrane fraction.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Enzyme Inhibition Assay:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the cell membrane preparation (containing either hNEP or hAP-N).
-
Add the various concentrations of this compound or vehicle (control) to the wells.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the specific substrate (Mca-BK2 for hNEP or Ala-pNA for hAP-N).
-
Incubate the reaction for a specific time at 37°C, ensuring the reaction is in the linear range.
-
-
Data Acquisition and Analysis:
-
For the hNEP assay, measure the fluorescence of the cleaved Mca-BK2 product.
-
For the hAP-N assay, measure the absorbance of the p-nitroaniline product.
-
Calculate the percentage of enzyme inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Analgesia Assessment: Rat Pin-Pain Test
This protocol is a summary of the behavioral model used to assess the analgesic efficacy of this compound in vivo.[10][14]
Objective: To evaluate the pain-suppressive potency of this compound in a model of acute mechanical pain.
Animals:
-
Male Sprague-Dawley rats.
-
Animals should be housed under standard laboratory conditions with ad libitum access to food and water.
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee.
Materials:
-
A test chamber with a floor consisting of an area with pins and a pin-free area.
-
This compound solution for intravenous (i.v.) or intraperitoneal (i.p.) administration.
-
Morphine solution as a positive control.
-
Vehicle solution (e.g., saline) as a negative control.
-
Video recording and analysis software.
Methodology:
-
Acclimatization:
-
Acclimatize the rats to the testing room and the experimental setup for a sufficient period before the test day.
-
-
Drug Administration:
-
Behavioral Testing:
-
Place the rat in the pin-pain test chamber.
-
Record the animal's behavior for a set duration (e.g., 3 minutes).[10]
-
Measure parameters such as the time spent in the pin-overlaid area and the number of crossings over the pin area.
-
-
Data Analysis:
-
Compare the behavioral parameters between the different treatment groups.
-
Use appropriate statistical tests (e.g., Mann-Whitney U test) to determine the significance of the observed differences.[10]
-
An increase in the time spent on the pin area and the number of crossings indicates an analgesic effect.
-
Conclusion and Future Directions
This compound's dual inhibitory action on NEP and APN represents a significant advancement in the understanding of endogenous pain modulation. By protecting enkephalins from degradation, this compound enhances the body's natural analgesic mechanisms.[5][10] The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development.
Future research should focus on the development of stable this compound analogs with improved pharmacokinetic properties to overcome the challenges of peptide-based therapeutics, such as poor bioavailability and rapid in vivo clearance.[1][2] A modified version of this compound, STR-324, has entered Phase I clinical trials, highlighting the therapeutic potential of this novel analgesic pathway.[15] Continued investigation into the intricate mechanisms of this compound and its derivatives holds the promise of delivering a new class of potent and safer analgesics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, found in saliva, inhibits proteases of enkephalins. [wisdomlib.org]
- 3. A possible alternative to morphine-inspired by spit - 2017 - News - University of Bradford [bradford.ac.uk]
- 4. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]
- 5. A possible alternative to this compound and its stable analogues for treating fibromyalgia pain: A clinical hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enkephalins: Endogenous Analgesics with an Emerging Role in Stress Resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Proposed Bioactive Conformations of this compound, an Endogenous Dual APN/NEP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pnas.org [pnas.org]
- 14. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Catherine Rougeot and the discovery of a new painkiller molecule - News from the Institut Pasteur [pasteur.fr]
Endogenous Opiorphin: A Technical Guide to its Core Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Opiorphin, an endogenous pentapeptide (Gln-Arg-Phe-Ser-Arg), is a promising modulator of the endogenous opioid system. First isolated from human saliva, this compound exhibits potent analgesic properties, comparable to morphine, but with a significantly improved side-effect profile. Its primary mechanism of action involves the inhibition of two key ectoenzymes, neutral endopeptidase (NEP) and aminopeptidase N (APN), which are responsible for the degradation of enkephalins. By preventing enkephalin breakdown, this compound enhances and prolongs their natural pain-relieving effects. This technical guide provides an in-depth overview of the endogenous function of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its associated signaling pathways and experimental workflows.
Introduction
This compound is a naturally occurring pentapeptide with the amino acid sequence Gln-Arg-Phe-Ser-Arg (QRFSR)[1][2]. It was first isolated from human saliva and is derived from the N-terminal region of the PROL1 (proline-rich, lacrimal 1) protein[1][2]. The discovery of this compound has opened new avenues for the development of novel analgesics that leverage the body's own pain management system, potentially avoiding the adverse effects associated with traditional opioid medications, such as addiction, tolerance, and respiratory depression[3]. Beyond its analgesic properties, research suggests that this compound may also possess antidepressant-like and anxiolytic effects, further broadening its therapeutic potential[4][5].
Mechanism of Action: Potentiation of Endogenous Enkephalins
The primary endogenous function of this compound is the potentiation of the analgesic and mood-regulating effects of enkephalins. Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation[6]. However, their action is short-lived due to rapid degradation by cell-surface metalloproteases, primarily neutral endopeptidase (NEP, also known as neprilysin) and aminopeptidase N (APN)[7][8].
This compound acts as a dual inhibitor of both NEP and APN[7]. By binding to and inhibiting these enzymes, this compound prevents the breakdown of enkephalins, thereby increasing their local concentration and prolonging their interaction with opioid receptors (primarily δ- and μ-opioid receptors)[4][7]. This enhanced enkephalinergic signaling leads to a more sustained and potent analgesic effect[6][7].
Quantitative Data
The following tables summarize key quantitative data related to the activity and concentration of this compound.
Table 1: Inhibitory Activity of this compound
| Enzyme Target | Substrate | IC50 (µM) | Reference |
| Human Neutral Endopeptidase (hNEP) | Substance P | 11 ± 3 | [4] |
| Human Neutral Endopeptidase (hNEP) | Mca-BK2 | 33 ± 6 | [4] |
| Human Aminopeptidase N (hAPN) | L-Alanine-p-nitroanilide (Ala-pNA) | 65 ± 9 | [4] |
Table 2: Concentration of this compound in Human Saliva
| Condition | Mean Concentration (ng/mL) | Range (ng/mL) | Reference |
| Healthy Controls | 7.108 ± 2.535 | 2.8 - 25.9 | [1] |
| Traumatic and Inflammatory Conditions | 9.409 ± 2.369 | - | [1] |
| Oral Potentially Malignant Disorders & Oral Cancer | 8.268 ± 2.414 | - | [1] |
| Burning Mouth Syndrome | 8.129 ± 6.445 | - | [1] |
Signaling Pathway and Experimental Workflow
This compound-Modulated Enkephalin Signaling Pathway
The following diagram illustrates the mechanism by which this compound potentiates enkephalin signaling to produce analgesia.
Experimental Workflow for this compound Characterization
The following diagram outlines a typical experimental workflow for the in vitro and in vivo characterization of this compound's analgesic properties.
Detailed Experimental Protocols
In Vitro Enzyme Inhibition Assays
This protocol is adapted from methodologies utilizing a fluorogenic substrate.
-
Materials:
-
Recombinant human NEP (hNEP)
-
Fluorogenic NEP substrate (e.g., Mca-BK2 or Abz-dR-G-L-EDDnp)
-
This compound (or test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorometric microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In the wells of the microplate, add 20 µL of each this compound dilution. Include a control well with Assay Buffer only (no inhibitor).
-
Add 20 µL of hNEP solution to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 60 µL of the fluorogenic NEP substrate solution to each well.
-
Immediately measure the fluorescence intensity in kinetic mode at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 320/420 nm for Mca-BK2) at 37°C for 30-60 minutes.
-
The rate of substrate hydrolysis is determined from the linear portion of the kinetic curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
This protocol is based on the use of a chromogenic substrate.
-
Materials:
-
Recombinant human APN (hAPN) or porcine kidney microsomal APN
-
Chromogenic APN substrate (e.g., L-Alanine-p-nitroanilide, Ala-pNA)
-
This compound (or test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well clear microplate
-
Spectrophotometric microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In the wells of the microplate, add 20 µL of each this compound dilution. Include a control well with Assay Buffer only.
-
Add 20 µL of hAPN solution to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Start the reaction by adding 60 µL of the Ala-pNA substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC50 value as described for the NEP inhibition assay.
-
In Vivo Analgesic Models
This model assesses the analgesic effect on both acute and tonic inflammatory pain.
-
Animals:
-
Male Sprague-Dawley rats (200-250 g)
-
-
Procedure:
-
Acclimatize the rats to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound (e.g., intravenously or intraperitoneally) at the desired dose. A vehicle control group should be included.
-
After the appropriate pre-treatment time, inject 50 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the rat back into the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two distinct phases:
-
Phase 1 (Acute Phase): 0-5 minutes post-formalin injection.
-
Phase 2 (Tonic Phase): 15-60 minutes post-formalin injection.
-
-
-
Data Analysis:
-
Compare the paw licking/biting time between the this compound-treated groups and the vehicle control group for both phases using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in licking/biting time indicates an analgesic effect.
-
This test evaluates the response to a sharp mechanical stimulus.
-
Apparatus:
-
An open-field arena with a floor made of a grid of stainless steel pins.
-
-
Procedure:
-
Habituate the rats to the testing apparatus without the pins for a period before the test.
-
Administer this compound or vehicle control.
-
Place the rat in the center of the arena with the pin-grid floor.
-
Observe and record the animal's behavior for a set period (e.g., 5 minutes).
-
The primary endpoint is the number of times the animal withdraws its paw after stepping on a pin (paw withdrawal frequency). Other behavioral parameters such as licking or flinching of the paw can also be scored.
-
-
Data Analysis:
-
Compare the paw withdrawal frequency and other pain-related behaviors between the treated and control groups. A significant decrease in these behaviors suggests an anti-nociceptive effect.
-
Conclusion and Future Directions
This compound represents a significant advancement in our understanding of the endogenous pain control system. Its unique mechanism of action, targeting the enzymes that degrade enkephalins, offers a promising strategy for the development of a new class of analgesics with potentially fewer side effects than conventional opioids. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its analogues.
Future research should focus on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and central nervous system penetration. Furthermore, clinical trials are necessary to validate the analgesic efficacy and safety of this compound in humans. The exploration of its potential applications in mood and anxiety disorders also warrants further investigation. The continued study of this compound holds the promise of delivering novel and safer therapeutic options for a range of debilitating conditions.
References
- 1. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 2. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. downstate.edu [downstate.edu]
The Role of Opiorphin in Endogenous Opioid Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opiorphin is an endogenous pentapeptide (Gln-Arg-Phe-Ser-Arg) first isolated from human saliva.[1] It functions as a potent and selective dual inhibitor of two key ectoenzymes responsible for the degradation of endogenous opioid peptides: neutral endopeptidase (NEP, also known as neprilysin) and aminopeptidase N (AP-N).[2][3] By inhibiting these enzymes, this compound effectively increases the local concentration and prolongs the action of enkephalins, a class of endogenous opioid peptides. This potentiation of the enkephalinergic system underlies this compound's significant analgesic and antidepressant-like effects, which have been demonstrated in various preclinical models to be comparable to those of morphine but with a potentially more favorable side-effect profile.[4][5] This guide provides an in-depth technical overview of this compound's mechanism of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated biological pathways and workflows.
Mechanism of Action: Inhibition of Enkephalin Degradation
The primary mechanism of action of this compound is the inhibition of two major zinc metallopeptidases that inactivate enkephalins in the synaptic cleft:
-
Neutral Endopeptidase (NEP/Neprilysin): NEP is a membrane-bound enzyme that cleaves enkephalins at the Gly3-Phe4 bond.[6][7]
-
Aminopeptidase N (AP-N/CD13): AP-N removes the N-terminal tyrosine residue from enkephalins, rendering them inactive.[8][9]
By simultaneously inhibiting both NEP and AP-N, this compound provides a robust protective effect on enkephalins, leading to their accumulation and enhanced activation of opioid receptors, primarily μ (mu) and δ (delta) opioid receptors.[2][10] This targeted enhancement of a natural pain- and mood-regulating system contrasts with the action of exogenous opioids like morphine, which cause widespread and often non-physiological activation of opioid receptors throughout the body.[4]
Signaling Pathway of this compound's Action
The following diagram illustrates the signaling pathway through which this compound exerts its effects.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound against human neutral endopeptidase (hNEP) and human aminopeptidase N (hAP-N) has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values vary depending on the experimental conditions, such as the enzyme source and the substrate used.
| Enzyme Target | Substrate | IC50 (μM) | Reference |
| hNEP | Substance P (on LNCaP cells) | 11 ± 3 | [3] |
| hNEP | Mca-BK2 (on LNCaP cells) | 25 | [3] |
| Recombinant hNEP | Substance P | 29 ± 1 | [3] |
| Recombinant hNEP | Mca-BK2 (on HEK293 cells) | 33 ± 6 | [3] |
| hAP-N | l-alanine-p-nitroanilide (Ala-pNA) (on HEK293 cells) | 65 ± 9 | [3] |
| Porcine AP-M | Met-enkephalin | 36 ± 12 | [3] |
| Recombinant hNEP | Met-enkephalin | 33 ± 11 | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in this compound research.
Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (IC50) of this compound on NEP and AP-N activity.
1. NEP Inhibition Assay (using a fluorogenic substrate):
-
Enzyme Source: Recombinant human NEP (soluble ectodomain).
-
Substrate: Mca-BK2 (a synthetic fluorogenic NEP-specific substrate).
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
In a 96-well plate, pre-incubate recombinant hNEP with varying concentrations of this compound for 15 minutes at 37°C in the assay buffer.
-
Initiate the reaction by adding the Mca-BK2 substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of Mca-BK2 by NEP results in a quantifiable fluorescent signal.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curve.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
2. AP-N Inhibition Assay (using a chromogenic substrate):
-
Enzyme Source: Membrane preparations from HEK293 cells overexpressing human AP-N.
-
Substrate: L-Alanine-p-nitroanilide (Ala-pNA).
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Pre-incubate the hAP-N-containing cell membranes with various concentrations of this compound for 15 minutes at 37°C in the assay buffer.
-
Add the Ala-pNA substrate to start the reaction.
-
Measure the rate of p-nitroaniline production by monitoring the absorbance at 405 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curve.
-
Determine the IC50 value as described for the NEP inhibition assay.
-
3. Enkephalin Degradation Assay (using a physiological substrate):
-
Enzyme Source: Recombinant human NEP or Porcine Aminopeptidase M (as a substitute for AP-N).
-
Substrate: Met-enkephalin.
-
Buffer: 50 mM Tris-HCl, pH 6.5 for hNEP; pH 7.3 for pAP-M.
-
Procedure:
-
Pre-incubate the enzyme with or without this compound for 15 minutes at 25°C.
-
Add Met-enkephalin (final concentration 5–7.5 μM) and incubate for 15 minutes at 25°C.
-
Stop the reaction by adding HCl to a final concentration of 0.3 M.
-
Analyze the reaction mixture by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact Met-enkephalin remaining.
-
Calculate the percentage of Met-enkephalin degradation inhibited by this compound.
-
In Vivo Analgesia Models
Objective: To assess the analgesic efficacy of this compound in animal models of pain.
1. Hot Plate Test:
-
Animal Model: Male Sprague-Dawley rats.
-
Apparatus: A hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Procedure:
-
Administer this compound (e.g., 2 mg/kg, intravenously) or a vehicle control to the rats.
-
At predetermined time points after administration, place each rat on the hot plate.
-
Record the latency (in seconds) for the rat to exhibit a nociceptive response, such as licking a hind paw or jumping.
-
A cut-off time (e.g., 45-60 seconds) is typically used to prevent tissue damage.
-
An increase in the latency to respond compared to the control group indicates an analgesic effect.
-
2. Tail-Flick Test:
-
Animal Model: Male Wistar rats.
-
Apparatus: A tail-flick analgesiometer that focuses a beam of radiant heat onto the ventral surface of the rat's tail.
-
Procedure:
-
Administer this compound (e.g., 1-2 mg/kg, intravenously) or a vehicle control.
-
At various time points post-administration, place the rat in a restrainer and position its tail over the radiant heat source.
-
Measure the time taken for the rat to flick its tail away from the heat stimulus.
-
A cut-off time (e.g., 10-15 seconds) is employed to avoid tissue injury.
-
A longer tail-flick latency in the this compound-treated group compared to the control group signifies analgesia.
-
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for the experimental protocols described above.
Therapeutic Potential and Future Directions
The unique mechanism of this compound, which enhances the body's own pain and mood regulation systems, presents a promising therapeutic strategy. A stable analog of this compound, STR-324, has been developed to overcome the rapid degradation of the natural peptide and has entered Phase I clinical trials.[11][12][13] These trials are assessing the safety, tolerability, and pharmacokinetics of STR-324 in healthy volunteers.[12] The development of this compound-based therapeutics could lead to a new class of analgesics and antidepressants with a reduced risk of the adverse effects commonly associated with conventional opioid medications, such as respiratory depression, constipation, and addiction potential.[4]
Conclusion
This compound represents a significant discovery in the field of endogenous opioid research. Its ability to dually inhibit NEP and AP-N, thereby potentiating the effects of enkephalins, provides a powerful and targeted mechanism for pain and mood modulation. The quantitative data on its inhibitory potency and the results from preclinical analgesic models underscore its therapeutic potential. Further research and clinical development of this compound analogs like STR-324 are warranted to fully explore their utility as novel, safer alternatives to current pain and depression therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dol.inf.br [dol.inf.br]
- 6. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
Opiorphin's Molecular Interactions Beyond Neprilysin and Aminopeptidase N: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Opiorphin, an endogenous human pentapeptide (Gln-Arg-Phe-Ser-Arg), is a potent analgesic that functions by inhibiting the degradation of enkephalins, the body's natural pain-relieving opioids. Its primary and well-established molecular targets are the ectoenzymes neprilysin (NEP) and aminopeptidase N (AP-N). This technical guide delves into the molecular interactions of this compound beyond these two primary targets, exploring evidence for other potential binding partners and the downstream signaling consequences of its established inhibitory actions. While the evidence for direct molecular targets beyond NEP and AP-N is limited, this guide provides a comprehensive overview of the current state of knowledge, including quantitative data on its primary interactions, detailed experimental protocols from key studies, and visualizations of the relevant biological pathways.
Primary Molecular Targets of this compound: NEP and AP-N
This compound's principal mechanism of action is the dual inhibition of two zinc metallopeptidases responsible for the inactivation of enkephalins: neutral endopeptidase (NEP, also known as neprilysin or CD10) and aminopeptidase N (AP-N, also known as CD13). By inhibiting these enzymes, this compound effectively increases the local concentration and prolongs the half-life of enkephalins, leading to enhanced activation of opioid receptors and subsequent analgesic and anxiolytic effects.[1][2]
Quantitative Data on this compound's Inhibition of NEP and AP-N
The inhibitory potency of this compound against human NEP (hNEP) and human AP-N (hAP-N) has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | Substrate Used in Assay | This compound IC50 (µM) | Reference |
| Human Neprilysin (hNEP) | [³H]-Substance P | 29 ± 1 | [3] |
| Human Neprilysin (hNEP) | Met-enkephalin | 33 ± 11 | [3] |
| Human Aminopeptidase N (hAP-N) | Ala-pNA | 65 ± 9 | [3] |
| Porcine Aminopeptidase M (pAP-M) | Met-enkephalin | 36 ± 12 | [3] |
Experimental Protocols for Determining IC50 Values
The following protocols are based on the methodologies described in the foundational research on this compound.[3]
1.2.1. hNEP Inhibition Assay
-
Enzyme Source: Recombinant human NEP.
-
Substrate: [³H]-labeled Substance P.
-
Procedure:
-
Recombinant hNEP is incubated with varying concentrations of this compound.
-
[³H]-Substance P is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specific time at 37°C.
-
The reaction is stopped, and the intact substrate is separated from the cleavage products using chromatography (e.g., HPLC).
-
The amount of remaining [³H]-Substance P is quantified by scintillation counting.
-
The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by non-linear regression analysis of the concentration-response curve.
-
1.2.2. hAP-N Inhibition Assay
-
Enzyme Source: Membrane preparations from cells overexpressing hAP-N.
-
Substrate: L-Alanine-p-nitroanilide (Ala-pNA).
-
Procedure:
-
Membrane preparations containing hAP-N are incubated with varying concentrations of this compound.
-
Ala-pNA is added as the substrate.
-
The enzymatic reaction, which cleaves Ala-pNA to produce p-nitroaniline, is monitored spectrophotometrically by measuring the increase in absorbance at 405 nm over time.
-
The initial reaction rates at different this compound concentrations are determined.
-
The percentage of inhibition is calculated relative to the rate in the absence of the inhibitor.
-
The IC50 value is derived from the resulting concentration-response curve.
-
Exploration of Other Potential Molecular Targets
While NEP and AP-N are the definitive targets of this compound, some studies have suggested potential interactions with other peptidases. However, the evidence for these is less robust.
Dipeptidyl Peptidase III (DPP3)
Some literature mentions dipeptidyl peptidase III (DPP3) as a possible third target for this compound. DPP3 is another enzyme involved in the degradation of enkephalins. However, to date, there is a lack of published quantitative data (e.g., Ki or IC50 values) from direct enzymatic assays to definitively confirm this compound's inhibitory activity against DPP3. Further research is required to validate this interaction and determine its physiological relevance.
Dipeptidyl Peptidase IV (DPP4)
In contrast to the ambiguity surrounding DPP3, research has shown that this compound does not inhibit dipeptidyl peptidase IV (DPP4). One study demonstrated that this compound did not prevent the breakdown of Substance P by human DPP4 (hDPPIV), indicating a lack of significant interaction.[3]
Angiotensin-Converting Enzyme (ACE)
Angiotensin-converting enzyme (ACE) is another peptidase that can degrade enkephalins.[4][5] However, there is currently no direct evidence to suggest that this compound is an inhibitor of ACE. This compound's mechanism appears to be distinct from that of ACE inhibitors.
Indirect Molecular Effects via Downstream Signaling Pathways
The primary physiological effects of this compound are a consequence of its potentiation of enkephalin signaling. By preventing enkephalin degradation, this compound indirectly modulates the activity of opioid receptors and their downstream signaling cascades.
Opioid Receptor Activation
This compound itself does not bind to opioid receptors.[2] Instead, it increases the availability of endogenous enkephalins, which then act as agonists at mu (µ) and delta (δ) opioid receptors.[6][7] This enhanced activation of opioid receptors is the foundation of this compound's analgesic and anxiolytic properties.
MAPK/ERK Signaling Pathway
The activation of opioid receptors by enkephalins can trigger various intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. While this compound does not directly interact with components of the MAPK/ERK pathway, its ability to prolong enkephalin signaling can indirectly lead to the modulation of this pathway.
Experimental Workflow for Identifying Novel this compound Targets
To definitively identify novel molecular targets of this compound, a systematic experimental approach is required. The following workflow outlines a potential strategy for screening and validating new binding partners.
Conclusion
The primary and unequivocally established molecular targets of this compound are the enkephalin-degrading ectoenzymes, neprilysin (NEP) and aminopeptidase N (AP-N). While there have been suggestions of other potential targets, such as dipeptidyl peptidase III (DPP3), robust quantitative and mechanistic evidence is currently lacking. It is clear that this compound does not directly interact with opioid receptors or dipeptidyl peptidase IV (DPP4). The profound physiological effects of this compound are predominantly a result of its potentiation of endogenous enkephalin signaling, which in turn modulates opioid receptors and their downstream pathways, including the MAPK/ERK cascade. Future research employing systematic screening and validation workflows will be essential to definitively identify any additional direct molecular targets of this compound and to fully elucidate its complete pharmacological profile.
References
- 1. Proposed Bioactive Conformations of this compound, an Endogenous Dual APN/NEP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a biomarker of orofacial conditions: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Exploiting the angiotensin-converting enzyme pathway to augment endogenous opioid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound: an endogenous human peptide with intriguing application in diverse range of pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
evolutionary conservation of the PROL1 gene and opiorphin
An In-depth Technical Guide to the Evolutionary Conservation of the PROL1 Gene and Opiorphin
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conservation of genes and their functional protein products across species is a cornerstone of evolutionary biology and a critical consideration in drug development. This guide provides a detailed examination of the evolutionary conservation of the human proline-rich, lacrimal 1 (PROL1 or OPRPN) gene and its physiologically active peptide product, this compound. This compound is an endogenous pentapeptide that functions as a potent dual inhibitor of two major enkephalin-degrading ectoenzymes: neutral endopeptidase (NEP) and aminopeptidase N (AP-N). By protecting enkephalins from degradation, this compound enhances endogenous opioid signaling, resulting in potent analgesic and antidepressant-like effects. This document synthesizes data on the genetic orthologs of PROL1, the sequence homology of its protein product, and the conservation of the functional this compound peptide. Furthermore, it details the signaling pathways modulated by this compound and provides comprehensive experimental protocols for the analysis of gene conservation and peptide function.
Introduction to PROL1 and this compound
The human PROL1 gene, also known as this compound Prepropeptide (OPRPN), encodes a proline-rich protein from which the this compound pentapeptide is derived.[1][2] this compound, with the amino acid sequence Gln-Arg-Phe-Ser-Arg (QRFSR), was first isolated from human saliva.[3] Its primary mechanism of action involves the inhibition of metallo-ectoenzymes responsible for the rapid inactivation of endogenous opioid peptides, specifically enkephalins.[4] This protective action potentiates the natural pain-modulating and mood-regulating effects of the enkephalinergic system.[4] The rat functional homolog of this compound, sialorphin, demonstrates a similar role, highlighting a conserved physiological system for regulating opioid signaling.[4] The significant conservation of the PROL1 gene and the this compound peptide across mammalian species underscores their fundamental biological importance and suggests that this compound-based therapeutics could have broad applicability.
Evolutionary Conservation of the PROL1 Gene and Protein
The PROL1 gene is a member of a multigene family that is well-conserved among mammals.[5] Orthologs of the human PROL1 gene have been identified in numerous species, indicating a shared evolutionary ancestry and likely a conserved function. The protein product of the PROL1 gene shows varied degrees of sequence homology across different species, with the highest conservation observed among primates.
Data Presentation: Quantitative Analysis of PROL1 Conservation
To illustrate the extent of this conservation, the following tables summarize the identified orthologs of the human PROL1 gene and the sequence identity of the corresponding proteins.
Table 1: Orthologs of the Human PROL1 (OPRPN) Gene
| Species | Common Name | Ortholog Gene Symbol | Chromosome Location |
| Pan troglodytes | Chimpanzee | OPRPN | 4 |
| Mus musculus | Mouse | Prol1 | 5[1] |
| Rattus norvegicus | Rat | Prol1 | 4 |
| Bos taurus | Cow | OPRPN | 4 |
Source: Data compiled from NCBI Gene and Ensembl databases.[6]
Table 2: PROL1 Protein Sequence Identity Relative to Homo sapiens
| Species | UniProt Accession | Protein Length (Amino Acids) | Sequence Identity to Human (%) |
| Homo sapiens | Q99935 | 248 | 100% |
| Pan troglodytes | A0A2I3S309 | 248 | 98.8% |
| Bos taurus | A0A3Q1M3H7 | 249 | 45.1% |
| Mus musculus | Q8K1S1 | 244 | 38.9% |
| Rattus norvegicus | D3ZTE4 | 245 | 37.8% |
Note: Sequence identities were calculated based on pairwise protein alignments with human PROL1 (UniProt: Q99935) using standard alignment algorithms (e.g., BLASTP).
Conservation of the this compound Peptide
The bioactive pentapeptide this compound (QRFSR) is derived from the N-terminal region of the PROL1 protein.[3] Its functional homolog in rats, sialorphin, possesses the sequence Gln-His-Asn-Pro-Arg (QHNPR). While the overall sequence differs, both peptides act as potent inhibitors of pain perception by modulating endogenous enkephalinergic pathways.[4][7] The conservation of this specific biological function, despite sequence divergence, points to a strong selective pressure to maintain a mechanism for enkephalin protection.
Table 3: Sequence Comparison of this compound and its Functional Homolog Sialorphin
| Peptide | Species | Amino Acid Sequence | Key Function |
| This compound | Human | Gln-Arg-Phe-Ser-Arg (QRFSR) | Dual inhibitor of NEP and AP-N[4] |
| Sialorphin | Rat | Gln-His-Asn-Pro-Arg (QHNPR) | NEP inhibitor; potentiates opioid pathways[7] |
This compound Signaling Pathway
This compound exerts its physiological effects indirectly. Instead of binding directly to opioid receptors, it inhibits the enzymes that degrade enkephalins. This leads to an accumulation of enkephalins in the synaptic cleft, thereby enhancing their ability to activate opioid receptors and modulate downstream signaling cascades.
Caption: this compound signaling pathway.
Experimental Protocols
Protocol for Phylogenetic Analysis of the PROL1 Gene
This protocol outlines the bioinformatics workflow for assessing the evolutionary conservation of a gene like PROL1.
Methodology:
-
Sequence Retrieval: Obtain the full-length protein sequence of human PROL1 (e.g., from UniProt: Q99935) to use as a query.
-
Homology Search: Perform a BLASTp (Protein Basic Local Alignment Search Tool) search against a non-redundant protein sequence database (e.g., NCBI nr) to identify homologous sequences in other species.
-
Ortholog Selection: Select a representative set of orthologous sequences from the BLAST results, prioritizing well-annotated genomes from diverse taxonomic groups.
-
Multiple Sequence Alignment (MSA): Align the selected sequences using a tool like Clustal Omega or MAFFT. The alignment will arrange the sequences to identify regions of similarity and conservation.
-
Phylogenetic Tree Construction: Use the MSA to construct a phylogenetic tree. Common methods include:
-
Neighbor-Joining (NJ): A distance-based method that is computationally fast.
-
Maximum Likelihood (ML): A character-based method that evaluates the likelihood of the observed data given a specific evolutionary model.
-
-
Tree Visualization and Interpretation: Visualize the resulting tree using software like FigTree or the Interactive Tree Of Life (iTOL). The branching patterns illustrate the evolutionary relationships between the PROL1 orthologs.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. uniprot.org [uniprot.org]
- 3. ensembl.info [ensembl.info]
- 4. OPRPN this compound prepropeptide [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Gene: OPRPN (ENSG00000171199) - Summary - Homo_sapiens - Ensembl genome browser 115 [asia.ensembl.org]
- 7. Pan_troglodytes - Ensembl genome browser 115 [useast.ensembl.org]
The Distribution and Quantification of Opiorphin in Human Tissues and Fluids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opiorphin, a human pentapeptide (Gln-Arg-Phe-Ser-Arg), is an endogenous modulator of the opioidergic system. First isolated from human saliva, it has garnered significant interest within the scientific community for its potent analgesic properties, reportedly comparable to morphine but without the associated adverse effects such as tolerance and addiction. This technical guide provides a comprehensive overview of this compound expression in various human tissues and fluids, details the experimental protocols for its quantification, and illustrates its primary signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in pain management, neuroscience, and drug development.
This compound Expression in Human Tissues and Fluids
This compound is a product of the PROL1 (proline-rich, lacrimal 1) gene. While direct quantification of the peptide in solid tissues is not widely reported, the expression of the PROL1 gene indicates the primary sites of this compound synthesis. The peptide has been quantified in a number of human bodily fluids, with concentrations varying significantly between fluid types and even between individuals.
The primary tissues known to express the PROL1 gene are the submandibular salivary glands and lacrimal glands.[1] There is also evidence suggesting its expression in the prostate and corpus cavernosum.[2]
The concentrations of this compound in various human fluids are summarized in the table below. It is important to note that values can differ based on the quantification method used, as well as physiological and pathological conditions of the subjects.
| Biological Fluid | Mean Concentration (ng/mL) | Range (ng/mL) | Notes |
| Saliva (Unstimulated) | 7.108 ± 2.535[1] | 2.8 - 25.9[1][3] | Levels can increase in response to painful stimuli.[1][4] |
| Saliva (Stimulated) | 163 (males), 158 (females)[3] | Not widely reported | Citric acid stimulation.[3] |
| Plasma | 0.96 (males), 0.55 (females)[5] | 0.3 - 1.1[3][5] | Levels are reportedly higher in males than females.[3][5] |
| Urine | 7 (males), 4 (females)[5] | 1 - 27[5] | Excretion rate is significantly higher in males.[5] |
| Tears | 220[3] | Not widely reported | Highest known concentration of this compound.[3] |
| Semen | 12.9 ± 1.8[2] | Not widely reported | |
| Milk | Not quantified, but detected | - | Detected in lactating women.[3] |
| Cerebrospinal Fluid | Detected, but not quantified | - | [3] |
Experimental Protocols
The quantification of this compound in biological samples is primarily achieved through two main techniques: competitive enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a commonly used method for quantifying this compound due to its high throughput and sensitivity. The principle of this assay is the competition between the this compound in the sample and a labeled (e.g., biotinylated or enzyme-conjugated) this compound for a limited number of anti-opiorphin antibody binding sites. The signal generated is inversely proportional to the amount of this compound in the sample.
Generalized Protocol for Competitive ELISA:
-
Coating: A microtiter plate is coated with a capture antibody specific to this compound. The plate is incubated to allow for binding and then washed to remove any unbound antibody.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding. The plate is then washed.
-
Competition: The biological sample (e.g., saliva, plasma) and a fixed amount of labeled this compound are added to the wells. The plate is incubated to allow for the competitive binding to the capture antibody.
-
Washing: The plate is washed to remove unbound sample and labeled this compound.
-
Detection:
-
If a biotinylated this compound was used, an enzyme-conjugated streptavidin (e.g., HRP-streptavidin) is added, which binds to the biotin. The plate is incubated and then washed.
-
A substrate solution (e.g., TMB) is added to the wells. The enzyme catalyzes a reaction that produces a colored product.
-
-
Stopping the Reaction: A stop solution is added to halt the color development.
-
Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Quantification: A standard curve is generated using known concentrations of this compound. The concentration of this compound in the samples is determined by interpolating their absorbance values from the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the quantification of this compound. This technique separates the peptide from other components in the sample using liquid chromatography, and then uses mass spectrometry to identify and quantify it based on its mass-to-charge ratio and fragmentation pattern.
Generalized Protocol for LC-MS/MS:
-
Sample Preparation:
-
Saliva: Samples are often treated with a protease inhibitor cocktail to prevent this compound degradation.[6] They are then typically centrifuged to remove cellular debris. A protein precipitation step using an organic solvent (e.g., methanol) may be employed.
-
Plasma: Protein precipitation is a crucial step to remove larger proteins. This is often achieved by adding a solvent like methanol or acetonitrile, followed by vortexing and centrifugation. The supernatant containing the peptides is then collected.
-
Solid Phase Extraction (SPE): For cleaner samples and to concentrate the analyte, SPE can be used.
-
-
Liquid Chromatography (LC) Separation:
-
The prepared sample is injected into an HPLC or UPLC system.
-
A reversed-phase C18 column is commonly used for peptide separation.
-
A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is employed to separate this compound from other sample components.
-
-
Mass Spectrometry (MS) Detection and Quantification:
-
The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantification. This involves selecting the specific precursor ion (the intact this compound molecule) and one or more of its characteristic product ions (fragments).
-
The transition of the precursor ion to the product ions is monitored, providing a highly specific signal for this compound.
-
Quantification is achieved by comparing the peak area of the this compound signal in the sample to a standard curve generated from known concentrations of a synthetic this compound standard. An internal standard (e.g., a stable isotope-labeled this compound) is often used to improve accuracy and precision.
-
Signaling Pathways and Visualizations
This compound exerts its analgesic effect by inhibiting two key enzymes responsible for the degradation of enkephalins: neutral endopeptidase (NEP) and aminopeptidase N (AP-N).[7][8] Enkephalins are endogenous opioid peptides that bind to opioid receptors (μ and δ) in the central and peripheral nervous systems, leading to pain relief. By inhibiting their degradation, this compound effectively increases the local concentration and prolongs the action of enkephalins, thereby enhancing the body's natural pain-relieving mechanisms.
Caption: this compound's mechanism of action.
The following diagram illustrates a generalized workflow for the quantification of this compound in a biological sample using a competitive ELISA.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. microbenotes.com [microbenotes.com]
- 4. spectralabsci.com [spectralabsci.com]
- 5. cpqaprogram.org [cpqaprogram.org]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Pain and Protection: A Technical Guide to the Biosynthesis and Natural Regulation of Opiorphin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Opiorphin, an endogenous pentapeptide (Gln-Arg-Phe-Ser-Arg), represents a significant breakthrough in our understanding of the physiological management of pain and emotional states. First isolated from human saliva, this molecule functions not by direct receptor agonism, but by potentiating the body's native analgesic pathways. It is a potent, dual inhibitor of the two primary enzymes responsible for the inactivation of enkephalins: neutral endopeptidase (NEP) and aminopeptidase N (AP-N). By protecting endogenous enkephalins from degradation, this compound enhances their analgesic and anti-depressive effects, offering a mechanism of action with a potentially superior side-effect profile compared to traditional opioid agonists. This technical guide provides a comprehensive overview of the biosynthesis of this compound from its genetic precursor, the natural regulatory mechanisms governing its physiological levels, and detailed experimental protocols for its study.
Biosynthesis of this compound: From Gene to Pentapeptide
The synthesis of this compound is a multi-step process beginning with the transcription and translation of the OPRPN gene (also known as PROL1).
The Precursor Gene and Protein
This compound originates from a precursor protein named Proline-Rich, Lacrimal 1 (PROL1) .[1][2] The gene encoding this protein, OPRPN (this compound prepropeptide), is located on chromosome 4q13.3 in humans.[3] This gene is primarily expressed in exocrine glands, most notably the salivary and lacrimal glands.[4][5][6] The full PROL1 protein is a secreted polypeptide. The this compound pentapeptide sequence, Gln-Arg-Phe-Ser-Arg (QRFSR) , is located at the N-terminal region of this precursor protein.[1][2][4]
Post-Translational Processing
The generation of the mature this compound peptide from the PROL1 precursor involves selective enzymatic cleavage. This process is believed to occur at specific consensus sites within the polypeptide chain. The key enzymatic steps are:
-
Signal Peptidase Cleavage: Following translation, the N-terminal signal peptide of the prepropeptide is cleaved, allowing the protein to enter the secretory pathway.
-
Prohormone Convertase Activity: The mature this compound sequence is liberated from the PROL1 protein by the action of prohormone convertases, likely at paired basic amino acid cleavage sites.[4] While the specific convertases for PROL1 have not been definitively identified, enzymes like PC1/3 and PC2 are known to process other neuropeptide precursors.
The biosynthetic pathway can be visualized as a direct flow from genetic information to the final active peptide.
Caption: Biosynthesis of this compound from the OPRPN gene.
Natural Regulation of this compound
This compound levels are not static; they are dynamically regulated by physiological and pathological states. Its primary regulatory function is the inhibition of enkephalin-degrading enzymes.
Mechanism of Action: Potentiation of Enkephalinergic Pathways
Unlike morphine, this compound does not directly bind to and activate opioid receptors.[7] Its analgesic and mood-regulating effects are the result of its ability to preserve endogenous opioid peptides, specifically the enkephalins (Met-enkephalin and Leu-enkephalin).[8][9] this compound accomplishes this by inhibiting two key cell-surface zinc ectopeptidases:
-
Neutral Endopeptidase (NEP) (EC 3.4.24.11), also known as Neprilysin.
These enzymes are located in the synaptic cleft and are responsible for rapidly degrading enkephalins, thus terminating their signal. By inhibiting NEP and AP-N, this compound increases the half-life and local concentration of enkephalins, leading to sustained activation of μ (mu) and δ (delta) opioid receptors.[8][10][12] This potentiation of the natural opioid system is the cornerstone of this compound's physiological effects.
Caption: this compound's mechanism of action in the synapse.
Factors Influencing this compound Levels
-
Pain and Inflammation: A growing body of evidence indicates that this compound secretion is a homeostatic response to pain. Salivary this compound levels are significantly elevated in chronic pain conditions such as Burning Mouth Syndrome (BMS), Temporomandibular Disorders (TMD), and painful oral soft-tissue lesions.[6][13][14] The concentration of this compound often correlates with the intensity of the pain stimulus.[13] This suggests a protective, adaptive mechanism to counter prolonged nociceptive input.
-
Hormonal and Gender-Specific Regulation: Some studies suggest that this compound levels may be influenced by hormonal status and gender. Differences in urinary this compound levels have been observed between males and females, and salivary secretion may be linked to ovarian cycles.[5]
-
Gene Expression: The expression of the PROL1 gene is subject to regulation. For instance, it is significantly down-regulated in the corpora cavernosa of men with erectile dysfunction, suggesting a role for this compound in smooth muscle relaxation and implicating it as a potential biomarker for the condition.[15][16]
-
Age: A positive correlation has been noted between salivary this compound levels and the age of the patient, though the mechanism behind this is not yet fully understood.[6]
Quantitative Data
Table 1: this compound Inhibitory Potency
| Target Enzyme | Substrate | IC50 Value (μM) | Source |
| Human NEP (hNEP) | Met-enkephalin | 33 ± 11 | [8] |
| Human NEP (hNEP) | Substance P | 29 | [2] |
| Human NEP (hNEP) | Mca-BK2 | 25 - 33 | [2][8] |
| Porcine AP-M (pAP-M) | Met-enkephalin | 36 ± 12 | [8] |
| Human AP-N (hAP-N) | Ala-pNA | 65 | [2] |
Table 2: Salivary this compound Concentrations in Human Subjects
| Condition | This compound Concentration (ng/mL) | Key Findings | Source |
| Healthy Controls | 2.8 - 25.9 | Wide range in healthy population. | [6][9] |
| Healthy Controls | 7.108 ± 2.535 | Baseline for comparison. | [6] |
| Traumatic/Inflammatory Oral Lesions | 9.409 ± 2.369 | Significantly higher than controls. | [6] |
| OPMDs and Oral Cancer | 8.268 ± 2.414 | Higher than controls. | [6] |
| Burning Mouth Syndrome (BMS) | 8.129 ± 6.445 | Significantly higher than controls (5.017 ± 2.585). | [6] |
| Temporomandibular Disorder (TMD) - High Pain | 3.23 (pg/µL) | Significantly higher than low pain (0.93) and control (1.35) groups. | [13] |
| After Local Anesthesia Injection | 14.49 ± 3.66 | Significant increase from baseline (5.96 ± 5.38) due to acute pain. | [6] |
Experimental Protocols
Protocol for this compound Quantification in Saliva by LC-MS/MS
This protocol is adapted from methodologies used in studies of TMD and other oral pain conditions.[13]
-
Sample Collection:
-
Collect 2-5 mL of unstimulated whole saliva by passive drooling into a sterile, pre-chilled polypropylene tube.
-
Instruct subjects to refrain from eating, drinking, or oral hygiene for at least 1 hour prior to collection.
-
Immediately place samples on ice and transport to the laboratory.
-
-
Sample Processing:
-
Centrifuge the saliva sample at 10,000 x g for 15 minutes at 4°C to pellet cells and debris.
-
Carefully collect the supernatant and store at -80°C until analysis.
-
-
Solid-Phase Extraction (SPE) for Peptide Enrichment:
-
Condition a C18 SPE cartridge with methanol followed by equilibration with 0.1% trifluoroacetic acid (TFA) in water.
-
Load the salivary supernatant onto the cartridge.
-
Wash the cartridge with 0.1% TFA to remove salts and hydrophilic impurities.
-
Elute the peptides, including this compound, with an acetonitrile/water/TFA solution (e.g., 60:40:0.1).
-
Dry the eluate under vacuum (e.g., using a SpeedVac).
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried sample in a mobile phase-compatible solvent (e.g., 0.1% formic acid in water).
-
Inject the sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
LC Separation: Use a C18 reverse-phase column with a gradient elution profile of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound (QRFSR) and an internal standard (e.g., a stable isotope-labeled version of this compound).
-
-
Quantification:
-
Generate a standard curve using known concentrations of synthetic this compound.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Caption: Experimental workflow for this compound quantification.
Protocol for In Vitro Enzyme Inhibition Assay
This protocol describes how to measure this compound's inhibitory effect on NEP, adapted from Wisner et al. (2006).[8]
-
Materials:
-
HEK293 cell membranes selectively expressing human NEP (hNEP).
-
Synthetic this compound peptide.
-
Fluorescent NEP-specific substrate: Mca-BK2 (Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Microplate reader capable of fluorescence detection (Excitation: 320 nm, Emission: 405 nm).
-
-
Procedure:
-
Prepare serial dilutions of synthetic this compound in the assay buffer to create a range of concentrations.
-
In a 96-well microplate, add the hNEP-expressing cell membranes (providing the enzyme source).
-
Add the different concentrations of this compound to the wells. Include a control well with no this compound.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Mca-BK2 substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time at 37°C. The cleavage of Mca-BK2 by NEP separates the fluorophore (Mca) from the quencher (Dnp), resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.
-
Normalize the velocities to the control (no inhibitor) reaction, which represents 100% enzyme activity.
-
Plot the percentage of enzyme activity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the hNEP activity.
-
Conclusion and Future Directions
This compound is a key endogenous modulator of the enkephalinergic system. Its biosynthesis from the PROL1 gene and its regulation by physiological stimuli like pain highlight its role as an intrinsic protective agent. The mechanism of action—inhibiting NEP and AP-N to prolong the life of enkephalins—presents a sophisticated alternative to direct opioid receptor agonism. This pathway offers the potential for developing a new class of analgesics with potent efficacy, comparable to morphine in some models, but with a significantly reduced risk of the adverse effects commonly associated with opioids, such as tolerance, addiction, and respiratory depression.[9][12]
Future research should focus on elucidating the precise prohormone convertases responsible for PROL1 processing, fully mapping the signaling pathways that regulate PROL1 gene expression in response to stress and pain, and conducting clinical trials to validate this compound-based therapeutics. The development of metabolically stable this compound analogs or delivery systems that can cross the blood-brain barrier effectively remains a critical challenge for translating this promising endogenous molecule into a clinical reality.[1][17]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. OPRPN this compound prepropeptide [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis and expression of salivary this compound in painful oral soft-tissue conditions: A descriptive study - Journal of Global Oral Health [jglobaloralhealth.org]
- 7. Five Decades of Research on Opioid Peptides: Current Knowledge and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [flipper.diff.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systemically active human this compound is a potent yet non-addictive analgesic without drug tolerance effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Salivary this compound is Dependent of Pain Intensity in Chronic TMD Patients IADR Abstract Archives [iadr.abstractarchives.com]
- 14. This compound as a biomarker of orofacial conditions: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The this compound gene (ProL1) and its homologues function in erectile physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The this compound gene (ProL1) and its homologues function in erectile physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing this compound's Metabolic Stability and Preserving its Potent Analgesic Effect: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on Opiorphin's Analgesic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Opiorphin, an endogenous pentapeptide (Gln-Arg-Phe-Ser-Arg) isolated from human saliva, has demonstrated potent analgesic properties in initial preclinical studies.[1] Its unique mechanism of action, involving the inhibition of enkephalin-degrading enzymes, presents a promising alternative to conventional opioid analgesics, potentially offering a safer therapeutic window with reduced side effects. This technical guide provides an in-depth analysis of the foundational studies that first characterized the antinociceptive effects of this compound. It includes a summary of the quantitative data from these early animal models, detailed experimental protocols for the key behavioral assays used, and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action: Potentiation of Endogenous Opioid Signaling
This compound exerts its analgesic effects indirectly by protecting endogenous opioid peptides, specifically enkephalins, from enzymatic degradation.[2][3][4] It functions as a dual inhibitor of two key ectoenzymes: neutral endopeptidase (NEP) and aminopeptidase N (AP-N).[2][3][4] These enzymes are responsible for the rapid breakdown of enkephalins in the synaptic cleft. By inhibiting NEP and AP-N, this compound increases the local concentration and prolongs the activity of enkephalins.
Elevated enkephalin levels lead to the enhanced activation of endogenous opioid pathways, primarily through the stimulation of mu (µ)- and delta (δ)-opioid receptors.[2][5] These G-protein coupled receptors are integral to the modulation of pain perception. Their activation in the central and peripheral nervous systems leads to a cascade of intracellular events that ultimately suppress nociceptive signaling.
Signaling Pathway of Opioid Receptor Activation
The binding of enkephalins to µ- and δ-opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a downstream signaling cascade that results in neuronal inhibition and analgesia.[1][6][7] This process involves several key steps:
-
G-protein Activation: Upon agonist binding, the GPCR undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). This causes the dissociation of the Gα and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1][7]
-
Modulation of Ion Channels:
-
The Gβγ subunit directly interacts with and inhibits N-type and P/Q-type voltage-gated calcium channels (VGCCs) on the presynaptic terminal.[8][9] This reduction in calcium influx decreases the release of excitatory neurotransmitters, such as glutamate and substance P, which are involved in transmitting pain signals.
-
The Gβγ subunit also activates G-protein-gated inwardly rectifying potassium channels (GIRKs) on the postsynaptic membrane, leading to potassium efflux and hyperpolarization of the neuron. This makes the neuron less likely to fire an action potential in response to a painful stimulus.
-
The net effect of these events is a reduction in the excitability of nociceptive neurons and a dampening of pain signal transmission.
Quantitative Data from Initial Analgesic Studies
The initial in vivo studies of this compound's analgesic properties were conducted in rat models of acute and inflammatory pain. These studies compared the efficacy of this compound to morphine, the gold-standard opioid analgesic.
Tail-Flick Test: Assessment of Spinal Analgesia
The tail-flick test is a measure of spinal nociceptive reflexes. An increase in the latency to tail withdrawal from a thermal stimulus indicates an analgesic effect.
| Treatment | Dose (IV) | Baseline Latency (s) (Mean ± SEM) | 5 min Post-Injection Latency (s) (Mean ± SEM) |
| This compound | 2 mg/kg | 4.27 ± 0.17 | 5.32 ± 0.17 |
| Morphine | 1 mg/kg | 4.35 ± 0.28 | 5.71 ± 0.28 |
| Saline | 0.5 ml | 4.41 ± 0.19 | 4.49 ± 0.19 |
| Data adapted from a 2018 study comparing this compound and morphine in rats.[10] |
Formalin Test: Assessment of Inflammatory Pain
The formalin test induces a biphasic pain response: an acute neurogenic phase (Phase 1) followed by a tonic inflammatory phase (Phase 2). Analgesic compounds can reduce nociceptive behaviors such as paw licking and flinching in one or both phases.
| Treatment | Dose (IV) | Phase 1 Licking Duration (s) (Relative to Control) | Phase 2 Licking Duration (s) (Relative to Control) |
| This compound | 2 mg/kg | Significant Reduction | Significant Reduction |
| Morphine | 3 mg/kg | Significant Reduction | Significant Reduction |
| Qualitative summary based on initial studies indicating significant analgesic effects of this compound in both phases of the formalin test. Specific quantitative data on licking duration and flinch counts for this compound dose-responses are limited in the initial publications.[11][12] |
Pin-Pain Test: Assessment of Mechanical Nociception
The pin-pain test evaluates the response to a mechanical noxious stimulus. A decrease in avoidance behavior (e.g., increased time spent in the pin-associated area) indicates analgesia.
| Treatment | Dose | Time Spent in Pin Areas (s) (Mean ± SEM) | Pin-Squares Crossed (n) (Mean ± SEM) |
| Vehicle | - | 3.8 ± 0.9 | 0.8 ± 0.4 |
| This compound | 1 mg/kg | 11.2 ± 2.1 | 3.6 ± 0.8 |
| Morphine | 6 mg/kg | 12.5 ± 2.5 | 4.1 ± 1.1 |
| Data from the foundational 2006 PNAS study by Wisner et al.[4] |
Experimental Protocols
The following protocols are based on the methodologies described in the initial studies investigating this compound's analgesic effects.
Tail-Flick Test Protocol
This protocol is designed to measure the latency of a rat's reflexive withdrawal of its tail from a noxious thermal stimulus.
Materials:
-
Tail-flick apparatus with a radiant heat source
-
Animal restrainer
-
Timer with 0.1-second precision
-
Test substances (this compound, Morphine) and vehicle (Saline)
-
Syringes for intravenous (IV) injection
Procedure:
-
Acclimatization: Acclimate male Sprague-Dawley or Wistar rats to the laboratory environment for at least one week prior to testing.
-
Habituation: On the day of the experiment, allow the rats to habituate to the testing room for at least 30 minutes.
-
Baseline Measurement:
-
Gently place the rat in the restrainer.
-
Position the rat's tail over the radiant heat source, typically focusing the beam on the distal third of the tail.
-
Activate the heat source and start the timer simultaneously.
-
Stop the timer as soon as the rat flicks its tail away from the heat. This is the tail-flick latency.
-
A cut-off time (typically 10-15 seconds) must be established to prevent tissue damage. If the rat does not respond within this time, the heat source is turned off, and the maximum latency is recorded.
-
Perform three baseline measurements for each rat with a minimum of 5 minutes between each measurement. The average of these readings serves as the pre-drug baseline.
-
-
Drug Administration: Administer the test substance (e.g., this compound 2 mg/kg, morphine 1 mg/kg) or vehicle intravenously.
-
Post-Drug Measurement: At specific time points after injection (e.g., 1, 5, 15, 30, and 60 minutes), repeat the tail-flick latency measurement as described in step 3.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Formalin Test Protocol
This protocol assesses the analgesic efficacy against persistent pain induced by a chemical irritant.
Materials:
-
Observation chambers with a clear floor
-
2.5% or 5% formalin solution
-
Microsyringe for subcutaneous injection
-
Timer
-
Test substances and vehicle
Procedure:
-
Acclimatization and Habituation: As described for the tail-flick test. Additionally, habituate the rats to the observation chambers for 30 minutes prior to the experiment.
-
Drug Administration: Administer the test substance or vehicle intravenously 15 minutes before the formalin injection.
-
Formalin Injection: Inject 50 µl of formalin solution subcutaneously into the plantar surface of the rat's hind paw.
-
Observation Period: Immediately after the injection, place the rat back into the observation chamber and record its behavior for 60 minutes.
-
Behavioral Scoring: The nociceptive response is quantified by measuring:
-
Phase 1 (0-10 minutes): The cumulative time (in seconds) the rat spends licking or biting the injected paw.
-
Phase 2 (15-60 minutes): The cumulative time the rat spends licking or biting the injected paw.
-
The number of flinches or shakes of the injected paw can also be counted in both phases.
-
-
Data Analysis: Compare the total licking time and/or number of flinches for the drug-treated groups to the vehicle-treated group for both phases of the test.
References
- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 3. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor selectivity of icv morphine in the rat cold water tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delta Opioid Receptor Activation Modulates Affective Pain and Modality-Specific Pain Hypersensitivity Associated with Chronic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 7. μ-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. Multiple Targets of μ-Opioid Receptor-Mediated Presynaptic Inhibition at Primary Afferent Aδ- and C-Fibers | Journal of Neuroscience [jneurosci.org]
- 9. Multiple targets of μ-opioid receptor-mediated presynaptic inhibition at primary afferent Aδ- and C-fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of electroencephalographic changes in response to acute electrical and thermal stimuli with the tail flick and hot plate test in rats administered with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standardization of the rat paw formalin test for the evaluation of analgesics [pubmed.ncbi.nlm.nih.gov]
Opiorphin: A Technical Guide to its Potential as a Pain Biomarker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of opiorphin, an endogenous human peptide, and its burgeoning potential as a quantifiable biomarker for pain. We will explore its mechanism of action, present quantitative data from key studies, detail experimental protocols for its measurement, and discuss its future implications in pain research and analgesic drug development.
Introduction: The Endogenous Analgesic
This compound is a pentapeptide (Gln-Arg-Phe-Ser-Arg) first isolated from human saliva that exhibits potent analgesic properties.[1][2] It originates from the N-terminal region of the PROL1 (proline-rich, lacrimal 1) protein, encoded by the OPRPN gene.[2][3][4] Unlike exogenous opioids like morphine, this compound's analgesic effect is achieved by modulating the body's own pain-relief system. It acts as a powerful inhibitor of two specific enzymes responsible for breaking down endogenous opioid peptides, namely enkephalins.[2][3][5] This protective action potentiates and prolongs the natural pain-suppressing effects of enkephalins, making this compound a significant subject of interest for its therapeutic potential and as a possible objective marker for pain states.[5][6]
Mechanism of Action: Potentiating the Endogenous Opioid System
This compound's primary function is to inhibit the degradation of enkephalins, which are naturally released in response to painful stimuli.[2][6] It accomplishes this by targeting two key cell-surface zinc ectopeptidases:
By inhibiting these enzymes, this compound increases the local concentration and prolongs the activity of enkephalins. These preserved enkephalins can then more effectively bind to and activate opioid receptors (primarily μ- and δ-opioid receptors) on nerve cells.[3][5][6] This activation triggers downstream signaling cascades that ultimately reduce neuronal excitability, inhibiting the transmission of pain signals from the peripheral nervous system to the brain.[7][8] This mechanism suggests that this compound's analgesic effect is a potentiation of the body's targeted, natural response to pain, potentially avoiding the widespread side effects associated with synthetic opioid drugs.[6]
Quantitative Analysis of this compound in Pain Conditions
Numerous studies have quantified salivary this compound levels across various pain conditions, consistently revealing a correlation between elevated this compound concentrations and the presence of pain. This suggests a physiological homeostatic response to pain and stress.[9][10] The data below summarizes key findings from studies investigating this compound as a pain biomarker.
| Pain Condition/Group | Biological Fluid | This compound Level in Pain Group (mean ± SD) | This compound Level in Control Group (mean ± SD) | Key Finding | Reference |
| Chronic Pain Conditions | |||||
| Burning Mouth Syndrome (BMS) | Unstimulated Saliva | 2.16 ± 0.30 ng/mL | 1.80 ± 0.36 ng/mL | Significantly higher in BMS patients. | [9] |
| Burning Mouth Syndrome (BMS) | Unstimulated Saliva | 8.129 ± 6.445 ng/mL | 5.017 ± 2.585 ng/mL | Significantly higher in BMS patients. | [1] |
| Temporomandibular Disorders (TMD) - High Pain | Unstimulated Saliva | 3.23 pg/µL (ng/mL) | 1.35 pg/µL (ng/mL) | Significantly higher in high-intensity pain TMD patients compared to controls. | [11] |
| Temporomandibular Disorders (TMD) - Low Pain | Unstimulated Saliva | 0.93 pg/µL (ng/mL) | 1.35 pg/µL (ng/mL) | No significant difference from controls. | [11] |
| Traumatic & Inflammatory Oral Conditions | Unstimulated Saliva | 9.409 ± 2.369 ng/mL | 7.108 ± 2.535 ng/mL | Higher levels in patients with painful oral conditions. | [1][12] |
| Oral Potentially Malignant Disorders & Cancer | Unstimulated Saliva | 8.268 ± 2.414 ng/mL | 7.108 ± 2.535 ng/mL | Higher levels in patients with OPMDs and cancer. | [1][12] |
| Acute & Sustained Pain Conditions | |||||
| Acute Pericoronitis | Unstimulated Saliva | 17.38 ± 5.83 ng/mL (during pain) | 13.54 ± 5.37 ng/mL (pain-free) | Significantly higher during the painful episode. | [13] |
| Meta-Analysis: Chronic Pain Group | Saliva | - | - | 24.1% higher concentration compared to controls. | [10][14][15] |
| Meta-Analysis: Sustained Pain Group | Saliva | - | - | 33.2% higher concentration compared to controls. | [10][14][15] |
| Meta-Analysis: Stimulated Pain Group | Saliva | - | - | 21.7% higher concentration after stimulus. | [10][14][15] |
Experimental Protocols for this compound Measurement
The quantification of this compound, a small and susceptible peptide, requires precise and standardized protocols to ensure accurate and reproducible results. The most common methods involve sample collection from saliva followed by immunoassay or mass spectrometry.
Sample Collection and Preparation
The majority of studies utilize unstimulated whole saliva due to the non-invasive and convenient nature of its collection.[15]
-
Patient Preparation: Patients are typically instructed to refrain from eating, drinking, or oral hygiene procedures for at least one hour before collection.
-
Collection: Unstimulated whole saliva is collected by methods such as passive drooling into a chilled, sterile tube for a set period.[1][13] Some protocols may use cotton rolls.[13]
-
Inhibition of Degradation: Immediately upon collection, samples are placed on ice and treated with protease inhibitors (e.g., aprotinin, Pefabloc) to prevent the enzymatic degradation of this compound by salivary peptidases.[16][17]
-
Processing: Samples are centrifuged at high speed (e.g., 4000 rpm) at a low temperature (e.g., 2-8°C) to remove cells and other debris.[16] The resulting supernatant is collected for analysis.
-
Storage: Processed samples are typically stored at -80°C until analysis.
Quantification Methods
4.2.1 Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is the most frequently cited method for this compound quantification in clinical studies.[1][13][18]
-
Principle: The assay involves a competitive binding process. A known amount of labeled this compound and the unknown amount of this compound in the sample compete for binding to a limited number of specific anti-opiorphin antibodies coated on a microplate.
-
Procedure:
-
The salivary supernatant is added to the wells of the antibody-coated microplate.
-
A fixed amount of enzyme-labeled this compound is added.
-
During incubation, the this compound from the sample and the enzyme-labeled this compound compete to bind to the primary antibody.
-
The plate is washed to remove unbound components.
-
A substrate solution is added, which reacts with the enzyme to produce a color change.
-
The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the original sample.
-
-
Quantification: The concentration is determined by comparing the sample's absorbance to a standard curve generated with known concentrations of this compound.[18]
4.2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high specificity and sensitivity and is used for validation.[11]
-
Principle: LC-MS/MS separates peptides in the sample using liquid chromatography and then identifies and quantifies them based on their mass-to-charge ratio.
-
Procedure:
-
The salivary sample undergoes extraction to isolate small molecular weight components.
-
The extract is injected into a liquid chromatograph for separation.
-
The separated components are ionized and enter the mass spectrometer, which measures the mass of the parent this compound molecule and its specific fragment ions, allowing for highly accurate quantification.
-
Discussion and Future Directions
The available evidence strongly suggests that salivary this compound levels are elevated in chronic, sustained, and acute pain conditions, reflecting a physiological adaptive response.[9][10][14] Studies measuring this compound in TMD patients with varying pain intensities found significantly higher levels only in the high-intensity pain group, indicating a potential dose-dependent relationship between pain stimulus and this compound secretion.[11] This correlation with pain intensity is a critical characteristic for a viable pain biomarker.
As a biomarker, salivary this compound offers several advantages:
-
Objective Measurement: It could provide an objective, quantitative measure to supplement subjective pain reporting (e.g., VAS scores).[1]
-
Non-Invasive: Saliva collection is simple, stress-free, and can be performed repeatedly.[15]
-
Diagnostic Potential: It may aid in the diagnosis and monitoring of chronic pain conditions, particularly in the orofacial region.[10]
However, for this compound to be established as a reliable clinical biomarker, further research is necessary. Future studies should focus on:
-
Larger Cohorts: Expanding studies to include larger and more diverse patient populations.[13]
-
Standardization: Establishing standardized protocols for sample collection, processing, and analysis to ensure inter-laboratory comparability.
-
Specificity: Dissociating the effects of pain from general stress, as both may influence this compound levels.[10][12]
-
Therapeutic Development: Leveraging the knowledge of this compound's mechanism to develop novel analgesics that mimic its action, potentially offering the efficacy of morphine with fewer adverse effects.[6]
Conclusion
This compound stands out as a promising candidate for a clinically relevant pain biomarker. Its role as an endogenous modulator of the enkephalinergic system provides a strong biological basis for its association with pain.[3][5] Quantitative studies have consistently demonstrated elevated salivary this compound levels in various pain states, with some evidence suggesting a correlation with pain intensity. While challenges in standardization and specificity remain, the non-invasive nature of its measurement in saliva makes it an attractive target for continued research. Further validation could see this compound integrated into clinical practice as a valuable tool for the objective assessment of pain and could pave the way for a new class of physiological analgesics.
References
- 1. Quantitative analysis and expression of salivary this compound in painful oral soft-tissue conditions: A descriptive study - Journal of Global Oral Health [jglobaloralhealth.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OPRPN this compound prepropeptide [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound [flipper.diff.org]
- 7. Pain Transmission Pathway – Opioid Peptides [sites.tufts.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound as a biomarker of orofacial conditions: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salivary this compound is Dependent of Pain Intensity in Chronic TMD Patients IADR Abstract Archives [iadr.abstractarchives.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Salivary this compound Levels in Acute Pericoronitis Related Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound as a biomarker of orofacial conditions: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Salivary this compound, pH and Flow Rate in Oral Submucous Fibrosis - A Case - Control Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Salivary Biomarkers (this compound, Cortisol, Amylase, and IgA) Related to Age, Sex, and Stress Perception in a Prospective Cohort of Healthy Schoolchildren - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physiological Role of Opiorphin in Mood and Emotional States
For Researchers, Scientists, and Drug Development Professionals
Abstract
Opiorphin, an endogenous pentapeptide (Gln-Arg-Phe-Ser-Arg) first isolated from human saliva, is a potent dual inhibitor of the two major enkephalin-degrading ectoenzymes: neutral endopeptidase (NEP) and aminopeptidase-N (AP-N).[1] By preventing the breakdown of enkephalins, this compound enhances the activity of endogenous opioid pathways.[1][2] While its analgesic properties are well-documented and comparable to morphine without the associated adverse effects, emerging preclinical evidence has illuminated its significant role in modulating mood and emotional states.[3][4] This technical guide provides an in-depth analysis of the physiological mechanisms underlying this compound's antidepressant, anxiolytic, and panicolytic-like effects, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. This document aims to serve as a comprehensive resource for researchers and professionals in neuropsychopharmacology and drug development.
Core Mechanism of Action: Enkephalin Potentiation
This compound's primary physiological function is the inhibition of enkephalin catabolism. Enkephalins are endogenous opioid peptides that play a pivotal role in pain perception and the regulation of emotional responses.[1] Two cell-surface zinc metallopeptidases, neutral endopeptidase (NEP) and aminopeptidase-N (AP-N), are responsible for their rapid degradation.[1][5] this compound acts as a natural inhibitor of both enzymes, thereby increasing the local concentration and prolonging the action of enkephalins at their receptors.[1][2] This potentiation of the endogenous enkephalinergic system, particularly through the activation of delta (δ) and mu (μ) opioid receptors, is the foundation of this compound's effects on mood.[2][6]
Preclinical Evidence for Antidepressant-Like Effects
The most robust evidence for this compound's role in mood regulation comes from preclinical studies demonstrating its antidepressant-like properties. These effects are primarily observed in rodent models of depression, such as the Forced Swim Test (FST).
Quantitative Data Summary
The following table summarizes key quantitative findings from pivotal studies investigating this compound's antidepressant-like activity.
| Study | Animal Model | This compound Dose & Administration | Behavioral Test | Key Quantitative Outcome | Receptor Involvement | Citation(s) |
| Javelot et al. | Rat | 1-2 mg/kg (i.v.) | Forced Swim Test (FST) | Significant decrease in immobility time. | Delta (δ)-Opioid: Effects reversed by the selective δ-antagonist naldrindole (10 mg/kg, i.p.). | [2] |
| Yang et al. | Mouse | 1-6 µ g/mouse (i.c.v.) | Forced Swim Test (FST) | Dose-dependent decrease in immobility time. | Mu (μ) & Delta (δ)-Opioid: Effects reversed by non-selective (naloxone) and selective μ- (β-FNA) and δ- (naltrindole) antagonists. | [6] |
| Javelot et al. | Rat | 1-2 mg/kg (i.v.) | Locomotor Activity Test | No development of hypo- or hyper-active responses. | Not Applicable | [2] |
Experimental Protocol: Forced Swim Test (FST)
The FST is a standard behavioral model used to assess antidepressant efficacy. The protocol generally involves two sessions.
-
Pre-Test Session (Day 1): Rats or mice are individually placed in a transparent cylinder filled with water (23-25°C) for a 15-minute period. This session serves to induce a state of behavioral despair.
-
Drug Administration: Following the pre-test, animals are treated with the vehicle, a reference antidepressant, or this compound at specified doses and routes (e.g., 1-2 mg/kg, i.v., for rats).[2]
-
Test Session (Day 2, typically 24h later): Animals are returned to the water-filled cylinder for a 5-minute test session.
-
Data Recording and Analysis: The session is recorded, and a trained observer, blind to the treatment groups, scores the duration of immobility (time spent floating with only minor movements necessary to keep the head above water). A significant reduction in immobility time is interpreted as an antidepressant-like effect.
Anxiolytic and Panicolytic-Like Effects
The role of this compound in anxiety-related behaviors is more nuanced. While one study found that systemically active doses of this compound did not produce anxiolytic or anxiogenic effects in the conditioned defensive burying test, other research points towards a potential panicolytic-like function.[2][7]
A study investigating the role of this compound in panic models found that intravenous (2.0 mg/kg) or direct administration into the dorsal periaqueductal gray (dPAG) impaired escape performance in the elevated T-maze and dPAG electrical stimulation tests.[7] This anti-escape or "panicolytic-like" effect was mediated by μ-opioid receptors within the dPAG, a critical brain region for processing fear and defensive behaviors.[7]
Experimental Protocol: Elevated T-Maze (ETM)
The ETM is used to assess panic-like and anxiety-like behaviors in rodents.
-
Apparatus: A T-shaped maze elevated from the floor, consisting of three arms. One arm is enclosed, while the other two are open.
-
Procedure: The animal is placed at the end of the enclosed arm and allowed to explore.
-
Measurements:
-
Inhibitory Avoidance: The latency to exit the enclosed arm for the first time is recorded over three trials. This is a measure of anxiety.
-
Escape: The animal is placed at the end of one of the open arms, and the latency to escape into the enclosed arm is measured. This is a model of panic-like behavior.
-
-
Interpretation: A drug is considered to have panicolytic-like effects if it increases the latency to escape from the open arm.
Signaling Pathways and Receptor Involvement
This compound's effects on mood are not due to direct receptor binding but are the result of potentiating endogenous enkephalin signaling. Antagonist studies have been crucial in dissecting the specific receptor pathways involved.
-
Delta (δ)-Opioid Receptors: The antidepressant-like effects of this compound are strongly mediated by δ-opioid receptors.[2] This pathway is a key target, as activation of δ-receptors is known to produce antidepressant and anxiolytic effects with a lower potential for abuse compared to μ-agonists.[8]
-
Mu (μ)-Opioid Receptors: Both antidepressant and panicolytic-like effects have been linked to μ-opioid receptor activation.[6][7] The panicolytic action appears specifically localized to μ-receptors within the dPAG.[7]
Potential as a Therapeutic Agent
The unique mechanism of this compound presents a novel strategy for developing treatments for mood disorders, particularly those co-morbid with pain.
-
Efficacy and Side Effect Profile: Preclinical studies suggest this compound has an efficacy comparable to the antidepressant imipramine and the analgesic morphine but with a significantly better side-effect profile.[3] Notably, it does not appear to induce tolerance, dependence, or constipation, which are major drawbacks of conventional opioid agonists.[3][9]
-
Challenges in Drug Development: The primary obstacle to the therapeutic application of this compound is its nature as a peptide. It is susceptible to rapid degradation and has poor bioavailability and blood-brain barrier penetration.[10]
-
Future Directions: Research is focused on developing synthetic, stabilized derivatives of this compound (e.g., by modifying the N-terminus to prevent pyroglutamination) to improve its pharmacokinetic properties for clinical use.[3][10] Such compounds could represent a new class of drugs for treating depression and panic disorder, offering a dual-action approach for patients with concurrent pain and mood symptoms.[2]
Conclusion
This compound plays a significant physiological role in the regulation of mood and emotional states by acting as a potent protector of endogenous enkephalins. Its ability to enhance enkephalinergic signaling through delta and mu-opioid receptors produces robust antidepressant and panicolytic-like effects in preclinical models. While challenges related to its peptide structure remain, this compound's unique mechanism of action and favorable side-effect profile make it and its stabilized analogues highly promising candidates for the development of novel therapeutics for mood and anxiety disorders.
References
- 1. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human this compound is a naturally occurring antidepressant acting selectively on enkephalin-dependent delta-opioid pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antipain, antidepressant – an “all-in-one” molecule | [pasteur.fr]
- 4. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A possible alternative to this compound and its stable analogues for treating fibromyalgia pain: A clinical hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antidepressant-like effect of human this compound via opioid-dependent pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound causes a panicolytic-like effect in rat panic models mediated by μ-opioid receptors in the dorsal periaqueductal gray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opioid receptors: distinct roles in mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes & Protocols: Synthetic Opiorphin Peptide Synthesis
Introduction
Opiorphin is a pentapeptide (Gln-Arg-Phe-Ser-Arg) endogenously found in human saliva that demonstrates potent analgesic properties, comparable to or even exceeding those of morphine in some animal models.[1][2] Its mechanism of action involves inhibiting the degradation of endogenous enkephalins, which are natural pain-relieving opioids.[3] By preventing the action of two key enzymes—neutral endopeptidase (NEP) and aminopeptidase N (AP-N)—this compound prolongs the pain-suppressive effects of enkephalins.[3][4] This unique mechanism makes this compound a significant target for the development of novel analgesics with potentially fewer side effects than traditional opioids.[1]
The synthesis of this compound is crucial for research into its physiological roles and therapeutic potential. Chemical synthesis allows for the production of pure peptide and the creation of analogs with improved stability and bioavailability.[5] The most prevalent and efficient method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.[6]
I. Methods for Synthetic this compound Synthesis
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for chemically synthesizing peptides like this compound. The process involves assembling the peptide chain step-by-step while it is covalently attached to an insoluble solid support (resin).[7] The key advantages of SPPS include high efficiency, the ability to drive reactions to completion using excess reagents, and simplified purification of the final product.[7]
The most common strategy for this compound synthesis is the Fmoc/tBu approach. This involves using the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the N-terminus of the amino acids and acid-labile groups (like t-Bu, Pbf, Trt) for permanent protection of reactive amino acid side chains.[6][8]
Recombinant Production
For large-scale production, recombinant DNA technology offers an alternative to chemical synthesis. This method involves expressing tandemly repeated multimers of the this compound sequence in a host system like Escherichia coli. The resulting fusion protein is then purified and cleaved to yield this compound monomers. This approach can be more cost-effective for producing large quantities of the peptide.[9]
II. Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol details the manual synthesis of this compound (Gln-Arg-Phe-Ser-Arg) using Fmoc solid-phase methodology.
1. Materials and Reagents:
-
Resin: Pre-loaded H-Arg(Pbf)-2-chlorotrityl resin.
-
Fmoc-Protected Amino Acids:
-
Fmoc-Gln(Trt)-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Phe-OH
-
Fmoc-Ser(tBu)-OH
-
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade.
-
Deprotection Solution: 25% piperidine in dry DMF.
-
Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt).
-
Washing Solutions: DMF, DCM.
-
Monitoring Reagent: Bromophenol blue or Ninhydrin test solution.
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v).
-
Precipitation Solvent: Cold diethyl ether.
2. Synthesis Workflow:
The synthesis begins at the C-terminus (Arginine) and proceeds to the N-terminus (Glutamine).
-
Step 1: Resin Preparation
-
Place the pre-loaded H-Arg(Pbf)-2-chlorotrityl resin (1 equivalent) in a peptide synthesis vessel.
-
Swell the resin in dry DMF for 30-60 minutes.
-
-
Step 2: Chain Elongation Cycle (Repeated for Ser, Phe, Arg, Gln) This cycle consists of two main stages: deprotection and coupling.
-
A. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 25% piperidine solution in DMF to the resin.
-
Agitate for 15-20 minutes to remove the Fmoc group from the N-terminus of the resin-bound amino acid.[6]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with dry DMF (5-7 times) to remove all traces of piperidine.[6]
-
-
B. Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to pre-activate the amino acid for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for at least 2 hours. The reaction can be left overnight under gentle agitation to ensure completion.[6]
-
Monitor the coupling efficiency using a qualitative method like the bromophenol blue test.[6] A successful coupling is indicated by the beads remaining blue. If the test is positive (yellow/orange), the coupling step should be repeated.
-
After successful coupling, drain the reaction mixture and wash the resin with dry DMF (5 times).[6]
-
-
-
Step 3: Cleavage and Side-Chain Deprotection
-
After the final amino acid (Fmoc-Gln(Trt)-OH) has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/H2O) to the dried resin.
-
Stir the mixture at room temperature for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups (Pbf, Trt, tBu).
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Step 4: Peptide Precipitation, Purification, and Characterization
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the wash with fresh cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the identity and purity of the collected fractions using Mass Spectrometry (e.g., ESI-MS) and analytical HPLC.[6]
-
Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.
-
III. Data Presentation
Quantitative Synthesis Data
The following tables summarize typical quantitative data for the solid-phase synthesis of this compound.
| Parameter | Value | Reference |
| Final Yield | ~60% | [6] |
| Purity (Post-HPLC) | >98% | [6] |
| Table 1: this compound Synthesis Yield and Purity. |
| Amino Acid | N-α Protection | Side-Chain Protection |
| Gln | Fmoc | Trityl (Trt) |
| Arg | Fmoc | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) |
| Phe | Fmoc | None |
| Ser | Fmoc | tert-butyl (tBu) |
| Arg | Fmoc | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) |
| Table 2: Protecting Groups Used in Fmoc-based this compound Synthesis.[6] |
| Analysis Method | Expected Value | Observed Value | Reference |
| Molecular Weight | 692.77 g/mol | 693.5 [M+H]⁺ | [6] |
| Mass Spectrometry (ESI-MS) | 347.25 [M+2H]²⁺ | [6] | |
| Table 3: Mass Spectrometry Characterization of Synthetic this compound. |
IV. Visualizations
Diagrams of Workflows and Pathways
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.
Caption: this compound's mechanism of action in the enkephalinergic pathway.
References
- 1. This compound, found in saliva, inhibits proteases of enkephalins. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Injectable liposomal formulations of this compound as a new therapeutic strategy in pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Opiorphin Purification Using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opiorphin is an endogenous pentapeptide (Gln-Arg-Phe-Ser-Arg, QRFSR) first isolated from human saliva.[1] It is derived from the N-terminal region of the PROL1 protein.[1] this compound acts as a potent natural analgesic by inhibiting the degradation of endogenous opioid peptides called enkephalins.[1][2] Specifically, it inhibits two key ectoenzymes: neutral endopeptidase (NEP, also known as neprilysin) and aminopeptidase N (AP-N).[1][3] By preventing the breakdown of enkephalins, this compound potentiates their natural pain-relieving effects through the activation of opioid-dependent pathways.[3][4] This mechanism of action, which enhances the body's own pain management system, makes this compound a significant target for the development of new analgesics with potentially fewer side effects than traditional opioids like morphine.[4]
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the isolation, purification, and quantification of this compound from complex biological matrices such as saliva.[3][4] This document provides detailed protocols and application notes for the purification of this compound using a multi-step HPLC strategy, combining ion-exchange and reversed-phase chromatography.
Signaling Pathway of this compound
This compound exerts its analgesic effect by modulating the enkephalinergic system. Enkephalins are natural opioid peptides that are released in response to pain stimuli. However, they are rapidly degraded by ectoenzymes like NEP and AP-N. This compound protects these enkephalins from degradation, prolonging their analgesic action.
Figure 1: Mechanism of action of this compound.
Application Notes
Sample Collection and Preparation
The primary source for natural this compound is human saliva.[4] Proper sample handling is critical to ensure peptide stability and achieve high recovery rates.
-
Saliva Collection: Saliva should be collected from healthy volunteers and immediately stabilized to prevent proteolytic degradation of this compound.[3][4]
-
Initial Extraction: A common initial step is methanol extraction. This process precipitates larger proteins while keeping smaller peptides like this compound in the soluble fraction.[3]
-
Alternative Extraction (SUPRAS): A highly efficient method involves the use of Supramolecular Solvents (SUPRAS) formed by heptafluorobutyric acid (HFBA).[5] This technique has been shown to yield quantitative recoveries in the range of 87-110% and can be directly injected into an LC-MS/MS system for analysis.[5]
-
Stability: this compound in saliva samples treated with trifluoroacetic acid (TFA) is stable for at least 12 hours at room temperature and up to 30 days when stored at -20°C.[6]
Chromatographic Strategy
A multi-step purification strategy is highly effective for isolating this compound to high purity.[3] This approach fractionates the complex saliva extract based on different physicochemical properties in a sequential manner.
-
Cation-Exchange HPLC (CE-HPLC): As this compound is a basic peptide (containing two arginine residues), the first step utilizes cation-exchange chromatography. This separates molecules based on their net positive charge, effectively isolating a fraction containing this compound and other cationic species.[3]
-
Reversed-Phase HPLC (RP-HPLC): The active fractions from CE-HPLC are further purified by RP-HPLC, which separates molecules based on their hydrophobicity. Using a C18 column with a water/acetonitrile gradient containing an ion-pairing agent like TFA is a standard approach.[3] A second RP-HPLC step, sometimes with a different organic solvent like methanol, can be employed for final polishing and to remove any remaining impurities.[3]
Experimental Workflow
The overall workflow for the purification of this compound from human saliva involves several key stages, from initial sample collection to the isolation of the pure peptide.
Figure 2: this compound purification workflow.
Data Presentation
Table 1: HPLC Parameters for this compound Purification
This table summarizes the HPLC conditions used in the multi-step purification protocol adapted from published research.[3]
| Parameter | Step 1: CE-HPLC | Step 2: RP-HPLC (ACN) | Step 3: RP-HPLC (Methanol) |
| Column | Cation-Exchange | Synergi Max-RP (C12) | Synergi Max-RP (C12) |
| Mobile Phase A | Ammonium Acetate (10 mM) | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | Ammonium Acetate (1 M) | 100% Acetonitrile, 0.1% TFA | 100% Methanol, 0.1% TFA |
| Gradient | Linear gradient to 500 mM Ammonium Acetate | Linear gradient of 1-99% B | Linear gradient |
| Flow Rate | 1 mL/min | 1 mL/min | 1 mL/min |
| Detection | UV (Wavelength not specified) | UV (Wavelength not specified) | UV (Wavelength not specified) |
| This compound Elution | ~26-28 min | ~22-25 min and ~28-30 min (two populations) | ~18-19 min and ~26-27 min (two populations) |
Table 2: Performance and Stability Data for this compound Analysis
This table presents key performance metrics for this compound extraction and quantification.
| Parameter | Method | Result | Reference |
| Extraction Recovery | SUPRAS-based extraction | 87-110% | [5] |
| Linearity Range | LC-MS/MS | 0-110 ng/mL | [6] |
| Lower Limit of Quantification | LC-MS/MS | 1.0 ng/mL | [6] |
| Intra-day Precision (RSD) | LC-MS/MS | 2.7-5.6% | [6] |
| Inter-day Precision (RSD) | LC-MS/MS | 10.8-13.7% | [6] |
| Stability (TFA-treated saliva) | Room Temperature | Stable for at least 12 hours | [6] |
| Stability (TFA-treated saliva) | -20°C | Stable for up to 30 days | [6] |
Experimental Protocols
Protocol 1: Multi-Step Purification of this compound from Human Saliva
This protocol is adapted from the methodology used for the initial isolation and characterization of human this compound.[3]
Materials:
-
Human saliva
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ammonium Acetate, HPLC grade
-
Water, HPLC grade
-
Centrifuge and tubes
-
HPLC system with UV detector
-
Cation-exchange and C12 RP-HPLC columns (e.g., Phenomenex Synergi Max-RP)
Methodology:
Step 1: Methanol Extraction
-
Pool collected human saliva (e.g., 45 mL).[3]
-
Add an equal volume of methanol to the saliva.
-
Vortex thoroughly and incubate on ice to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the low-molecular-weight peptide fraction.
-
Lyophilize (freeze-dry) the supernatant to remove the solvent.
Step 2: Cation-Exchange HPLC (CE-HPLC)
-
Reconstitute the lyophilized extract in Mobile Phase A (10 mM Ammonium Acetate).
-
Filter the sample through a 0.22 µm syringe filter.[7]
-
Equilibrate the cation-exchange column with Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the bound peptides using a linear gradient of Mobile Phase B (1 M Ammonium Acetate). The active this compound-containing fraction has been shown to elute at retention times of 26-28 minutes under these conditions.[3]
-
Collect 1-minute fractions and test each for NEP-inhibitory activity to identify the this compound-containing fractions.
Step 3: First Reversed-Phase HPLC (RP-HPLC)
-
Pool the active fractions from the CE-HPLC step and lyophilize.
-
Reconstitute the sample in RP-HPLC Mobile Phase A (0.1% TFA in water).
-
Equilibrate the Synergi Max-RP (C12) column with Mobile Phase A for at least 10 minutes at a flow rate of 1 mL/min.[3]
-
Inject the sample.
-
Elute the peptides using a linear gradient of 1-99% Mobile Phase B (0.1% TFA in acetonitrile) at 1 mL/min.[3]
-
Collect 1 mL fractions. This compound-related activity has been found in fractions eluting between 22-25 minutes and 28-30 minutes.[3]
Step 4: Final Purification by RP-HPLC
-
Pool the active fractions from the previous RP-HPLC step.
-
Subject each active population to a final RP-HPLC purification step.
-
Use the same column and system, but with a different organic modifier in Mobile Phase B (e.g., 100% Methanol with 0.1% TFA).[3]
-
Elute with a linear gradient of methanol. Active, purified this compound has been shown to elute at retention times of 18-19 minutes and 26-27 minutes in this system.[3]
-
Collect the purified peaks and verify identity and purity using mass spectrometry.
Protocol 2: SUPRAS-based Extraction for this compound Quantification
This protocol describes a rapid and efficient extraction method for this compound from saliva prior to LC-MS analysis.[5]
Materials:
-
Stabilized human saliva
-
Heptafluorobutyric acid (HFBA)
-
Hydrochloric acid (HCl), 37% (v/v)
-
Vortex mixer and centrifuge
Methodology:
-
In a microcentrifuge tube, add 950 µL of stabilized saliva.
-
Add 150 µL of HFBA.[5]
-
Add 400 µL of HCl (37% v/v).[5]
-
Vortex the mixture vigorously to induce the formation of the supramolecular solvent (a coacervate).
-
Centrifuge to separate the SUPRAS phase (which contains the extracted this compound) from the aqueous phase.
-
Carefully collect the SUPRAS phase. This resulting extract can be directly injected into an LC-MS/MS system for quantification.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. New natural painkiller discovered | News | Chemistry World [chemistryworld.com]
- 3. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catherine Rougeot and the discovery of a new painkiller molecule - News from the Institut Pasteur [pasteur.fr]
- 5. Exploring polar hydrophobicity in organized media for extracting oligopeptides: application to the extraction of this compound in human saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantification of this compound in human saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Purification of Peptides [protocols.io]
Application Notes and Protocols for Measuring Opiorphin Activity
Introduction
Opiorphin is a naturally occurring human pentapeptide (Gln-Arg-Phe-Ser-Arg) first isolated from saliva.[1] It functions as a potent modulator of endogenous opioid pathways, producing analgesic effects comparable to morphine but with potentially fewer side effects.[2][3] this compound's mechanism of action involves the inhibition of two key ectoenzymes responsible for the degradation of enkephalins: neutral endopeptidase (NEP, also known as neprilysin) and aminopeptidase N (AP-N).[4][5][6] By preventing the breakdown of enkephalins, this compound increases their local concentration and prolongs their activity at opioid receptors, thereby enhancing the body's natural pain-relief mechanisms.[3][7]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the activity of this compound and its analogues through enzymatic, cell-based, and in vivo assays.
This compound Signaling Pathway
This compound exerts its analgesic effect by potentiating the endogenous enkephalinergic system. Under painful stimuli, enkephalins are released but are rapidly degraded by peptidases like NEP and AP-N. This compound inhibits these enzymes, leading to sustained activation of μ- and δ-opioid receptors, which results in the inhibition of pain signaling pathways.[2][4]
Application Note 1: In Vitro Enzymatic Assays for NEP and AP-N Inhibition
This section details the direct measurement of this compound's inhibitory activity on its primary enzymatic targets, hNEP and hAP-N.
1. Principle
The inhibitory potency of this compound is determined by measuring the reduction in the rate of substrate hydrolysis by purified recombinant enzymes or enzyme preparations from cell membranes. The activity can be monitored using specific fluorogenic or chromogenic substrates. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
2. Data Presentation: this compound In Vitro Inhibitory Activity
The following table summarizes the IC50 values for human this compound against its target enzymes as reported in the literature.
| Enzyme Target | Substrate | Enzyme Source | IC50 (μM) | Reference |
| hNEP | Substance P | LNCaP Cell Membranes | 11 ± 3 | [2][5] |
| hNEP | Substance P | Recombinant hNEP | 29 ± 1 | [2][5] |
| hNEP | Met-enkephalin | Recombinant hNEP | 33 ± 11 | [2] |
| hAP-N | L-alanine-p-nitroanilide | HEK293 Cell Membranes | 65 ± 9 | [2][5] |
| pAP-M* | Met-enkephalin | Purified pAP-M | 36 ± 12 | [2] |
*pAP-M: Porcine Aminopeptidase M, a homologue of hAP-N.
3. Experimental Protocol: hNEP Inhibition Assay (Fluorogenic)
This protocol is adapted from methodologies described for measuring NEP activity using a specific fluorescent substrate.[2][5]
Materials:
-
Enzyme: Recombinant human NEP (soluble ectodomain).
-
Substrate: Mca-BK2 (fluorescent NEP-specific substrate).
-
Inhibitor: Synthetic this compound (QRFSR peptide).
-
Assay Buffer: 50 mM Tris·HCl, pH 6.5.
-
Reaction Termination Solution: 0.3 M HCl.
-
Equipment: 96-well black microplate, fluorometer (Excitation: 320-380 nm, Emission: 405-460 nm).
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 20 µL of each this compound dilution or vehicle control (assay buffer) to respective wells.
-
Add 20 µL of the hNEP enzyme solution to each well.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the Mca-BK2 substrate solution (final concentration typically 5-10 µM). The final reaction volume is 50 µL.
-
Immediately measure the fluorescence at time zero and then monitor the kinetic increase in fluorescence for 15-30 minutes at 25°C.
-
Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 15 minutes) and terminate the reaction by adding 50 µL of 0.3 M HCl. Read the final fluorescence.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
4. Experimental Workflow
Application Note 2: Cell-Based Assays for this compound Functional Activity
Cell-based assays measure this compound's activity in a more physiologically relevant context, either by assessing its ability to protect a substrate from degradation by cell-surface enzymes or by quantifying the downstream potentiation of opioid receptor signaling.
1. Principle
These assays utilize cell lines that endogenously or recombinantly express NEP and/or opioid receptors. This compound's activity is measured by its ability to prevent the breakdown of a NEP substrate like Substance P[2][5] or to enhance the signaling of an opioid agonist (e.g., enkephalin) at its receptor.
2. Experimental Protocol: NEP Activity on LNCaP Cells
This protocol measures this compound's ability to inhibit NEP expressed on the surface of human LNCaP cells by monitoring the degradation of Substance P (SP).[2][5]
Materials:
-
Cells: Human LNCaP epithelial cells (which express membrane-anchored NEP).
-
Substrate: Substance P (SP).
-
Inhibitor: Synthetic this compound.
-
Culture Medium & Buffers: Standard cell culture reagents.
-
Detection: HPLC system to quantify the remaining intact SP after incubation.
Procedure:
-
Culture LNCaP cells to confluence in appropriate plates.
-
Wash the cells gently with a suitable assay buffer (e.g., HBSS).
-
Prepare various concentrations of this compound in the assay buffer.
-
Add the this compound solutions or vehicle control to the cells and pre-incubate for 10-15 minutes at 37°C.
-
Add Substance P to a final concentration of 2.5-25 µM.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Collect the supernatant. The reaction can be stopped by adding a protease inhibitor cocktail or by immediate processing.
-
Analyze the amount of intact Substance P remaining in the supernatant using reverse-phase HPLC.
-
Calculate the percentage of SP protected from degradation at each this compound concentration.
-
Determine the IC50 value. For this assay, this compound showed an IC50 of 11 ± 3 μM.[2][5]
3. Experimental Workflow
Application Note 3: In Vivo Assays for Analgesic Activity
In vivo models are crucial for evaluating the physiological effects of this compound, particularly its analgesic potency. The formalin test is a widely used model for tonic, chemical-induced pain.
1. Principle
The formalin test induces a biphasic pain response (an acute neurogenic phase followed by a delayed inflammatory phase) allowing for the assessment of a compound's efficacy against different pain modalities. The analgesic effect of this compound is quantified by observing a reduction in pain-related behaviors such as paw licking and body tremors.[2]
2. Data Presentation: this compound In Vivo Analgesic Efficacy
The analgesic potency of this compound has been shown to be comparable to that of morphine in preclinical models.
| Test Model | Species | This compound Dose | Comparator Dose | Outcome | Reference |
| Pin-Pain Test | Rat | 1 mg/kg | Morphine (6 mg/kg) | This compound was as efficient as morphine in suppressing mechanical pain perception. | [2][8] |
| Formalin Test | Rat | 1 mg/kg (YQRFSR*) | Morphine (3 mg/kg) | The this compound derivative significantly reduced pain behaviors (licking and tremors). | [2] |
*YQRFSR is an this compound derivative used for its comparable inhibitory efficacy on both human and rat NEP.[2]
3. Experimental Protocol: The Formalin Test
This protocol is based on the methodology used to assess the activity of this compound derivatives in rats.[2][9]
Materials & Subjects:
-
Subjects: Male Wistar rats (350-400g).
-
Test Compound: this compound or its derivatives, dissolved in a sterile vehicle (e.g., saline).
-
Positive Control: Morphine HCl.
-
Nociceptive Agent: 2.5% formalin solution.
-
Equipment: Syringes for intravenous (i.v.) and subcutaneous (s.c.) injections, observation chambers, timer.
Procedure:
-
Acclimate rats to the experimental environment.
-
Administer the test compound (this compound, e.g., 1 mg/kg, i.v.), positive control (morphine, e.g., 3 mg/kg, i.p.), or vehicle to different groups of animals (n=8 per group).
-
After 15 minutes, inject 50 µL of 2.5% formalin solution subcutaneously into the plantar surface of the rat's hind paw.
-
Immediately place the animal in an observation chamber.
-
Record pain-related behaviors, such as the duration of paw licking and the number of body tremors or spasms, for a period of 60 minutes post-formalin injection.
-
Analyze the data by comparing the responses in the this compound-treated group to the vehicle and morphine-treated groups. Statistical significance is typically assessed using tests like the Dunnett's t-test or Mann-Whitney U test.[2]
4. Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [flipper.diff.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pnas.org [pnas.org]
- 6. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, found in saliva, inhibits proteases of enkephalins. [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: In Vitro Models for Studying Opiorphin's Enzymatic Inhibition
Introduction
Opiorphin is an endogenous human pentapeptide (Gln-Arg-Phe-Ser-Arg) first isolated from saliva.[1] It functions as a potent, dual inhibitor of two key zinc metallo-ectopeptidases: neutral endopeptidase (NEP, also known as neprilysin or EC 3.4.24.11) and aminopeptidase N (AP-N, also known as CD13 or EC 3.4.11.2).[2] These enzymes are primarily responsible for the rapid inactivation of endogenous opioid peptides, specifically enkephalins.[2] By inhibiting NEP and AP-N, this compound protects enkephalins from degradation, thereby prolonging their analgesic and mood-regulating effects through enhanced activation of opioid receptors.[3][4] This mechanism makes this compound a promising therapeutic prototype for developing novel analgesics with potentially fewer side effects than traditional opioids.[5][6]
The following protocols describe robust in vitro models for characterizing the inhibitory activity of this compound and its analogues against human NEP and AP-N. These assays are fundamental for structure-activity relationship (SAR) studies, drug screening, and understanding the biochemical basis of this compound's physiological effects.
Mechanism of Action: this compound's Protective Effect on Enkephalins
Enkephalins, once released into the synaptic cleft or circulation, are rapidly degraded by cell-surface peptidases. NEP cleaves the Gly-Phe bond, while AP-N removes the N-terminal tyrosine residue. Both actions render the enkephalin inactive. This compound inhibits both enzymes, preserving the active enkephalin and allowing it to bind to and activate opioid receptors, leading to a downstream analgesic effect.
Caption: this compound inhibits NEP and AP-N, preventing enkephalin degradation.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes experimentally determined IC50 values for human this compound against its target enzymes from various sources and using different substrates.
| Enzyme Target | Enzyme Source | Substrate | IC50 (µM) | Reference |
| hNEP | Recombinant soluble hNEP | Substance P | 29 ± 1 | [5] |
| hNEP | LNCaP cell membranes | Substance P | 11 ± 3 | [5] |
| hNEP | LNCaP cell membranes | Mca-BK2 (fluorescent) | 25 | [3][7] |
| hNEP | hNEP-transfected HEK cells | Mca-BK2 (fluorescent) | 33 ± 6 | [3] |
| hNEP | Recombinant soluble hNEP | Met-enkephalin | 33 ± 11 | [7] |
| hAP-N | hAP-N-transfected HEK cells | Ala-pNA (chromogenic) | 65 ± 9 | [3][7] |
| pAP-M * | Purified porcine aminopeptidase M | Met-enkephalin | 36 ± 12 | [3][7] |
*Note: Porcine AP-M (pAP-M) is often used as a functional analogue for human AP-N (hAP-N).
Experimental Protocols
Protocol 1: NEP Inhibition Assay using a Fluorogenic Substrate
This protocol details the measurement of this compound's inhibitory effect on human neutral endopeptidase (hNEP) activity using the specific fluorogenic substrate Mca-BK2. The cleavage of this substrate by NEP results in an increase in fluorescence, which is attenuated in the presence of an inhibitor.
Caption: Workflow for determining this compound's IC50 against NEP.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
hNEP Enzyme: Recombinant human NEP or membrane preparations from hNEP-expressing cells (e.g., LNCaP) diluted in Assay Buffer.[3][7]
-
Substrate: Mca-BK2 (a fluorescent NEP-specific substrate) prepared as a stock solution in DMSO and diluted to the final working concentration in Assay Buffer.[3]
-
Inhibitor: Synthetic this compound (QRFSR peptide) dissolved in Assay Buffer to create a range of serial dilutions.
-
Controls: Include a positive control (no inhibitor) and a negative control (no enzyme). Thiorphan (0.5 µM) can be used as a reference inhibitor.[3]
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add 50 µL of Assay Buffer.
-
Add 10 µL of this compound serial dilutions or control solutions to the appropriate wells.
-
Add 20 µL of the diluted hNEP enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for the binding of this compound to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the Mca-BK2 substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.
-
Take kinetic readings every 2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_positive_control))
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Protocol 2: AP-N Inhibition Assay using a Chromogenic Substrate
This protocol measures this compound's inhibition of human aminopeptidase N (hAP-N) using the chromogenic substrate L-Alanine-p-nitroanilide (Ala-pNA). Cleavage of Ala-pNA by AP-N releases p-nitroaniline, a yellow product that can be quantified by measuring absorbance at 405 nm.
Caption: Workflow for determining this compound's IC50 against AP-N.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
hAP-N Enzyme: Membrane preparations from hAP-N-transfected HEK cells or other suitable sources.[3]
-
Substrate: L-Alanine-p-nitroanilide (Ala-pNA) prepared as a stock solution and diluted in Assay Buffer.
-
Inhibitor: Synthetic this compound dissolved in Assay Buffer to create a range of serial dilutions.
-
Controls: Include a positive control (no inhibitor), a negative control (no enzyme), and a reference inhibitor like Bestatin (50 µM).[3]
-
-
Assay Procedure:
-
To the wells of a 96-well clear microplate, add reagents in the following order: Assay Buffer, this compound serial dilutions, and the hAP-N enzyme preparation.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Start the reaction by adding the Ala-pNA substrate solution to all wells. The final volume should be consistent (e.g., 200 µL).
-
Incubate the reaction mixture at 37°C for 30 minutes or until sufficient color development is observed in the positive control wells.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control (no enzyme) from all other readings to correct for background.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor / Abs_positive_control))
-
Plot the % Inhibition against the logarithm of the this compound concentration and determine the IC50 value via non-linear regression.[3][7]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. researchgate.net [researchgate.net]
- 6. This compound, found in saliva, inhibits proteases of enkephalins. [wisdomlib.org]
- 7. pnas.org [pnas.org]
Application Notes and Protocols for In Vivo Testing of Opiorphin in Animal Models of Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common animal models of pain suitable for the in vivo evaluation of opiorphin and its analogs. Detailed experimental protocols, quantitative data summaries, and visualizations are included to guide researchers in designing and executing studies to assess the analgesic potential of this promising endogenous peptide.
Introduction to this compound
This compound is a human peptide that acts as a dual inhibitor of two key enzymes responsible for the breakdown of enkephalins: neutral endopeptidase (NEP) and aminopeptidase N (AP-N).[1][2] By preventing the degradation of endogenous enkephalins, this compound potentiates their natural pain-relieving effects through the activation of opioid pathways.[1][2][3] This mechanism of action suggests that this compound may offer potent analgesia with a reduced side-effect profile compared to traditional opioid agonists like morphine.[4][5] Preclinical studies have demonstrated its efficacy in various pain models, highlighting its potential as a novel therapeutic agent for pain management.[1][4][6]
Animal Models of Pain for this compound Testing
The selection of an appropriate animal model is critical for characterizing the analgesic properties of this compound. The following models are commonly used to assess different types of pain, including acute thermal, chemical, mechanical, and chronic neuropathic pain.
Acute Pain Models
The hot plate test is a widely used method to evaluate the response to a thermal stimulus, primarily assessing centrally mediated analgesia.[7][8][9]
Experimental Protocol:
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 52-55°C. The animal is confined to the heated surface by a transparent glass cylinder.[7][8]
-
Acclimation: Allow animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Gently place each animal on the hot plate and start a timer. Observe the animal for nociceptive responses, such as hind paw licking, shaking, or jumping.[7][8] Record the latency to the first response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound, a vehicle control, or a positive control (e.g., morphine) via the desired route (e.g., intravenous, intraperitoneal).
-
Post-treatment Measurement: At predetermined time points after administration, place the animal back on the hot plate and measure the response latency as described in step 3.
Similar to the hot plate test, the tail-flick test measures the latency to a thermal stimulus and is indicative of spinal reflex modulation.[10][11][12]
Experimental Protocol:
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.[12]
-
Habituation: Gently restrain the animal, allowing its tail to be positioned over the light source.
-
Baseline Latency: Activate the light source and start a timer. The timer automatically stops when the animal flicks its tail out of the beam. Record this baseline latency. A cut-off time is necessary to avoid tissue injury.
-
Drug Administration: Administer the test compounds as required.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.
Inflammatory and Chemical Pain Models
The formalin test is a model of continuous chemical-induced pain that has two distinct phases, allowing for the assessment of both acute nociceptive pain and inflammatory pain.[1][13]
Experimental Protocol:
-
Animal Preparation: Acclimate male Wistar rats (350-400 g body weight) to the observation chambers.[1]
-
Drug Administration: Administer this compound, its derivatives (e.g., YQRFSR peptide), vehicle, or morphine intravenously (i.v.) or intraperitoneally (i.p.) at the desired pre-treatment time.[1] For example, i.v. injection can be given 15 minutes before the formalin injection.[1]
-
Formalin Injection: Inject 50 μl of a 2.5% formalin solution into the plantar surface of the rat's hind paw.[1]
-
Observation: Immediately after the formalin injection, observe the animal for 60 minutes. Record the total time spent licking the injected paw and the number of body tremors or flinches.[1] The observation period is typically divided into two phases:
Mechanical Pain Models
This model assesses the response to a sharp mechanical stimulus.[1]
Experimental Protocol:
-
Apparatus: A testing arena with a floor composed of pins.
-
Drug Administration: Administer native this compound (QRFSR peptide) or its derivatives intravenously 5 minutes before the test.[1] Morphine can be used as a positive control, administered i.p. 15 minutes prior.[1]
-
Testing: Place the rat in the pin-pain arena for a 3-minute period.[1]
-
Data Collection: Record the time the animal spends in the peripheral, aversive pin areas and the number of pin-overlaid squares crossed.[1]
Neuropathic Pain Models
Neuropathic pain models are crucial for evaluating the potential of this compound in treating chronic pain states resulting from nerve injury.[6][14][15]
This model involves the ligation of spinal nerves to induce mechanical allodynia and thermal hyperalgesia.[14][16]
Experimental Protocol:
-
Surgical Procedure: Anesthetize the rat and perform a surgical ligation of the L5 and L6 spinal nerves.
-
Post-operative Recovery: Allow the animals to recover from surgery. The development of neuropathic pain behaviors typically occurs over several days.
-
Drug Administration: The this compound analog STR-324 can be administered via continuous intravenous infusion over several days.[14]
-
Behavioral Testing:
-
Mechanical Allodynia: Assess the paw withdrawal threshold to von Frey filaments.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.
-
Spontaneous Pain: Observe and quantify spontaneous pain-related behaviors.[14]
-
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the analgesic effects of this compound and its derivatives in various pain models.
| Pain Model | Compound | Dose | Route of Administration | Key Finding | Reference |
| Formalin Test (Early Phase) | YQRFSR peptide | 0.5 mg/kg | i.v. | Reduced paw licking time from 144 ± 17 s to 97 ± 14 s. | [1] |
| YQRFSR peptide | 1 mg/kg | i.v. | Reduced paw licking time to 84 ± 13 s. | [1] | |
| Morphine | 3 mg/kg | i.p. | Comparable analgesic effect to 1 mg/kg YQRFSR peptide. | [1] | |
| Pin-Pain Test | This compound (QRFSR peptide) | 1 mg/kg | i.v. | As effective as 6 mg/kg morphine in increasing time spent in aversive areas. | [1] |
| Tail-Flick Test | This compound | 1-2 mg/kg | i.v. | Produced a comparable analgesic potency to morphine. | [4] |
| Neuropathic Pain (SNL Model) | STR-324 (this compound analog) | 10 µg/h | Continuous i.v. infusion | Significantly reduced mechanical allodynia from day 2 to day 7. | [14] |
| STR-324 (this compound analog) | 50 µg/h | Continuous i.v. infusion | Significantly reduced mechanical allodynia from day 2 to day 7. | [14] |
Visualizations
This compound's Mechanism of Action
The following diagram illustrates the signaling pathway through which this compound exerts its analgesic effects.
Caption: this compound inhibits NEP and AP-N, preventing enkephalin degradation.
Experimental Workflow for the Formalin Test
The diagram below outlines the key steps in conducting the formalin test for evaluating this compound's analgesic effects.
Caption: Workflow of the formalin test for this compound evaluation.
References
- 1. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [flipper.diff.org]
- 4. Systemically active human this compound is a potent yet non-addictive analgesic without drug tolerance effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Injectable liposomal formulations of this compound as a new therapeutic strategy in pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and neuropathic pain: a promising treatment approach? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 12. Tail flick test - Wikipedia [en.wikipedia.org]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. The this compound Analog STR-324 Decreases Sensory Hypersensitivity in a Rat Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Enkephalin Levels Following Opiorphin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opiorphin, a pentapeptide (Gln-Arg-Phe-Ser-Arg) first isolated from human saliva, presents a compelling therapeutic potential as an analgesic.[1] Its mechanism of action involves the potentiation of endogenous opioid signaling by inhibiting the degradation of enkephalins.[2][3] this compound effectively inhibits two key ectoenzymes responsible for enkephalin catabolism: neutral endopeptidase (NEP) and aminopeptidase-N (AP-N).[1][3] By preventing the breakdown of enkephalins, this compound elevates their local concentrations, leading to enhanced activation of opioid receptors and subsequent analgesic and antidepressant-like effects.[2] This document provides detailed application notes and protocols for the accurate measurement of enkephalin levels in biological samples following treatment with this compound, a critical step in assessing its pharmacokinetic and pharmacodynamic properties.
This compound's Mechanism of Action
This compound's therapeutic effects are directly linked to its ability to preserve endogenous enkephalins. Enkephalins are neurotransmitters that play a crucial role in pain modulation and emotional regulation.[4] However, their signaling is tightly regulated by rapid enzymatic degradation. This compound's inhibition of NEP and AP-N prolongs the half-life of enkephalins, thereby amplifying their natural pain-relieving effects.
Techniques for Measuring Enkephalin Levels
Several analytical methods can be employed to quantify enkephalin levels in various biological matrices such as plasma, serum, tissue homogenates, and cerebrospinal fluid.[5][6][7] The choice of technique often depends on the required sensitivity, specificity, and available instrumentation.
A general workflow for measuring enkephalin levels after this compound treatment involves several key stages, from sample collection to data analysis.
| Technique | Principle | Sensitivity | Specificity | Throughput |
| Radioimmunoassay (RIA) | Competitive binding of radiolabeled and unlabeled enkephalin to a specific antibody. | High (picogram range) | High, dependent on antibody specificity.[8][9] | Low to Medium |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antigen-antibody interaction with enzymatic signal amplification. | High (pg/mL to ng/mL range)[7][10] | Good, dependent on antibody quality. | High |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass-based detection and quantification. | Very High (femtogram to picogram range)[11][12] | Very High | Medium |
Experimental Protocols
Radioimmunoassay (RIA)
RIA is a highly sensitive and specific method for quantifying enkephalins.[8][13] The principle relies on the competition between a known quantity of radiolabeled enkephalin and the unlabeled enkephalin in the sample for a limited number of specific antibody binding sites.[14]
Materials:
-
Specific anti-enkephalin antibody (for Met- or Leu-enkephalin)
-
¹²⁵I-labeled enkephalin (tracer)
-
Enkephalin standards
-
Assay buffer
-
Secondary antibody or polyethylene glycol (PEG) for precipitation
-
Gamma counter
Protocol:
-
Sample Preparation:
-
For tissue samples, homogenize in an appropriate buffer (e.g., phosphate buffer) and centrifuge to pellet cellular debris.[15]
-
For plasma samples, collect blood with appropriate anticoagulants and protease inhibitors.
-
Acid acetone extraction can be used for tissue samples to precipitate larger proteins.[16]
-
-
Assay Procedure:
-
In assay tubes, combine the sample or standard, a fixed amount of ¹²⁵I-labeled enkephalin, and a specific dilution of the primary anti-enkephalin antibody.
-
Incubate the mixture to allow for competitive binding.
-
Precipitate the antibody-bound enkephalin using a secondary antibody or PEG.
-
Centrifuge to pellet the precipitate and decant the supernatant.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity of the pellet using a gamma counter.
-
Generate a standard curve by plotting the percentage of bound radiolabel against the concentration of the unlabeled enkephalin standards.
-
Determine the enkephalin concentration in the samples by interpolating their bound radioactivity from the standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, high-throughput method for quantifying peptides. Competitive ELISA is the common format for small molecules like enkephalins.
Materials:
-
Microplate pre-coated with an anti-enkephalin antibody.
-
Enkephalin standards.
-
Biotinylated enkephalin conjugate.
-
Streptavidin-HRP (Horseradish Peroxidase).
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer.
-
Microplate reader.
Protocol:
-
Sample Preparation:
-
Assay Procedure (Competitive ELISA):
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add a fixed amount of biotinylated enkephalin to each well and incubate.
-
Wash the plate to remove unbound components.
-
Add Streptavidin-HRP to each well and incubate.
-
Wash the plate again.
-
Add TMB substrate and incubate in the dark for color development. The intensity of the color is inversely proportional to the amount of enkephalin in the sample.[17]
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Read the optical density at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance against the concentration of the standards.
-
Calculate the enkephalin concentration in the samples from the standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of enkephalins and can distinguish between Met-enkephalin and Leu-enkephalin in the same sample.[5][12]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column.
-
Mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
Enkephalin standards and stable isotope-labeled internal standards.
-
Sample preparation reagents (e.g., acetonitrile for protein precipitation).
Protocol:
-
Sample Preparation:
-
For plasma or serum, perform protein precipitation by adding a solvent like acetonitrile.[12]
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant and reconstitute in the initial mobile phase.
-
Spike samples with a known concentration of a stable isotope-labeled enkephalin internal standard.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the enkephalins from other sample components on the C18 column using a gradient elution with the mobile phases.
-
Introduce the eluent into the mass spectrometer.
-
Perform analysis in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each enkephalin and the internal standard.
-
-
Data Acquisition and Analysis:
-
Integrate the peak areas for the specific MRM transitions.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Quantify the enkephalin concentration in the samples using the calibration curve.
-
Data Presentation
The quantitative data obtained from these methods should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Enkephalin Levels in Rat Brain Tissue Following this compound Treatment (Hypothetical Data)
| Treatment Group | N | Met-Enkephalin (pg/mg tissue) | Leu-Enkephalin (pg/mg tissue) |
| Vehicle Control | 8 | 150.5 ± 12.3 | 35.2 ± 4.1 |
| This compound (1 mg/kg) | 8 | 225.8 ± 18.7 | 52.9 ± 5.6 |
| This compound (5 mg/kg) | 8 | 310.2 ± 25.4 | 71.4 ± 6.9 |
| *Data are presented as mean ± SEM. Statistical significance is denoted by *p < 0.05 and *p < 0.01 compared to the vehicle control group. |
Conclusion
The accurate measurement of enkephalin levels is paramount for evaluating the efficacy of this compound and its analogs. The choice of analytical technique—RIA, ELISA, or LC-MS/MS—will depend on the specific requirements of the study. Each method, when properly validated and executed, can provide reliable quantification of the changes in endogenous enkephalin concentrations induced by this compound treatment. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers in the field of pharmacology and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Human this compound is a naturally occurring antidepressant acting selectively on enkephalin-dependent delta-opioid pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Human Enkephalin (ENK) Elisa Kit – AFG Scientific [afgsci.com]
- 7. biomatik.com [biomatik.com]
- 8. Enkephalin: radioimmunoassay and radioreceptor assay in morphine dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioimmunoassay of enkephalins. Regional distribution in rat brain after morphine treatment and hypophysectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. innov-research.com [innov-research.com]
- 11. lmbka.ugent.be [lmbka.ugent.be]
- 12. Determination of methionine-enkephalin and leucine-enkephalin by LC-MS in human plasma: Study of pre-analytical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioimmunoassay of methionine enkephalin and interference by brain factor of immunoreactivity and opiate receptor binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. Research Note: Morphine influences circulating and tissue concentrations of met-enkephalin and proenkephalin (PENK) expression and plasma concentrations of corticosterone in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of methionine-enkephalin [Arg6,Phe7] in rat brain by specific radioimmunoassay directed at methionine sulphoxide enkephalin[Arg6,Phe7] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mybiosource.com [mybiosource.com]
Application Notes and Protocols for the Development of Stable Opiorphin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opiorphin, an endogenous human pentapeptide (Gln-Arg-Phe-Ser-Arg), presents a promising alternative to conventional opioid analgesics. Its mechanism of action involves the inhibition of two key ectoenzymes responsible for the degradation of endogenous enkephalins: neutral endopeptidase (NEP) and aminopeptidase N (AP-N).[1] By protecting enkephalins from breakdown, this compound potentiates the body's natural pain-relief pathways.[1] This targeted approach suggests a potential for strong analgesic effects, comparable to morphine, but with a significantly reduced risk of the adverse side effects associated with traditional opioids, such as addiction and respiratory depression.[2][3]
The primary obstacle to the therapeutic application of native this compound is its poor metabolic stability; it is rapidly degraded by peptidases in circulation.[2] This limitation necessitates the development of stable this compound analogs with improved pharmacokinetic profiles while retaining or enhancing the desired analgesic activity. These application notes provide an overview of strategies for creating stable this compound analogs and detailed protocols for their synthesis and evaluation.
Section 1: Strategies for this compound Stabilization
Several strategies can be employed to enhance the metabolic stability of this compound. These can be broadly categorized into chemical modifications of the peptide backbone and advanced formulation techniques.
Chemical Modifications:
-
Amino Acid Substitution: Replacing natural L-amino acids with non-natural amino acids or their D-isomers can sterically hinder the approach of degrading enzymes.[4]
-
N-Terminal Modification: The N-terminus is a primary site for degradation. Modifications include:
-
Pyroglutamate Formation: The N-terminal glutamine can be cyclized to form a pyroglutamate, which protects against aminopeptidases.[2] The stable analog STR-324 incorporates this feature.[1][5]
-
Linker Addition: Introducing non-peptide linkers, such as a polyethylene surrogate ([CH2]6), can replace labile peptide bonds.
-
-
Side-Chain Modification: Altering the side chains of the amino acid residues can improve stability and, in some cases, enhance inhibitory potency.[4]
-
Cyclization: Creating a cyclic peptide from the linear this compound structure can significantly increase its resistance to proteolysis. STR-324 is a cyclized form of this compound.[1]
Formulation Strategies:
-
Liposomal Encapsulation: Encapsulating this compound or its analogs within liposomes, particularly PEGylated ("stealth") liposomes, can protect the peptide from degradation in the bloodstream, prolong its circulation time, and enhance its analgesic effect.[4]
Below is a diagram illustrating the logical relationships between the challenges of native this compound and the strategies to develop stable, effective analogs.
Caption: Strategies to overcome the instability of native this compound.
Section 2: Characterization of Stable this compound Analogs
The efficacy of novel this compound analogs is determined by a combination of their stability and their inhibitory potency against the target enzymes, NEP and AP-N. These factors ultimately translate to in vivo analgesic effects.
Data Presentation
The following tables summarize key quantitative data for native this compound and its analogs.
Table 1: Inhibitory Potency of this compound and Analogs against Target Enzymes
| Compound | Target Enzyme | IC₅₀ (µM) | Fold Increase in Potency (vs. This compound) |
| This compound (QRFSR) | hNEP | 11 - 33[6] | - |
| hAP-N | 36 - 65[6] | - | |
| [C]-[(CH₂)]-QRF-[S-O-(CH₂)₈]-R | hNEP | ~0.3 - 0.8 | >40-fold[7] |
| hAP-N | ~3.6 - 6.5 | >10-fold[7] | |
| YQRFSR | rNEP | 38[8] | N/A (rat enzyme) |
| STR-324 | hNEP / hAP-N | Not specified, potent inhibitor | N/A |
Note: IC₅₀ values for the modified analog are estimated based on the reported fold increase in potency relative to native this compound.
Table 2: In Vivo Analgesic Efficacy of this compound and Reference Compounds
| Compound | Animal Model | Pain Test | Route | Effective Dose | Comparison |
| This compound | Rat | Pin-Pain Test | i.v. | 1 mg/kg[8] | As potent as 6 mg/kg Morphine[1][8] |
| YQRFSR | Rat | Formalin Test | i.p. | 1 mg/kg[8] | Comparable to 3 mg/kg Morphine[8] |
| STR-324 | Rat | Postoperative Pain | i.v. infusion | 50 µg/h (max effective)[9] | Strong analgesic properties[5][10] |
| Morphine | Rat | Various | i.p. / s.c. | 2 - 10 mg/kg | Gold Standard Opioid |
Section 3: Experimental Protocols
This section provides detailed methodologies for the key experiments required to characterize novel this compound analogs.
Protocol 3.1: In Vitro Enzyme Inhibition Assay (Fluorometric)
This protocol is adapted for determining the IC₅₀ values of this compound analogs against recombinant human Neprilysin (hNEP) and Aminopeptidase N (hAP-N).
Materials:
-
Recombinant human NEP or AP-N
-
NEP/AP-N Assay Buffer
-
Fluorogenic Substrate:
-
For NEP: Mca-BK2 or similar quenched fluorescent substrate.[8]
-
For AP-N: L-Alanine-7-amido-4-methylcoumarin (Ala-AMC) or similar.
-
-
Test Compounds (this compound Analogs) at various concentrations
-
Reference Inhibitor (e.g., Thiorphan for NEP, Bestatin for AP-N)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em for NEP substrate: ~330/430 nm; for AP-N substrate: ~384/502 nm)[11][12]
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in Assay Buffer. Reconstitute the enzyme and substrate according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound/inhibitor solution (to achieve final desired concentration)
-
Enzyme solution
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[12][13]
-
Initiate Reaction: Add the fluorogenic substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence intensity every 1-2 minutes for a period of 45-60 minutes in kinetic mode.[12][13]
-
Data Analysis:
-
Determine the reaction rate (V) for each concentration by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control (enzyme + substrate only).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3.2: In Vitro Plasma Stability Assay
This protocol determines the half-life (T₁/₂) of this compound analogs in human plasma.
Materials:
-
Human plasma (pooled, with anticoagulant like heparin or EDTA)
-
Test Compound (this compound Analog)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Precipitation Solution (e.g., ice-cold Acetonitrile with 1% formic acid)
-
Internal Standard (for LC-MS/MS analysis)
-
Incubator/shaking water bath at 37°C
-
Centrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation: Pre-warm human plasma to 37°C. Prepare a stock solution of the test compound.
-
Incubation:
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-compound mixture.[16]
-
Reaction Termination: Immediately add the aliquot to a tube containing 3-4 volumes of ice-cold Precipitation Solution and the internal standard. This stops the enzymatic degradation and precipitates plasma proteins.
-
Protein Precipitation: Vortex the sample vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.[17]
-
Sample Analysis: Carefully transfer the supernatant to a clean vial for analysis by HPLC or LC-MS/MS to quantify the remaining amount of the parent peptide.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot is the degradation rate constant (k).
-
Calculate the half-life using the formula: T₁/₂ = 0.693 / k.[16]
-
Protocol 3.3: In Vivo Analgesia Assessment (Formalin Test)
The formalin test is a model of tonic chemical pain that is sensitive to various classes of analgesics and produces a biphasic pain response.[18][19]
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Materials:
-
Test Compound (this compound Analog)
-
Vehicle Control (e.g., saline)
-
Positive Control (e.g., Morphine, 3-6 mg/kg)
-
5% Formalin solution (in saline)
-
Observation chamber with a mirror placed at a 45° angle to allow unobstructed view of the paw.[19]
-
Syringes for drug administration (i.p. or i.v.) and formalin injection (s.c.).
Procedure:
-
Acclimation: Place the rats individually in the observation chambers for at least 20-30 minutes to allow them to acclimate to the environment.[20]
-
Drug Administration: Administer the test compound, vehicle, or positive control at the desired dose and route (e.g., intraperitoneally, 30 minutes before the formalin injection).[19]
-
Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the dorsal surface of the rat's right hind paw.[20][21]
-
Observation and Scoring: Immediately return the animal to the chamber and start a timer. Record the total time the animal spends licking or biting the injected paw. The observation is typically divided into two phases:
-
Data Analysis:
-
Calculate the total licking/biting time for each phase for all groups.
-
Compare the licking time of the compound-treated groups to the vehicle control group.
-
A significant reduction in licking time indicates an antinociceptive (analgesic) effect.
-
Data can be used to generate dose-response curves and calculate the ED₅₀ (the dose that produces 50% of the maximal effect).
-
Section 4: Signaling Pathway and Workflow Visualizations
Visualizing the underlying biological mechanism and the experimental process is crucial for understanding the development of this compound analogs.
This compound Signaling Pathway
The following diagram illustrates how this compound and its stable analogs exert their analgesic effect by preventing the degradation of enkephalins.
Caption: this compound enhances analgesia by inhibiting enkephalin degradation.
Experimental Workflow
The diagram below outlines the typical workflow for the design, synthesis, and evaluation of novel, stable this compound analogs.
References
- 1. A possible alternative to this compound and its stable analogues for treating fibromyalgia pain: A clinical hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Opiorphine — Wikipédia [fr.wikipedia.org]
- 4. Enhancing this compound's Metabolic Stability and Preserving its Potent Analgesic Effect: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. anesthesiaexperts.com [anesthesiaexperts.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Catherine Rougeot and the discovery of a new painkiller molecule - News from the Institut Pasteur [pasteur.fr]
- 11. assaygenie.com [assaygenie.com]
- 12. abcam.cn [abcam.cn]
- 13. content.abcam.com [content.abcam.com]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 18. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 19. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING FORMALIN TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 20. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 21. farm.ucl.ac.be [farm.ucl.ac.be]
Application Note: Analytical Methods for Opiorphin Quantification in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Opiorphin is an endogenous pentapeptide (Gln-Arg-Phe-Ser-Arg) first isolated from human saliva.[1] It functions as a potent modulator of endogenous opioid pathways.[2] this compound inhibits two key enkephalin-degrading enzymes: human neutral endopeptidase (hNEP) and aminopeptidase N (hAP-N).[2][3][4] By preventing the breakdown of enkephalins, this compound enhances their natural pain-killing effects, demonstrating analgesic potency comparable to morphine in animal models but potentially with fewer side effects.[3][4][5] Beyond pain management, this compound has also been associated with antidepressant-like actions.[5] Given its therapeutic potential, the development of robust and sensitive analytical methods for the accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and clinical drug development.[6][7]
This application note provides detailed protocols for the two most common analytical techniques for this compound quantification: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
This compound Signaling Pathway
This compound exerts its physiological effects by protecting endogenous enkephalins from degradation, thereby potentiating their action on opioid receptors.
Caption: this compound inhibits enzymes that degrade enkephalins, enhancing opioid signaling.
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound, particularly in complex biological matrices like saliva.[6] This protocol is based on the validated method developed by Brkljačić et al. (2011).
Experimental Workflow
Caption: General workflow for this compound quantification in saliva using LC-MS/MS.
Protocol
1. Sample Preparation (Human Saliva)
-
Collect unstimulated saliva samples.
-
Immediately treat the saliva with trifluoroacetic acid (TFA) to a final concentration of 0.1% to prevent degradation.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet proteins and cellular debris.
-
Transfer the clear supernatant to an autosampler vial for analysis.
2. Liquid Chromatography Conditions
-
LC System: A standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., Phenomenex Synergi™ Polar-RP).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[3][8]
-
Flow Rate: 0.4 mL/min.[8]
-
Gradient: A linear gradient elution is typically used to separate this compound from other matrix components.
-
Injection Volume: 20 µL.[8]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[6]
-
Precursor Ion: The doubly charged ion [M+2H]²+ at m/z 347 is used for quantification.[7]
-
MRM Transitions:
4. Data Analysis and Quantification
-
A calibration curve is prepared by spiking known concentrations of a synthetic this compound standard into a blank matrix (e.g., water or artificial saliva).
-
The peak area ratio of the analyte to an internal standard (if used) is plotted against the concentration.
-
The concentration of this compound in unknown samples is determined by interpolating their peak area ratios from the linear regression of the calibration curve.
Quantitative Data Summary (LC-MS/MS)
The following table summarizes the validation parameters for the quantification of this compound in human saliva.[6]
| Parameter | Result |
| Linearity Range | 0 - 110 ng/mL |
| Lower Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (CV%) | 2.7 - 5.6% |
| Intra-day Accuracy (%) | -2.3 to 3.2% |
| Inter-day Precision (CV%) | 10.8 - 13.7% |
| Inter-day Accuracy (%) | -11.0 to 5.2% |
| Mean Recovery | 106% |
| Mean Matrix Effect | 0.97 |
| Endogenous Levels (Healthy) | 2.8 - 25.9 ng/mL |
| Sample Stability (TFA-treated) | Stable for 12h at RT, 30 days at -20°C |
II. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput, plate-based immunoassay technique used for quantifying this compound in a variety of biological samples, including serum, plasma, saliva, and tissue homogenates.[9][10][11] This protocol describes a typical sandwich ELISA procedure using commercially available kits.
Protocol
1. Principle This assay employs the quantitative sandwich enzyme immunoassay technique.[12] An antibody specific for human this compound is pre-coated onto a microplate.[9][12] When standards and samples are added, any this compound present is bound by this immobilized antibody. After washing, a biotin-conjugated antibody specific for this compound is added, which binds to the captured this compound.[12] Following another wash, avidin conjugated to Horseradish Peroxidase (HRP) is added.[12] A final wash removes unbound conjugates, and a TMB substrate solution is added, which develops color in proportion to the amount of this compound bound.[9] The reaction is stopped, and the absorbance is measured at 450 nm.[9]
2. Materials
-
Human this compound ELISA Kit (e.g., Cusabio, MyBioSource).[9][12]
-
Microplate reader capable of measuring absorbance at 450 nm.[9]
-
Precision pipettes and sterile tips.
-
Deionized or distilled water.
-
Incubator set to 37°C.[9]
3. Assay Procedure
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.
-
Standard/Sample Addition: Add 100 µL of standard or sample to the appropriate wells of the pre-coated microplate. Cover and incubate for 2 hours at 37°C.
-
Aspiration: Aspirate the liquid from each well.
-
Detection Antibody: Add 100 µL of biotin-conjugated detection antibody to each well. Cover and incubate for 1 hour at 37°C.
-
Wash: Aspirate and wash each well three times with the provided Wash Buffer.
-
HRP-Avidin: Add 100 µL of HRP-avidin conjugate to each well. Cover and incubate for 1 hour at 37°C.
-
Wash: Repeat the aspiration and wash step (three times).
-
Substrate: Add 90 µL of TMB Substrate to each well. Incubate for 15-30 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the optical density (OD) at 450 nm within 5 minutes.
4. Data Analysis
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve fit for the most accurate results.
-
Calculate the this compound concentration in the samples by interpolating their mean absorbance values from the standard curve. Adjust for any sample dilution.
Quantitative Data Summary (ELISA)
The following table summarizes typical performance characteristics of commercially available human this compound ELISA kits.[9][10][11][12]
| Parameter | Result |
| Assay Type | Sandwich ELISA |
| Sample Types | Serum, plasma, saliva, tissue homogenates |
| Detection Range | 0.625 - 40 ng/mL |
| Sensitivity (LOD) | 0.156 ng/mL |
| Intra-assay Precision (CV%) | < 8% |
| Inter-assay Precision (CV%) | < 10% |
Conclusion
Both LC-MS/MS and ELISA are powerful techniques for the quantification of this compound in biological samples. LC-MS/MS offers superior specificity and is considered the gold standard for quantitative analysis, providing detailed structural information.[6] ELISA, on the other hand, offers a higher-throughput, more cost-effective, and less instrument-intensive alternative suitable for screening large numbers of samples.[9] The choice of method depends on the specific requirements of the research, including the need for sensitivity, specificity, sample throughput, and available resources. The protocols and data presented here provide a comprehensive guide for researchers aiming to accurately measure this compound and explore its role in health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound [flipper.diff.org]
- 6. Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantification of this compound in human saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cpqaprogram.org [cpqaprogram.org]
- 9. cusabio.com [cusabio.com]
- 10. lunanano.ca [lunanano.ca]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Assessing Opiorphin's Behavioral Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Opiorphin, a human pentapeptide (Gln-Arg-Phe-Ser-Arg), is an endogenous inhibitor of two key enzymes responsible for the breakdown of enkephalins: neutral endopeptidase (NEP) and aminopeptidase-N (AP-N).[1][2][3] By preventing the degradation of enkephalins, this compound potentiates the body's natural pain-relieving and mood-regulating mechanisms through the activation of endogenous opioid pathways.[1][4][5] Preclinical studies in rodent models have demonstrated its potent analgesic effects, comparable to or even exceeding those of morphine, but with a significantly lower risk of adverse side effects such as addiction and tolerance.[6][7][8] Furthermore, research suggests that this compound possesses antidepressant-like and potential anxiolytic properties.[9][10][11][12]
These application notes provide a comprehensive experimental framework for researchers to assess the behavioral effects of this compound in preclinical animal models. The protocols detailed herein cover the evaluation of its analgesic, antidepressant, and anxiolytic-like activities.
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and the experimental progression, the following diagrams are provided.
Caption: Putative signaling pathway of this compound.
Caption: General experimental workflow for behavioral assessment.
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to counterbalance the order of testing and allow sufficient time between tests if the same animals are used in multiple paradigms.
Hot Plate Test for Analgesia
Objective: To assess the analgesic effect of this compound against thermal pain. This test measures the latency of the animal's response to a heated surface, which is indicative of supraspinal nociceptive processing.[13][14]
Apparatus:
-
Hot plate apparatus with adjustable temperature control (e.g., set to 52-55°C).[15][16]
-
A transparent cylindrical restrainer to confine the animal to the plate surface.[16][17]
-
A stopwatch for recording latency.
Procedure:
-
Acclimatization: Allow animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.[15][16]
-
Baseline Measurement: Gently place each animal on the unheated plate for a brief period to habituate. Then, turn on the heat and measure the baseline latency to a nocifensive response (e.g., hind paw licking, flicking, or jumping).[15] A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.[15][16]
-
Drug Administration: Administer this compound (e.g., 1-2 mg/kg, i.v. or i.p.), vehicle, or a positive control (e.g., morphine, 3-6 mg/kg) to different groups of animals.[1][7]
-
Post-treatment Measurement: At predetermined time points after injection (e.g., 15, 30, 45, 60 minutes), place the animal back on the hot plate and record the response latency.[14]
-
Data Analysis: The primary endpoint is the latency to the first nocifensive response. An increase in latency compared to the vehicle group indicates an analgesic effect.
Forced Swim Test (FST) for Antidepressant-like Effects
Objective: To evaluate the antidepressant-like properties of this compound. The test is based on the principle that animals will cease escape-oriented behaviors and become immobile when placed in an inescapable, stressful situation. Antidepressant compounds are known to reduce the duration of immobility.[18][19]
Apparatus:
-
A transparent cylindrical tank (e.g., 25 cm diameter, 60 cm height for rats; 20 cm diameter, 30 cm height for mice).[18][19]
-
Water maintained at 24-25°C, filled to a depth where the animal cannot touch the bottom or escape (e.g., 30 cm for rats, 15 cm for mice).[18][19][20]
-
A video camera for recording sessions for later analysis.
Procedure:
-
Acclimatization: Animals should be brought to the testing room at least 30 minutes prior to the test.[19]
-
Pre-test Session (for rats): On day 1, place each rat in the water tank for a 15-minute session. This is to induce a baseline level of immobility.[21][22] For mice, a pre-test is not always necessary, and a single 6-minute session is common.[19]
-
Drug Administration: 24 hours after the pre-test (for rats), administer this compound (e.g., 1-2 mg/kg, i.v.), vehicle, or a positive control (e.g., imipramine) to different groups.[12][23]
-
Test Session: 30-60 minutes after drug administration, place the animals back into the water for a 5-6 minute test session.[18][22]
-
Data Analysis: Score the duration of immobility during the test session (typically the last 4 minutes). Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.[22] A significant decrease in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.[10]
Elevated Plus Maze (EPM) for Anxiolytic-like Effects
Objective: To assess the anxiolytic-like effects of this compound. This test is based on the natural aversion of rodents to open and elevated spaces.[24][25] Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.[24]
Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 50 cm).[25]
-
Two open arms (e.g., 25 x 5 cm) and two closed arms (e.g., 25 x 5 x 16 cm) of the same size, arranged opposite to each other.[25]
-
A central platform (e.g., 5 x 5 cm) connecting the arms.[25]
-
An overhead video camera and tracking software (e.g., ANY-maze) for automated recording and analysis.[24][26]
Procedure:
-
Acclimatization: Allow animals to habituate to the dimly lit, quiet testing room for at least 45 minutes before testing.[24][27] Pre-handling for 3-5 days prior to testing is recommended.[24]
-
Drug Administration: Administer this compound, vehicle, or a positive control (e.g., diazepam) to different groups of animals.
-
Test Session: At a specified time after injection, place the animal on the central platform facing a closed arm.[24][25]
-
Recording: Allow the animal to explore the maze freely for 5 minutes, recording its movements.[24][26]
-
Data Analysis: Key parameters to measure include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (to control for general locomotor activity). An increase in the percentage of time spent and/or entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic-like effect.
-
Data Presentation
Quantitative data from the behavioral assays should be summarized in structured tables for clear comparison between treatment groups.
Table 1: Hot Plate Test Data
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) (Mean ± SEM) | Post-treatment Latency (s) at 30 min (Mean ± SEM) | % Increase in Latency |
| Vehicle | - | 10 | 10.2 ± 0.8 | 10.5 ± 0.9 | 2.9% |
| This compound | 1.0 | 10 | 10.1 ± 0.7 | 18.2 ± 1.5 | 80.2% |
| This compound | 2.0 | 10 | 9.9 ± 0.9 | 22.5 ± 1.8 | 127.3% |
| Morphine | 6.0 | 10 | 10.3 ± 0.6 | 23.1 ± 1.7 | 124.3% |
| p < 0.05, **p < 0.01 compared to Vehicle group. |
Table 2: Forced Swim Test Data
| Treatment Group | Dose (mg/kg) | N | Total Immobility Time (s) in a 4-min test (Mean ± SEM) | % Decrease in Immobility |
| Vehicle | - | 10 | 155.4 ± 12.3 | - |
| This compound | 1.0 | 10 | 98.6 ± 10.1 | 36.5% |
| This compound | 2.0 | 10 | 75.2 ± 9.5 | 51.6% |
| Imipramine | 20.0 | 10 | 70.1 ± 8.8 | 54.9% |
| p < 0.05, **p < 0.01 compared to Vehicle group. |
Table 3: Elevated Plus Maze Data
| Treatment Group | Dose (mg/kg) | N | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle | - | 10 | 15.8 ± 2.1 | 20.5 ± 3.0 | 1520 ± 150 |
| This compound | 1.0 | 10 | 25.4 ± 3.5 | 30.1 ± 4.2 | 1580 ± 165 |
| This compound | 2.0 | 10 | 32.1 ± 4.0 | 38.6 ± 4.8 | 1610 ± 170 |
| Diazepam | 1.0 | 10 | 45.2 ± 5.1 | 48.9 ± 5.5 | 1490 ± 145 |
| *p < 0.05, **p < 0.01 compared to Vehicle group. |
Disclaimer: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions, animal strain, and other factors.
References
- 1. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Injectable liposomal formulations of this compound as a new therapeutic strategy in pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, found in saliva, inhibits proteases of enkephalins. [wisdomlib.org]
- 5. This compound [flipper.diff.org]
- 6. researchgate.net [researchgate.net]
- 7. Systemically active human this compound is a potent yet non-addictive analgesic without drug tolerance effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. The antidepressant-like effect of human this compound via opioid-dependent pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Human this compound is a naturally occurring antidepressant acting selectively on enkephalin-dependent delta-opioid pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. Hot plate test - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. animal.research.wvu.edu [animal.research.wvu.edu]
- 21. Forced swimming test: [bio-protocol.org]
- 22. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 23. Antipain, antidepressant – an “all-in-one” molecule | [pasteur.fr]
- 24. Elevated plus maze protocol [protocols.io]
- 25. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. behaviorcloud.com [behaviorcloud.com]
Application Note: Cell-Based Assays for High-Throughput Screening of Opiorphin-Like Activity
Audience: Researchers, scientists, and drug development professionals.
Abstract: Opiorphin is a human peptide that functions as a potent analgesic by inhibiting the two primary enzymes responsible for the degradation of endogenous enkephalins: neutral endopeptidase (NEP) and aminopeptidase N (APN).[1][2][3] By preventing enkephalin breakdown, this compound potentiates the natural pain-relieving pathways mediated by opioid receptors, offering a therapeutic potential comparable to morphine but with fewer adverse effects.[2][4][5][6] This application note provides detailed protocols for robust, cell-based assays designed to screen for compounds with this compound-like activity, specifically targeting dual inhibitors of NEP and APN. The described methods are suitable for high-throughput screening (HTS) and subsequent lead validation.
The this compound Signaling Pathway
This compound exerts its analgesic effect indirectly. Instead of directly binding to opioid receptors, it preserves the endogenous opioid peptides, the enkephalins. These peptides are rapidly broken down by cell-surface ectoenzymes, primarily NEP and APN.[3][7] this compound inhibits both of these enzymes, leading to an accumulation of enkephalins in the synaptic cleft.[1] This increased concentration of enkephalins enhances their binding to and activation of μ- and δ-opioid receptors, which ultimately blocks pain signals.[1][2][4]
Principle of Cell-Based Screening Assays
The screening strategy involves two parallel primary assays to identify inhibitors of NEP and APN independently. These assays utilize engineered cell lines that overexpress the target human enzyme or cell lines with high endogenous expression. The core principle is the enzymatic cleavage of a synthetic, fluorogenic substrate. In the absence of an inhibitor, the enzyme cleaves the substrate, releasing a fluorescent signal. When an active inhibitor (a "hit") is present, enzymatic activity is reduced, resulting in a decreased fluorescent signal. Hits are then confirmed and characterized in secondary dose-response assays to determine their potency (IC50).
Protocol 1: Cell-Based Assay for Neutral Endopeptidase (NEP) Inhibitors
This protocol describes a fluorometric, cell-based assay for identifying inhibitors of NEP, suitable for a 96- or 384-well plate format.
3.1. Objective To identify compounds that inhibit human NEP activity in a whole-cell context.
3.2. Materials and Reagents
-
Cell Line: HEK293 cells stably overexpressing human NEP (hNEP) or SH-SY5Y human neuroblastoma cells with endogenous NEP expression.[8]
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418) if applicable.
-
Assay Buffer: HBSS or as recommended by substrate manufacturer.
-
NEP Substrate: A specific, quenched fluorogenic NEP substrate (e.g., Abz-based peptide).[9]
-
Test Compounds: Compound library dissolved in DMSO.
-
Reference Inhibitor: Thiorphan or this compound (QRFSR-peptide).
-
Instrumentation: Fluorescence microplate reader.
3.3. Experimental Workflow
3.4. Step-by-Step Protocol
-
Cell Culture: Culture NEP-expressing cells according to standard protocols. Harvest cells at 80-90% confluency.
-
Cell Plating: Resuspend cells in assay medium and dispense into the wells of a microplate.
-
Compound Addition: Add test compounds and controls (DMSO for 0% inhibition, reference inhibitor for 100% inhibition) to the plate.
-
Pre-incubation: Incubate the plate to allow compounds to interact with the cells.
-
Reaction Initiation: Add the NEP fluorogenic substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light. The optimal time should be determined to ensure the reaction is in the linear range.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.
3.5. Data Analysis Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_DMSO - Signal_Blank))
Compounds showing inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls) are considered primary hits.
Protocol 2: Cell-Based Assay for Aminopeptidase N (APN) Inhibitors
This protocol is analogous to the NEP assay and is designed to identify inhibitors of APN.
4.1. Objective To identify compounds that inhibit human APN activity in a whole-cell context.
4.2. Materials and Reagents
-
Cell Line: HEK293 cells stably overexpressing human APN (hAPN) or a cell line with high endogenous APN expression (e.g., HT-1080 fibrosarcoma).[1][10]
-
Culture Medium: As appropriate for the cell line.
-
Assay Buffer: As recommended by the substrate manufacturer.[10]
-
APN Substrate: A specific, fluorogenic APN substrate (e.g., L-Leucine-7-amido-4-methylcoumarin). Commercial kits are available.[10][11]
-
Test Compounds: Compound library dissolved in DMSO.
-
Reference Inhibitor: Bestatin or this compound.
-
Instrumentation: Fluorescence microplate reader.
4.3. Step-by-Step Protocol The protocol follows the same steps as the NEP assay (Section 3.4), substituting the NEP-specific reagents with APN-specific ones.
-
Plate APN-expressing cells.
-
Add test compounds and controls.
-
Pre-incubate the plate.
-
Initiate the reaction by adding the APN fluorogenic substrate.
-
Incubate at 37°C.
-
Measure fluorescence at the appropriate wavelengths (e.g., Ex/Em = 384/502 nm).[10]
4.4. Data Analysis Calculate percent inhibition as described in Section 3.5. Compounds that are active in both the NEP and APN primary assays are considered potential this compound-like dual inhibitors and are prioritized for secondary screening.
Protocol 3: Secondary Assay - IC50 Determination
Hits identified from the primary screens must be confirmed and their potency determined. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
5.1. Objective To determine the IC50 value of hit compounds against NEP and APN.
5.2. Experimental Workflow
5.3. Step-by-Step Protocol
-
Prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) for each hit compound, starting from a high concentration (e.g., 100 µM).
-
Perform the cell-based NEP and APN assays as described in Protocols 1 and 2, using the range of compound concentrations.
-
Measure fluorescence and calculate the percent inhibition at each concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to derive the IC50 value.
Data Presentation and Interpretation
Quantitative data from the screening assays should be organized for clear comparison. The primary goal is to identify compounds that potently inhibit both enzymes.
Table 1: Inhibitory Activity of this compound and Control Compounds This table presents reference IC50 values for this compound and specific inhibitors for each enzyme. These values serve as benchmarks for evaluating new compounds.
| Compound | Target Enzyme | IC50 (µM) | Primary Mode of Action |
| This compound | hNEP | 29 ± 1[1] | Dual Inhibitor |
| hAP-N | 36 ± 12[12] | Dual Inhibitor | |
| Thiorphan | hNEP | ~0.004 | Selective NEP Inhibitor |
| Bestatin | hAP-N | ~0.05 | Selective APN Inhibitor |
Table 2: Screening Results for Hypothetical Hit Compounds This table shows example data from a screening campaign, allowing for the direct comparison of activities and the identification of promising dual-inhibitor candidates.
| Compound ID | Primary Screen Inhibition (%) | Secondary Assay IC50 (µM) | Selectivity Profile |
| NEP | APN | NEP | |
| Hit-001 | 85% | 78% | 1.2 |
| Hit-002 | 92% | 15% | 0.8 |
| Hit-003 | 12% | 88% | >50 |
| Hit-004 | 45% | 41% | 25.1 |
Interpretation:
-
Hit-001 is the most promising lead, exhibiting potent inhibition of both NEP and APN, which is characteristic of this compound-like activity.
-
Hit-002 and Hit-003 are selective inhibitors and could be useful as tool compounds but do not meet the criteria for this compound-like activity.
-
Hit-004 shows dual activity but is significantly less potent than Hit-001 and may be deprioritized.
Conclusion
The cell-based assays detailed in this application note provide a comprehensive and robust framework for the discovery and characterization of novel compounds with this compound-like dual inhibitory activity against NEP and APN. By employing a systematic approach of primary high-throughput screening followed by secondary IC50 determination, researchers can efficiently identify promising therapeutic candidates that mimic the analgesic mechanism of this compound. These protocols are readily adaptable for drug development professionals aiming to discover a new generation of non-addictive analgesics.
References
- 1. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [flipper.diff.org]
- 5. Systemically active human this compound is a potent yet non-addictive analgesic without drug tolerance effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. content.abcam.com [content.abcam.com]
- 11. abcam.cn [abcam.cn]
- 12. pnas.org [pnas.org]
Application Notes and Protocols for Assessing Opiorphin's Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for assessing the blood-brain barrier (BBB) permeability of opiorphin, an endogenous pentapeptide (Gln-Arg-Phe-Ser-Arg) with potent analgesic properties. The ability of this compound and its analogs to cross the BBB is a critical determinant of its potential as a centrally acting therapeutic agent. These notes cover in vitro, in vivo, and in silico approaches to evaluate and quantify its brain penetration.
Quantitative Data Summary
The following table summarizes the available quantitative data on this compound's BBB permeability. Currently, published data is primarily from in vitro models.
| Parameter | Method | Value | Source |
| Permeability Coefficient (Papp) | In vitro triple co-culture BBB model (rat brain endothelial cells, glial cells, and pericytes) | 0.53 ± 1.36 × 10⁻⁶ cm/s | [1] |
| Percent Transfer | In vitro triple co-culture BBB model | ~3% | [1][2] |
Note: A stable form of this compound, where the N-terminal glutamine is converted to pyroglutamate, has been suggested to have improved stability and potential for BBB penetration, though quantitative permeability data for this analog is not yet widely available.[3]
Experimental Protocols
In Vitro BBB Permeability Assessment using a Transwell Co-culture Model
This protocol describes an in vitro method to assess the permeability of this compound across a BBB model composed of brain microvascular endothelial cells (BMECs) co-cultured with astrocytes. This model mimics the cellular environment of the BBB.
Materials:
-
Transwell® inserts (e.g., 0.4 µm pore size) and companion plates (e.g., 24-well)
-
Primary or immortalized brain microvascular endothelial cells (e.g., bEnd.3)
-
Primary or immortalized astrocytes (e.g., C8-D1A)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and appropriate growth factors
-
Extracellular matrix coating solution (e.g., Matrigel® or collagen type I)
-
This compound or its analog
-
Lucifer yellow or fluorescein isothiocyanate (FITC)-dextran (for barrier integrity assessment)
-
Analytical equipment for quantification (e.g., LC-MS/MS)
Procedure:
-
Co-culture Setup:
-
Coat the apical side of the Transwell® inserts with the extracellular matrix solution and allow it to solidify.
-
Seed the astrocytes on the basolateral side of the insert by inverting the insert and incubating for several hours to allow for cell attachment.
-
Place the inserts into the companion plate containing astrocyte culture medium.
-
Seed the BMECs onto the apical side of the coated Transwell® insert.
-
Culture the cells for several days to allow for the formation of a confluent monolayer with tight junctions.
-
-
Barrier Integrity Assessment:
-
Measure the transendothelial electrical resistance (TEER) across the cell monolayer using a voltohmmeter. A high TEER value indicates the formation of tight junctions.
-
Perform a permeability assay using a fluorescent marker like Lucifer yellow or FITC-dextran. Add the marker to the apical chamber and measure its appearance in the basolateral chamber over time. Low permeability of the marker confirms barrier integrity.
-
-
This compound Permeability Assay:
-
Replace the medium in both the apical and basolateral chambers with a serum-free medium.
-
Add this compound to the apical (luminal) chamber at a known concentration.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (abluminal) chamber.
-
At the end of the experiment, collect samples from the apical chamber to determine the initial concentration.
-
Quantify the concentration of this compound in all samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of this compound transport to the basolateral chamber (mass/time)
-
A is the surface area of the Transwell® membrane (cm²)
-
C₀ is the initial concentration of this compound in the apical chamber (mass/volume)
-
-
References
- 1. 2.12. In vitro BBB model and permeability assay [bio-protocol.org]
- 2. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular determinants for brain targeting by peptides: a meta-analysis approach with experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Opiorphin Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of opiorphin in solution. Navigate through our troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
Issue: Rapid Degradation of this compound in Aqueous Solutions
Symptoms:
-
Loss of analgesic activity over a short period.
-
Appearance of unknown peaks in HPLC analysis.
-
Inconsistent experimental results.
Possible Causes and Solutions:
| Cause | Solution |
| Enzymatic Degradation: this compound is rapidly broken down by peptidases like neutral endopeptidase (NEP) and aminopeptidase N (AP-N) present in biological samples (e.g., plasma, saliva).[1][2] | 1. Use Peptidase Inhibitors: Add commercially available peptidase inhibitors such as bestatin (for AP-N) to your solution. 2. Heat Inactivation: If compatible with your experimental design, heat the biological matrix (e.g., plasma) to denature enzymes before adding this compound. 3. Use a Purified System: Whenever possible, conduct initial experiments in a simplified buffer system before moving to complex biological fluids. |
| pH Instability: The peptide bonds in this compound can be susceptible to hydrolysis at non-optimal pH values. | 1. Optimize pH: Maintain the pH of your this compound solution within a stable range. While specific data on this compound is limited, for many peptides, a slightly acidic pH (around 4-6) can minimize hydrolysis.[3][4] 2. Use Buffers: Employ a suitable buffer system (e.g., phosphate or citrate buffer) to maintain a constant pH. |
| Temperature-Induced Degradation: Higher temperatures can accelerate the degradation of peptides. | 1. Maintain Cold Chain: Store this compound solutions at 2-8°C for short-term storage and frozen (-20°C or -80°C) for long-term storage.[2] 2. Avoid Repeated Freeze-Thaw Cycles: Aliquot your this compound solution into smaller volumes to prevent degradation from repeated temperature changes. |
| Oxidation: The amino acid residues in this compound may be susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species. | 1. Use Antioxidants: Consider adding antioxidants like ascorbic acid to your formulation, if compatible with your experiment. 2. Use Chelating Agents: Add chelating agents like EDTA to sequester metal ions that can catalyze oxidation. 3. Degas Solutions: For sensitive experiments, degas your solvents to remove dissolved oxygen. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for this compound's instability in solution?
A1: The primary reason for this compound's instability is its rapid enzymatic degradation by peptidases, specifically neutral endopeptidase (NEP) and aminopeptidase N (AP-N).[1][2] These enzymes are abundant in biological fluids and tissues and quickly break down the peptide, leading to a loss of its analgesic activity.
Q2: How can I chemically modify this compound to improve its stability?
A2: Several chemical modification strategies have been shown to enhance this compound's stability[5][6][7]:
-
D-Amino Acid Substitution: Replacing one or more of the natural L-amino acids with their D-isomers can make the peptide more resistant to enzymatic cleavage.
-
Side-Chain Modifications: Altering the side chains of the amino acid residues can also hinder peptidase recognition and binding.
-
N-terminal Modification: The N-terminal glutamine can be cyclized to form a pyroglutamate, which increases stability.[1] The stable analog STR-324 is a chemically modified form of this compound.[8][9][10]
-
Peptidomimetic Analogs: Creating analogs with non-peptide bonds can significantly improve stability. For example, the analog [C]-[(CH2)6]-QRF-[S-O-(CH2)8]-R has shown high stability in human plasma.[5][6]
Q3: What are the most effective formulation strategies to protect this compound from degradation?
A3: Encapsulating this compound in a protective carrier system is a highly effective strategy. Liposomal formulations, particularly those coated with polyethylene glycol (PEGylated liposomes), have demonstrated significant success in protecting this compound from enzymatic degradation and prolonging its circulation time.[5][6][11]
Q4: Is there a stable analog of this compound available for research?
A4: Yes, STR-324 is a chemically stable analog of this compound that has been developed and investigated for its analgesic properties.[8][9][10] It has shown comparable analgesic potency to this compound but with improved stability, making it a valuable tool for in vivo studies.[9][11][12]
Q5: What analytical methods are suitable for monitoring this compound stability?
A5: High-performance liquid chromatography (HPLC) is a commonly used method to assess the stability of this compound and quantify its degradation products.[8][13] A stability-indicating HPLC method should be able to separate the intact this compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for more sensitive and specific quantification and identification of degradation products.[6]
Data Presentation
Table 1: Comparison of this compound Stability Enhancement Strategies
| Strategy | Method | Key Findings | Reference |
| Chemical Modification | Development of STR-324 (stable analog) | Comparable analgesic potency to this compound with enhanced stability. | [8][9][10] |
| Synthesis of [C]-[(CH2)6]-QRF-[S-O-(CH2)8]-R | High stability in human plasma and strong inhibitory potency. | [5][6] | |
| Formulation | Encapsulation in Conventional Liposomes | 28% increase in the area under the curve (AUC) of analgesic effect compared to free this compound. | [11] |
| Encapsulation in PEGylated Liposomes | 80% increase in AUC compared to free this compound and prolonged analgesic effect. | [11] |
Experimental Protocols
Protocol: Preparation of this compound-Loaded Liposomes via Thin-Layer Evaporation
This protocol describes a general method for preparing this compound-loaded liposomes. The specific lipid composition and ratios may need to be optimized for your particular application.
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (optional)
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amounts of lipids (e.g., a 10:1 molar ratio of PC to cholesterol) in chloroform in a round-bottom flask. b. Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the film under a stream of nitrogen gas or in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
Hydration: a. Dissolve the this compound in PBS to the desired concentration. b. Add the this compound solution to the lipid film. c. Hydrate the lipid film by gentle rotation of the flask at a temperature above the lipid phase transition temperature (e.g., 37°C) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): a. To obtain smaller, more uniform liposomes (e.g., large unilamellar vesicles, LUVs, or small unilamellar vesicles, SUVs), the MLV suspension can be subjected to sonication or extrusion. b. Sonication: Use a bath sonicator or a probe sonicator to sonicate the liposome suspension until the desired size is achieved. Keep the suspension on ice to prevent overheating. c. Extrusion: Pass the MLV suspension through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 10-20 times).
-
Purification (Optional): a. To remove any unencapsulated this compound, the liposome suspension can be purified by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
-
Characterization: a. Characterize the prepared liposomes for their size distribution (e.g., using dynamic light scattering), zeta potential, and encapsulation efficiency.
Mandatory Visualizations
References
- 1. This compound as a biomarker of orofacial conditions: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Salivary this compound, pH and Flow Rate in Oral Submucous Fibrosis - A Case - Control Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Solubility behavior of narcotic analgesics in aqueous media: solubilities and dissociation constants of morphine, fentanyl, and sufentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis and expression of salivary this compound in painful oral soft-tissue conditions: A descriptive study - Journal of Global Oral Health [jglobaloralhealth.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. STR-324, a Stable Analog of this compound, Causes Analgesia in Postoperative Pain by Activating Endogenous Opioid Receptor-dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The this compound Analog STR-324 Decreases Sensory Hypersensitivity in a Rat Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jfda-online.com [jfda-online.com]
- 13. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Oral Opiorphin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the challenges associated with the oral delivery of opiorphin.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor oral bioavailability of this compound?
A1: The primary reason for this compound's poor oral bioavailability is its rapid degradation by enzymes in the gastrointestinal (GI) tract and bloodstream.[1][2][3] Specifically, peptidases such as neutral endopeptidase (NEP) and aminopeptidase N (APN) quickly break down the peptide structure, preventing it from reaching systemic circulation in its active form.[4] Additionally, its hydrophilic nature and molecular size can limit its permeability across the intestinal epithelium.[1]
Q2: What are the main strategies to improve the oral bioavailability of this compound?
A2: The main strategies focus on protecting this compound from enzymatic degradation and enhancing its absorption. These include:
-
Chemical Modification: Creating analogues of this compound by substituting amino acids to enhance stability while preserving its analgesic effect.
-
Encapsulation: Using delivery systems like liposomes, nanoparticles (e.g., chitosan-based), and alginate beads to shield the peptide from the harsh environment of the GI tract.[5][6]
-
Mucoadhesive Systems: Employing polymers that adhere to the mucus layer of the GI tract, which prolongs the residence time of the formulation at the absorption site.[5][6]
Q3: How can I assess the stability of my this compound formulation in the gastrointestinal tract?
A3: You can perform an in vitro stability assay using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). These assays mimic the pH and enzymatic conditions of the stomach and small intestine, respectively. By incubating your formulation in these fluids and measuring the concentration of intact this compound over time, you can determine its stability.
Q4: Which in vivo models are suitable for evaluating the analgesic efficacy of an oral this compound formulation?
A4: Commonly used in vivo pain models to assess the analgesic effects of this compound include the tail-flick test and the formalin test in rodents.[4][7][8] The tail-flick test measures the latency to a thermal stimulus, indicating the drug's effect on acute pain.[7][8] The formalin test induces a biphasic pain response (neurogenic and inflammatory) and is useful for evaluating the efficacy against persistent pain.[9][10][11]
Q5: What analytical methods are recommended for quantifying this compound in biological samples?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound in biological matrices like plasma and saliva.[12] This technique allows for accurate measurement of the parent peptide and its metabolites, which is crucial for pharmacokinetic studies.
Troubleshooting Guides
In Vitro Stability Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid degradation of this compound in SGF. | Ineffective protective coating of the formulation. | - Increase the thickness or density of the enteric coating. - Use polymers that are more resistant to acidic conditions. - Ensure complete and uniform coating of the nanoparticles or microparticles. |
| High variability in stability results between batches. | - Inconsistent particle size or encapsulation efficiency. - Variations in the preparation of SGF/SIF. | - Optimize the formulation process to ensure batch-to-batch consistency in particle size and drug loading. - Strictly follow a standardized protocol for preparing simulated fluids, ensuring consistent enzyme activity and pH.[13] |
| Precipitation of the formulation in simulated fluids. | - Poor solubility of the peptide or formulation components. - pH-dependent solubility issues. | - Incorporate solubility enhancers in the formulation. - Evaluate the solubility profile of your formulation across a range of pH values. |
In Vivo Analgesia Studies
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant analgesic effect observed in the tail-flick test. | - Insufficient oral bioavailability. - Inadequate dose. - Timing of the test does not coincide with peak plasma concentration. | - Re-evaluate the formulation for its protective and absorption-enhancing properties. - Perform a dose-response study to determine the optimal dosage. - Conduct a pilot pharmacokinetic study to determine the time to maximum plasma concentration (Tmax) and adjust the timing of the analgesic test accordingly. |
| High variability in the responses of animals in the formalin test. | - Inconsistent administration of formalin. - Stress induced in the animals. - Subjective scoring of pain behaviors. | - Ensure precise and consistent intraplantar injection of formalin. - Acclimatize the animals to the testing environment to reduce stress.[14] - Use a blinded observer and a clear, standardized scoring system for licking, biting, and flinching behaviors.[15] |
| Unexpected adverse effects in animals. | - Toxicity of the formulation components. - Off-target effects of the this compound analogue. | - Conduct a preliminary toxicity study of the formulation vehicle. - Evaluate the selectivity of the this compound analogue for its target enzymes. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound and its Analogues
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | hNEP | 33 ± 11 | [4] |
| This compound | pAP-M | 36 ± 12 | [4] |
| YQRFSR | hNEP | 30 | [4] |
| YQRFSR | rat NEP | 38 | [4] |
| Monomeric CC6-opiorphin | MERF binding | 5.8 (nM) | [16] |
| Dimeric CC6-opiorphin | MERF binding | 15.7 (nM) | [16] |
hNEP: human Neutral Endopeptidase; pAP-M: porcine Aminopeptidase M; MERF: Met-enkephalin-Arg-Phe
Table 2: Oral Bioavailability of Select Peptide Formulations
| Peptide | Formulation | Animal Model | Oral Bioavailability (F%) | Reference |
| Desmopressin | Standard tablet | Human | 0.17 | [17] |
| Leuprolide | Solid Lipid Nanoparticles (SLN) with HIP | Rat | Not specified, but enhanced | [18] |
| Insulin | PEGylated Solid Lipid Particles (SLPs) | Rat | ~2-fold increase over non-PEGylated | [19] |
Note: Specific oral bioavailability data for this compound formulations are limited in publicly available literature. The data presented here for other peptides are for comparative purposes to illustrate the potential of different formulation strategies.
Experimental Protocols
1. In Vitro Stability Assay in Simulated Gastric and Intestinal Fluids
Objective: To evaluate the stability of an oral this compound formulation under conditions mimicking the gastrointestinal tract.
Materials:
-
This compound formulation
-
Simulated Gastric Fluid (SGF): Dissolve 2.0 g of NaCl and 3.2 g of pepsin in 500 mL of deionized water. Add 7.0 mL of HCl and dilute to 1000 mL with water. The final pH should be approximately 1.2.[20][21]
-
Simulated Intestinal Fluid (SIF): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of deionized water. Add 77 mL of 0.2 M NaOH and 10.0 g of pancreatin. Adjust the pH to 6.8 with 0.2 M NaOH or 0.2 M HCl and dilute to 1000 mL with water.[20]
-
Incubator/shaker set at 37°C
-
LC-MS/MS system for this compound quantification
Procedure:
-
Add a known concentration of the this compound formulation to pre-warmed SGF and SIF in separate vessels.
-
Incubate the mixtures at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each mixture.
-
Immediately quench the enzymatic activity by adding a suitable solvent (e.g., ice-cold methanol or acetonitrile).
-
Process the samples to precipitate proteins and extract the remaining this compound.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
2. Tail-Flick Test for Analgesia in Rats
Objective: To assess the analgesic effect of an oral this compound formulation against acute thermal pain.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Tail-flick analgesiometer
-
Oral gavage needles
-
This compound formulation and vehicle control
Procedure:
-
Acclimatize the rats to the testing room and the restraining device for at least 30 minutes before the experiment.[8]
-
Determine the basal reaction time (baseline latency) for each rat by focusing a beam of radiant heat on the tail (approximately 2-3 cm from the tip) and measuring the time it takes for the rat to flick its tail.[7] A cut-off time (e.g., 10-12 seconds) should be set to prevent tissue damage.[7]
-
Administer the this compound formulation or vehicle control orally via gavage.
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), measure the tail-flick latency again.
-
Calculate the percentage of maximum possible effect (%MPE) or the increase in latency compared to baseline to determine the analgesic effect.
3. Quantification of this compound in Rat Plasma by LC-MS/MS
Objective: To determine the plasma concentration of this compound for pharmacokinetic analysis.
Materials:
-
Rat plasma samples
-
Internal standard (e.g., a stable isotope-labeled this compound)
-
Acetonitrile (ACN) with 0.1% formic acid
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add the internal standard.
-
Add 300 µL of ice-cold ACN with 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 95:5 water:ACN with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and ACN with 0.1% formic acid (B).
-
Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, a doubly charged precursor ion [M+2H]2+ at m/z 347 is often used, with product ions at m/z 120, 175, and 268.[12][22]
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.
-
Visualizations
Caption: Experimental workflow for developing and evaluating an oral this compound formulation.
Caption: Mechanism of action of this compound in potentiating endogenous analgesia.
Caption: A logical troubleshooting guide for poor in vivo efficacy of oral this compound.
References
- 1. seranovo.com [seranovo.com]
- 2. researchgate.net [researchgate.net]
- 3. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Enhancing Stability and Mucoadhesive Properties of Chitosan Nanoparticles by Surface Modification with Sodium Alginate and Polyethylene Glycol for Potential Oral Mucosa Vaccine Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. 2.4. Formalin Test [bio-protocol.org]
- 11. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantification of this compound in human saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. web.mousephenotype.org [web.mousephenotype.org]
- 15. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 16. jpp.krakow.pl [jpp.krakow.pl]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Multifunctional oral delivery systems for enhanced bioavailability of therapeutic peptides/proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. canada.ca [canada.ca]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Opiorphin Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of opiorphin.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in working with this compound?
A1: The principal challenge is this compound's inherent instability. It is a pentapeptide (Gln-Arg-Phe-Ser-Arg) that is rapidly degraded by peptidases.[1] This susceptibility to enzymatic degradation can impact synthesis, purification, and storage, leading to lower yields and the presence of truncated impurities.
Q2: What is the standard method for this compound synthesis?
A2: The most common method for this compound synthesis is the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS).[1] This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Q3: What purity level can be expected for synthetic this compound?
A3: With optimized protocols, a high purity of over 98% can be achieved directly from synthesis, potentially minimizing the need for extensive and costly purification steps.[1] However, purity can be sequence-dependent and influenced by the efficiency of each coupling and deprotection step.
Q4: How is this compound typically purified?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying crude this compound.[2] This technique separates the target peptide from impurities based on hydrophobicity.
Q5: How should purified this compound be handled and stored?
A5: After purification, this compound is typically lyophilized (freeze-dried) to obtain a stable powder.[1] The lyophilized peptide should be stored at -20°C or lower to minimize degradation. For experimental use, fresh solutions should be prepared, and their stability in the chosen buffer should be evaluated.
Troubleshooting Guides
Low Synthesis Yield
| Symptom | Potential Cause | Troubleshooting Action |
| Low overall yield after cleavage | Incomplete coupling reactions. | - Increase coupling time and/or temperature. - Use a different coupling reagent. - Perform double coupling for difficult amino acids (e.g., Arg). |
| Peptide aggregation on the resin. | - Use a higher-swelling resin. - Synthesize at a lower substitution level on the resin. - Incorporate a chaotropic salt like LiCl in the coupling solution. | |
| Premature chain termination. | - Ensure complete Fmoc deprotection at each step. - Use a capping step (e.g., with acetic anhydride) after each coupling to block unreacted amines.[3] | |
| Significant amount of truncated sequences | Inefficient deprotection or coupling. | - Monitor Fmoc deprotection using a UV detector. - For difficult couplings, consider using pseudo-proline dipeptides if applicable to the sequence. |
Low Purity of Crude this compound
| Symptom | Potential Cause | Troubleshooting Action |
| Multiple peaks close to the main product peak in analytical HPLC | Deletion sequences (missing one or more amino acids). | - Optimize coupling efficiency as described for low yield. - Ensure high-quality, pure amino acid derivatives are used. |
| Side reactions involving amino acid side chains. | - Ensure appropriate side-chain protecting groups are used and are stable throughout the synthesis.[4] - For Arg, ensure the Pbf protecting group is not prematurely cleaved. | |
| Racemization during amino acid activation. | - Use an appropriate activating agent and base that minimizes racemization (e.g., HOBt/HBTU with DIPEA). | |
| Broad or tailing peaks in HPLC | Peptide aggregation. | - Dissolve the crude peptide in a solvent containing a denaturant (e.g., guanidine hydrochloride) before injection. - Optimize HPLC mobile phase (e.g., adjust pH, organic solvent percentage). |
Data Summary
Table 1: Representative this compound Synthesis and Purity Data
| Synthesis Method | Starting Resin | Key Protecting Groups | Yield | Purity | Reference |
| Manual Fmoc SPPS | H-Arg(Pbf)-2-chlorotrityl resin | Arg(Pbf), Ser(t-Bu), Gln(Trt) | ~60% | >98% | [1] |
Experimental Protocols
Protocol 1: Manual Fmoc Solid-Phase Synthesis of this compound
This protocol is based on the methodology described by Gentile et al. (2016).[1]
-
Resin Preparation: Start with preloaded H-Arg(Pbf)-2-chlorotrityl resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (Fmoc-Ser(t-Bu)-OH, Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH in sequence) with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the this compound sequence (Ser, Phe, Arg, Gln).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Precipitation and Collection:
-
Filter the resin and collect the cleavage solution.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 2: Purification of this compound by RP-HPLC
This is a general protocol for the purification of crude this compound.
-
Sample Preparation: Dissolve the crude this compound powder in the initial mobile phase (e.g., 95% Water with 0.1% TFA / 5% Acetonitrile with 0.1% TFA). Filter the solution through a 0.22 µm syringe filter.
-
Column and Mobile Phases:
-
Column: C18 preparative HPLC column.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Gradient Elution:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample onto the column.
-
Apply a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be 5-60% B over 30-40 minutes.
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak, which is identified by UV absorbance at 214 nm and 280 nm.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the final purified this compound powder.
Visualizations
Caption: Workflow for Fmoc-based solid-phase synthesis of this compound.
Caption: Troubleshooting workflow for low purity in crude this compound.
Caption: this compound's mechanism of action via inhibition of enkephalin degradation.
References
- 1. Injectable liposomal formulations of this compound as a new therapeutic strategy in pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
Technical Support Center: Optimizing Dosage for In Vivo Opiorphin Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting in vivo studies with opiorphin. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an endogenous pentapeptide (Gln-Arg-Phe-Ser-Arg) that functions as a dual inhibitor of two key enzymes responsible for the degradation of enkephalins: neutral endopeptidase (NEP) and aminopeptidase N (AP-N).[1][2][3] By inhibiting these enzymes, this compound protects endogenous enkephalins from breakdown, thereby potentiating their natural pain-relieving effects through the activation of μ- and δ-opioid pathways.[4][5][6] This mechanism contrasts with exogenous opioids like morphine, which directly bind to and activate opioid receptors.[5]
Q2: What is a recommended starting dose for this compound in a naïve rodent model of pain?
A2: For initial studies in rats, an intravenous (i.v.) dose of 1-2 mg/kg of this compound has been shown to produce a significant analgesic effect, comparable to that of morphine, in models of acute thermal and tonic chemical pain.[7][8] In a mechanical pain model, 1 mg/kg of this compound was as effective as 6 mg/kg of morphine.[4][6] It is crucial to perform a dose-response study for your specific animal model and pain paradigm.
Q3: Which route of administration is most effective for this compound?
A3: Due to its peptide nature, this compound has very low oral bioavailability and is subject to rapid degradation.[3][9] Therefore, systemic administration routes such as intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) are recommended for in vivo studies.[7][10] Intravenous administration has been frequently used in studies to ensure direct and rapid systemic exposure.[7][11]
Q4: How does the metabolic stability of this compound affect experimental design?
A4: this compound has a very short half-life in vivo due to rapid cleavage by peptidases.[6][12] This poor metabolic stability is a critical limiting factor. Researchers must account for this by either:
-
Administering the peptide shortly before behavioral testing (e.g., 5-15 minutes prior).[6][7]
-
Using a continuous infusion protocol for longer-term studies.[10]
-
Employing stabilized this compound analogs (e.g., STR-324) or advanced formulations like PEGylated liposomes, which have been developed to protect the peptide from degradation and prolong its circulation time.[11][13][14]
Q5: What are the expected side effects of this compound compared to morphine?
A5: A significant advantage of this compound is its favorable side-effect profile compared to morphine at equi-analgesic doses.[7] Studies have shown that this compound does not induce significant abuse liability, antinociceptive drug tolerance after subchronic treatment, or constipation (anti-peristaltism), which are common adverse effects of morphine.[7][8]
Troubleshooting Guide
Issue 1: Observed analgesic effect is lower than expected or absent.
-
Possible Cause 1: Peptide Degradation. The native this compound peptide is highly unstable in plasma.
-
Possible Cause 2: Incorrect Dosage. The optimal dose can vary significantly between different animal models, strains, and pain assays.
-
Solution: Perform a thorough dose-finding study, testing a range of doses (e.g., 0.5 mg/kg to 5 mg/kg) to determine the optimal effective dose for your specific experimental conditions.
-
-
Possible Cause 3: Inappropriate Route of Administration. Oral administration is ineffective.
Issue 2: High variability in behavioral responses between subjects.
-
Possible Cause 1: Inconsistent Administration. Variability in injection technique (e.g., volume, speed, location for i.p. injections) can lead to differences in absorption and bioavailability.
-
Solution: Standardize the administration protocol for all animals. Ensure all personnel are thoroughly trained in the chosen injection technique. For i.v. injections, confirm proper placement within the vein.
-
-
Possible Cause 2: Animal Stress. Stress can influence pain perception and behavioral responses.
-
Solution: Acclimatize animals to the handling and experimental procedures before the study begins. Perform experiments in a quiet, controlled environment to minimize stress.
-
Issue 3: Signs of toxicity or adverse reactions observed.
-
Possible Cause 1: Formulation-Related Toxicity. While this compound itself has a good safety profile, certain carrier formulations or bioconjugates could induce toxicity.[1]
-
Solution: If using a novel formulation, run a preliminary toxicity study. Administer the vehicle alone as a control group to differentiate between peptide and vehicle effects. Monitor animals closely for any signs of distress, and if observed, lower the dose or reconsider the formulation.
-
-
Possible Cause 2: High Dose. An excessively high dose might lead to unforeseen effects.
-
Solution: Re-evaluate your dose-response curve. Ensure you are using the minimum effective dose to achieve the desired analgesic effect.
-
Quantitative Data Summary
The following tables summarize effective dosages of this compound and its analogs from various preclinical studies.
Table 1: Effective Dosages of this compound and Analogs in Rodent Models
| Compound/Formulation | Animal Model | Pain Assay | Route of Administration | Effective Dosage | Reference |
| This compound (QRFSR) | Rat | Pin-Pain Test | i.v. | 1 mg/kg | [4],[6] |
| This compound (QRFSR) | Rat | Tail-Flick Test | i.v. | 1-2 mg/kg | [7] |
| YQRFSR (analog) | Rat | Formalin Test | i.v. | 1 mg/kg | [4],[6] |
| STR-324 (stable analog) | Rat | Neuropathic Pain | i.v. (continuous) | 10 - 50 µg/h | [10] |
| PEGylated Liposomal this compound | Rat | Tail-Flick Test | i.v. | 5 mg/kg | [13] |
Table 2: Comparative Analgesic Efficacy: this compound vs. Morphine
| Compound | Animal Model | Pain Assay | This compound Dose | Equivalent Morphine Dose | Reference |
| This compound | Rat | Pin-Pain Test | 1 mg/kg | 6 mg/kg | [4],[6] |
| YQRFSR (analog) | Rat | Formalin Test | 1 mg/kg | 3 mg/kg | [4],[6] |
| PEGylated Liposomal this compound | Rat | Tail-Flick Test | 5 mg/kg | 5 mg/kg (this compound showed a more intense and prolonged effect) | [13] |
Experimental Protocols
Protocol 1: Analgesic Efficacy Assessment using the Formalin Test in Rats
-
Animal Acclimatization: House male Wistar rats (200-250g) in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week prior to the experiment. Handle animals daily for 3 days before testing to minimize stress.
-
Drug Preparation: Dissolve this compound (or analog) in sterile, pyrogen-free saline (0.9% NaCl) to the desired concentration (e.g., 1 mg/ml for a 1 mg/kg dose in a 250g rat receiving 0.25 ml). Prepare the solution immediately before use. Morphine hydrochloride can be used as a positive control, also dissolved in saline.
-
Administration: Administer this compound (e.g., 1-2 mg/kg), morphine (e.g., 3 mg/kg), or vehicle (saline) via intravenous (i.v.) injection into the tail vein.
-
Induction of Nociception: 15 minutes after the i.v. injection, inject 50 µl of 2.5% formalin solution subcutaneously into the plantar surface of the left hind paw.
-
Behavioral Observation: Immediately place the animal in a transparent observation chamber. Record nociceptive behaviors, such as the total time spent licking the injected paw and the number of flinches or spasms, over a 60-minute period. The response is typically biphasic: the early phase (0-10 min) represents acute nociception, and the late phase (15-60 min) reflects inflammatory pain.
-
Data Analysis: Compare the mean duration of paw licking and the number of flinches between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A significant reduction in these behaviors indicates an antinociceptive effect.[6][7]
Protocol 2: Analgesic Efficacy Assessment using the Tail-Flick Test in Rats
-
Animal Preparation: Use rats as described in Protocol 1. Acclimatize them to the tail-flick apparatus and gentle restraint before the test day.
-
Baseline Latency: Determine the baseline tail-flick latency for each rat by focusing a radiant heat source on the ventral surface of the tail (approximately 3-5 cm from the tip). The latency is the time taken for the rat to withdraw (flick) its tail. Apply a cut-off time (e.g., 10-12 seconds) to prevent tissue damage. Obtain at least two stable baseline readings for each animal.
-
Drug Administration: Administer this compound (e.g., 1-5 mg/kg), morphine (e.g., 5 mg/kg), or vehicle (saline) intravenously.
-
Post-Treatment Measurement: Measure the tail-flick latency at several time points after drug administration (e.g., 15, 30, 45, 60, 90, and 120 minutes).
-
Data Analysis: Convert the latency times into a Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the % MPE across different treatment groups and time points. A significant increase in % MPE indicates analgesia.[7][13]
Visualizations
Signaling Pathways and Workflows
Caption: this compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. This compound [flipper.diff.org]
- 6. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemically active human this compound is a potent yet non-addictive analgesic without drug tolerance effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bluelight.org [bluelight.org]
- 10. The this compound Analog STR-324 Decreases Sensory Hypersensitivity in a Rat Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing this compound's Metabolic Stability and Preserving its Potent Analgesic Effect: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure- Activity Relationship Study and Function-Based Petidomimetic Design of Human this compound with Improved Bioavailability Property and Unaltered Analgesic Activity - Etap Lab [etap-lab.com]
- 13. Injectable liposomal formulations of this compound as a new therapeutic strategy in pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]
minimizing off-target effects of opiorphin in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with opiorphin. Our goal is to help you minimize off-target effects and navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a pentapeptide (Gln-Arg-Phe-Ser-Arg) that functions as a dual inhibitor of two ectoenzymes: neutral endopeptidase (NEP, also known as neprilysin) and aminopeptidase N (AP-N).[1] These enzymes are responsible for the breakdown of endogenous opioid peptides called enkephalins. By inhibiting NEP and AP-N, this compound increases the local concentration and prolongs the action of enkephalins, leading to potentiation of endogenous opioid signaling and subsequent analgesic effects.[1]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is analgesia, mediated by the potentiation of enkephalin signaling at opioid receptors (primarily μ- and δ-opioid receptors). This leads to a reduction in pain perception in various animal models of acute and chronic pain.[1][2]
Q3: Is this compound a direct opioid receptor agonist?
A3: No, this compound is not a direct opioid receptor agonist. Its mechanism of action is to prevent the degradation of endogenous opioid peptides (enkephalins). The analgesic effects of this compound can be blocked by opioid receptor antagonists like naloxone, demonstrating that its effects are mediated through the activation of opioid receptors by protected endogenous enkephalins.[1]
Q4: What are the potential advantages of this compound over traditional opioid analgesics like morphine?
A4: this compound is reported to have a potent analgesic effect, comparable to or even greater than morphine in some animal models, but with a potentially better side-effect profile.[1][2] Studies suggest that this compound may have a lower liability for inducing tolerance and addiction compared to morphine.[2]
Troubleshooting Guide: Minimizing Off-Target Effects
Issue 1: Unexplained Cardiovascular Effects (Hypertension, Tachycardia)
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Problem: You observe an increase in blood pressure and/or heart rate in your animal model following this compound administration, which is contrary to the expected effects of potentiating endogenous opioids that can sometimes cause hypotension.
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Possible Cause: This is a documented off-target effect of this compound. Studies in anesthetized rats have shown that intravenous injection of this compound can cause a dose-dependent increase in blood pressure and heart rate.[3] This effect is not mediated by opioid receptors, as it is not blocked by naloxone.[3]
-
Troubleshooting Steps:
-
Confirm the Mechanism: The cardiovascular effects of this compound appear to be mediated through the renin-angiotensin system (RAS) and the sympathetic nervous system.[3] Co-administration of an angiotensin-converting enzyme (ACE) inhibitor (e.g., captopril) or an angiotensin II type 1 (AT1) receptor antagonist (e.g., valsartan) has been shown to significantly decrease these pressor and tachycardic responses.[3]
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Control for Sympathetic Activation: The effects may also be due to the stimulation of sympathetic ganglia.[3] Consider using α- and β-adrenoceptor antagonists to investigate this pathway in your model.
-
Dose-Response Analysis: Carefully determine the dose-response relationship for both the analgesic and cardiovascular effects in your specific experimental setup. It may be possible to find a therapeutic window where analgesic effects are observed with minimal cardiovascular side effects.
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Route of Administration: Explore alternative routes of administration (e.g., local or targeted delivery) that might minimize systemic exposure and thus reduce cardiovascular effects.
-
Issue 2: Inconsistent or Contradictory Effects on Cell Proliferation in Cancer Models
-
Problem: You are investigating the effect of this compound on cancer cell lines and observe variable results, such as either inhibition or promotion of proliferation, or no effect at all.
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Possible Cause: The literature on the effects of opioids on cancer cell proliferation is complex and sometimes contradictory.[4][5] Some studies suggest that opioids can promote tumor growth, while others indicate inhibitory effects.[4][6] These effects can be dependent on the specific opioid, its concentration, the cancer cell type, and the presence of different receptors. While not extensively studied for this compound itself, its indirect action on opioid signaling means it could be implicated in these processes. A potential off-target to consider is the Opioid Growth Factor Receptor (OGFR), which is a negative regulator of cell proliferation and can be activated by endogenous opioids like enkephalins.[6][7]
-
Troubleshooting Steps:
-
Characterize Receptor Expression: Profile your cancer cell lines for the expression of not only classical opioid receptors (μ, δ, κ) but also the Opioid Growth Factor Receptor (OGFR).[6]
-
Concentration-Response Curves: Perform detailed concentration-response studies. High concentrations of opioids have been reported to inhibit proliferation, while lower, clinically relevant concentrations may have different effects.[4][8]
-
Control for On-Target vs. Off-Target Effects: Use opioid receptor antagonists (naloxone for classical receptors) and potentially siRNA knockdown of OGFR to dissect the pathways involved.
-
Standardize Culture Conditions: Ensure highly consistent cell culture conditions, as factors like serum concentration can influence proliferation assays and interact with the tested compounds.[5]
-
Experimental Protocols
Protocol 1: In Vivo Assessment of Analgesia
This section provides an overview of common behavioral tests to assess the on-target analgesic effects of this compound in rodents.
1.1. Hot Plate Test
-
Principle: This test measures the latency of a rodent to react to a thermal stimulus, indicating its pain threshold.
-
Procedure:
-
Place the animal on a heated plate maintained at a constant temperature (typically 52-55°C).
-
Start a timer and observe the animal for nocifensive behaviors such as hind paw licking, flicking, or jumping.
-
Record the latency to the first clear pain response.
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A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
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Administer this compound and re-test at various time points to determine the peak effect and duration of action.
-
-
Data Analysis: Compare the latency times before and after this compound administration. An increase in latency indicates an analgesic effect.
1.2. Tail-Flick Test
-
Principle: This test measures the time it takes for a rodent to move its tail away from a focused beam of heat.
-
Procedure:
-
Gently restrain the rodent.
-
Apply a radiant heat source to a specific portion of the tail.
-
A timer automatically starts with the heat source and stops when the tail flicks out of the beam.
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Record the tail-flick latency.
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Establish a cut-off time to prevent tissue damage.
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Administer this compound and measure the latency at different time points.
-
-
Data Analysis: An increase in tail-flick latency is indicative of analgesia.
1.3. Formalin Test
-
Principle: This model assesses the response to a continuous, moderate pain stimulus and has two distinct phases, allowing for the evaluation of different pain mechanisms.
-
Procedure:
-
Inject a dilute formalin solution (e.g., 5%) into the plantar surface of the rodent's hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the time the animal spends licking, biting, or flinching the injected paw.
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The observation period is typically divided into two phases: Phase 1 (0-5 minutes after injection, representing acute nociceptive pain) and Phase 2 (15-60 minutes after injection, representing inflammatory pain).
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Administer this compound prior to the formalin injection.
-
-
Data Analysis: Compare the duration of nocifensive behaviors in this compound-treated animals to a vehicle control group for both phases. A reduction in these behaviors indicates an analgesic effect.
Protocol 2: In Vitro Assessment of Potential Off-Target Effects
2.1. Renin Activity Assay (Fluorometric)
-
Principle: To investigate the potential off-target effect of this compound on the renin-angiotensin system, you can measure its impact on renin activity in vitro. This protocol is adapted from commercially available renin assay kits.
-
Procedure:
-
Prepare a reaction mixture containing a fluorogenic renin substrate.
-
Add a known amount of active renin to the mixture.
-
In separate wells, add different concentrations of this compound or a known renin inhibitor (positive control).
-
Incubate the reaction at 37°C.
-
Measure the fluorescence intensity over time using a fluorescence microplate reader. Cleavage of the substrate by renin will result in an increase in fluorescence.
-
-
Data Analysis: Compare the rate of fluorescence increase in the presence of this compound to the control (renin alone). A change in the rate would suggest an interaction of this compound with renin activity.
2.2. Cancer Cell Proliferation Assay (MTT or Resazurin)
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Principle: To assess the effect of this compound on cancer cell proliferation, a metabolic activity-based assay can be used.
-
Procedure:
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Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control and a positive control for proliferation inhibition.
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At the end of the treatment period, add MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.
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Measure the absorbance or fluorescence, which is proportional to the number of viable, metabolically active cells.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each this compound concentration. This will allow you to determine if this compound has a cytotoxic or anti-proliferative effect on the cancer cell line.
Data Summary Tables
Table 1: On-Target Activity of this compound
| Parameter | Enzyme/Receptor | Species | IC50 / EC50 | Reference |
| Inhibition | Neutral Endopeptidase (NEP) | Human | ~33 µM | [1] |
| Inhibition | Aminopeptidase N (AP-N) | Human | ~65 µM | [1] |
| Analgesia (formalin test) | Endogenous Opioid Receptors | Rat | ED50 not reported, but 1 mg/kg i.v. is effective | [1] |
| Analgesia (pin-pain test) | Endogenous Opioid Receptors | Rat | 1 mg/kg i.v. shows similar efficacy to 6 mg/kg morphine i.p. | [1] |
Table 2: Potential Off-Target Interactions of this compound (Qualitative and Indirect Evidence)
| Off-Target System/Pathway | Observed Effect | Species | Notes | Reference |
| Renin-Angiotensin System | Increased blood pressure and heart rate | Rat | Effect is blocked by ACE inhibitors and AT1 receptor antagonists, not by naloxone. | [3] |
| Sympathetic Nervous System | Increased blood pressure and heart rate | Rat | Effect may be due to stimulation of sympathetic ganglia. | [3] |
| Cancer Cell Proliferation | Variable (potential for both inhibition and promotion) | In vitro (general opioids) | Effects are cell-type and concentration-dependent. May involve the Opioid Growth Factor Receptor (OGFR). | [4][5][6] |
Note: Quantitative binding affinity data for this compound to specific off-target receptors is currently limited in the public domain. The interactions listed are based on observed physiological effects.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for cardiovascular off-target effects.
Caption: Experimental workflow for assessing this compound's analgesic effects.
References
- 1. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemically active human this compound is a potent yet non-addictive analgesic without drug tolerance effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects and underlying mechanisms of human this compound on cardiovascular activity in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of morphine in regulation of cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Comparative Effect of Morphine on Proliferation of Cancer Cell Lines Originating from Different Organs: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morphine Suppresses Lung Cancer Cell Proliferation Through the Interaction with Opioid Growth Factor Receptor: An In Vitro and Human Lung Tissue Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of opioid growth factor (OGF) and opioid antagonist and their significance in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Opiorphin Stability and Degradation
Welcome to the technical support center for researchers working with opiorphin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on preventing degradation by peptidases.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for this compound degradation?
A1: this compound is primarily degraded by two zinc ectopeptidases: human neutral ecto-endopeptidase (hNEP), also known as neprilysin, and human ecto-aminopeptidase N (hAP-N).[1][2][3][4][5][6] These are the same enzymes that this compound inhibits to protect endogenous enkephalins from breakdown.[1][4][6][7]
Q2: What is the mechanism of action of this compound?
A2: this compound exerts its analgesic effect by inhibiting the enzymes hNEP and hAP-N.[1][2][4][5] These enzymes are responsible for the degradation of endogenous opioid peptides called enkephalins.[6][7][8] By inhibiting these enzymes, this compound increases the lifespan of enkephalins, allowing them to activate opioid receptors and produce a natural, potent analgesic effect.[3][4][6][7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [flipper.diff.org]
- 7. This compound, found in saliva, inhibits proteases of enkephalins. [wisdomlib.org]
- 8. Five Decades of Research on Opioid Peptides: Current Knowledge and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Opiorphin Derivative Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with opiorphin derivatives.
Troubleshooting Guide
Problem: My lyophilized this compound derivative powder will not dissolve in aqueous buffers (e.g., PBS, Tris).
| Potential Cause | Suggested Solution |
| Incorrect pH | This compound (QRFSR) and its derivatives are peptides, and their solubility is highly pH-dependent. The net charge of the peptide influences its interaction with the solvent. Determine the isoelectric point (pI) of your specific derivative. Peptides are least soluble at their pI. Adjust the pH of your buffer to be at least 2 units away from the pI. For basic derivatives (net positive charge), try an acidic buffer. For acidic derivatives (net negative charge), a basic buffer may improve solubility.[1] |
| Hydrophobicity of the Derivative | Modifications to the parent this compound molecule to increase stability, such as lipidation or the addition of certain chemical groups, can increase its hydrophobicity, leading to poor aqueous solubility. |
| Peptide Aggregation | Peptides, especially those with hydrophobic residues, can aggregate, making them difficult to dissolve. This can be concentration-dependent. |
Step-by-Step Approach to Solubilization:
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Start with a small amount: To avoid wasting your entire sample, begin by testing the solubility of a small portion.[1]
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Water first: Always attempt to dissolve the peptide in sterile, distilled, or deionized water first.[2]
-
pH Adjustment: If solubility in water is low, and your peptide is basic, try adding a small amount of 10% acetic acid. For acidic peptides, a dilute solution of ammonium hydroxide or ammonium bicarbonate can be used.[1][3]
-
Organic Co-solvents: For highly hydrophobic derivatives, dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile first. Then, slowly add this solution dropwise to your aqueous buffer while vortexing.[1][4] Note: Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological assays.
-
Sonication: If the solution remains cloudy or has visible particles, brief sonication can help break up aggregates and improve dissolution.[1][3]
-
Gentle Heating: In some cases, gentle warming of the solution can aid solubility. However, be cautious to avoid degradation of the peptide.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for dissolving a novel this compound derivative?
A1: The best initial solvent depends on the amino acid sequence and any modifications of your derivative. As a general rule, start with high-purity water. If the peptide is predicted to be basic (containing residues like Arginine and Lysine, as in the parent this compound), and it does not dissolve in water, try a dilute acidic solution (e.g., 10% acetic acid). Conversely, for an acidic peptide, a dilute basic solution would be the next step.[2][3]
Q2: My this compound derivative is formulated with PEG. How does this affect solubility?
A2: PEGylation (the attachment of polyethylene glycol chains) is a common strategy to increase the hydrophilicity and water solubility of peptides.[6] PEGylated this compound derivatives are generally more soluble in aqueous solutions than their non-PEGylated counterparts.[6][7] If you are still experiencing issues, it may be due to aggregation or the need for slight pH adjustments.
Q3: Can I use DMSO to dissolve my this compound derivative? What are the potential downsides?
A3: Yes, DMSO is a common solvent for hydrophobic peptides.[1][4] However, it is important to use the minimal amount necessary and then dilute with an aqueous buffer. High concentrations of DMSO can be toxic to cells in culture and may interfere with certain biological assays. Always check the tolerance of your experimental system to DMSO.[1]
Q4: I dissolved my derivative, but it precipitated out of solution after a freeze-thaw cycle. How can I prevent this?
A4: This is a common issue with peptide solutions. To prevent precipitation, it is recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[8] If the problem persists, consider storing the peptide at -80°C. For some peptides, the addition of a cryoprotectant like glycerol may help, but its compatibility with your downstream applications must be verified.
Q5: How can I determine the charge of my this compound derivative to guide solvent selection?
A5: You can estimate the overall charge of your peptide at a neutral pH (around 7) by considering the ionizable side chains of the amino acids.
-
Basic residues (positive charge): Arginine (Arg), Lysine (Lys), Histidine (His). This compound itself contains two Arginine residues.
-
Acidic residues (negative charge): Aspartic acid (Asp), Glutamic acid (Glu). If your derivative has a net positive charge, it is considered basic. If it has a net negative charge, it is acidic. If the charges balance out, it is neutral.[2]
Data Presentation
Solubility of this compound and its Derivatives
| Compound | Solvent/Formulation | Concentration | Reference |
| This compound | Tri-distilled water | 25 mM | [9] |
| This compound | Physiological solution (0.9% w/v NaCl) | 1 mg/mL | [6] |
| This compound-loaded conventional liposomes | Aqueous dispersion | 1 mg/mL (of this compound) | [6] |
| This compound-loaded PEGylated liposomes | Aqueous dispersion | 1 mg/mL (of this compound) | [6] |
This table summarizes the available quantitative data from the cited literature. Solubility is highly dependent on the specific derivative and experimental conditions.
Experimental Protocols
Protocol 1: General Solubilization of a Lyophilized this compound Derivative
-
Preparation: Allow the vial of the lyophilized this compound derivative to warm to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add the appropriate volume of sterile, distilled water to achieve a stock solution concentration of 1-2 mg/mL. Vortex briefly.[10]
-
Observation: Check if the peptide has completely dissolved. A clear solution indicates successful solubilization.
-
Troubleshooting Insolubility:
-
If the solution is cloudy or contains particles, proceed with the following steps.
-
For Basic Peptides: Add 10% acetic acid dropwise while vortexing until the peptide dissolves.
-
For Acidic Peptides: Add 10% ammonium hydroxide dropwise while vortexing until the peptide dissolves.
-
For Hydrophobic/Neutral Peptides: Dissolve the peptide in a minimal volume of DMSO (e.g., 10-20 µL). Then, add this solution dropwise to the desired aqueous buffer while vortexing.
-
-
Sonication (Optional): If particles persist, sonicate the solution in a water bath for 10-20 seconds.
-
Sterilization and Storage: Sterilize the peptide solution by passing it through a 0.22 µm filter. Aliquot into single-use tubes and store at -20°C or -80°C.[8]
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action in pain modulation.
Experimental Workflow for Addressing Solubility Issues
Caption: A logical workflow for solubilizing this compound derivatives.
References
- 1. Solubility and related physicochemical properties of narcotic analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Injectable liposomal formulations of this compound as a new therapeutic strategy in pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. jpp.krakow.pl [jpp.krakow.pl]
- 10. genscript.com [genscript.com]
Technical Support Center: Refining Animal Models for Opiorphin Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with opiorphin and its analogs in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound research, offering potential solutions and considerations for experimental design.
Q1: We are observing high variability in the analgesic response to this compound in our rodent models. What are the potential causes and how can we mitigate this?
A1: High variability is a common challenge in behavioral research. Several factors can contribute to this when studying this compound:
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Animal Strain: Different strains of mice and rats exhibit varying sensitivity to opioids and pain stimuli. For instance, Wistar Kyoto (WKY) rats may be less sensitive to morphine's analgesic effects compared to Fischer 344 (F344) and Sprague Dawley (SD) rats. It is crucial to select and consistently use a specific, well-characterized strain for your studies. If comparing results across studies, always note the strain used.
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Housing Conditions: Standard laboratory housing can be a source of chronic stress, which is known to modulate pain perception.[1] Environmental enrichment, such as larger cages with toys and opportunities for social interaction, has been shown to reduce pain hypersensitivity in rodent models of neuropathic pain.[2][3] Consider implementing environmental enrichment to reduce stress-induced variability.
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Handling and Acclimation: Proper handling and sufficient acclimation of animals to the experimental setup are critical. For behavioral tests like the tail-flick assay, it is recommended to acclimate the mice to the restraining tube on multiple occasions before the actual test.[4]
-
Route of Administration: The method of this compound delivery can significantly impact bioavailability and, consequently, the observed effect. Intracerebroventricular (i.c.v.) injections bypass the blood-brain barrier, leading to a more direct central effect, while intravenous (i.v.) or intraperitoneal (i.p.) injections will have different pharmacokinetic profiles. Ensure your administration technique is consistent and accurate.
Q2: The analgesic effect of native this compound appears to be short-lived in our in vivo experiments. How can we address this?
A2: Native this compound has a very short half-life in the bloodstream due to rapid degradation by peptidases.[5] This is a primary limitation for its therapeutic application and a key consideration in experimental design.
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Use of Stable Analogs: Researchers have developed more metabolically stable analogs of this compound to overcome this issue. STR-324 is one such analog that has shown prolonged analgesic effects.[6]
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Formulation Strategies: Encapsulating this compound in delivery systems like PEGylated liposomes can protect it from degradation and prolong its circulation time, thereby enhancing the duration of its analgesic effect.[6][7]
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Pharmacokinetic Studies: If using native this compound, it is essential to conduct pharmacokinetic studies in your specific animal model to understand its degradation rate and time its administration relative to behavioral testing accordingly. Pharmacokinetic monitoring has shown that the YQRFSR peptide, a derivative of this compound, is cleaved in the rat bloodstream in less than a minute after i.v. injection.[8]
Q3: How do we choose between an acute and a chronic pain model for our this compound research?
A3: The choice between an acute and a chronic pain model depends entirely on your research question.
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Acute Pain Models: These models, such as the tail-flick test, hot-plate test, and the initial phase of the formalin test, are suitable for investigating the immediate analgesic effects of this compound on nociceptive responses.[9] They are useful for initial screening and dose-finding studies.
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Chronic Pain Models: To study the efficacy of this compound in conditions that mimic clinical chronic pain, such as neuropathic or inflammatory pain, models like spared nerve injury (SNI) or Complete Freund's Adjuvant (CFA)-induced inflammation are more appropriate.[2][10] These models are more complex but provide insights into this compound's potential for treating long-lasting pain states. It is important to note that environmental enrichment can have a significant impact on the outcomes in chronic pain models.[2][3][11]
Q4: Can diet affect the outcomes of our this compound experiments?
A4: While the direct impact of diet on this compound's efficacy is not extensively documented in the provided search results, diet can influence the overall health and well-being of laboratory animals, which can, in turn, affect behavioral outcomes. Some studies suggest a link between nutrition and opioid cravings in humans, indicating a potential interplay between diet and the endogenous opioid system.[5] To minimize variability, it is best practice to provide a standardized diet to all animals in a study.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound and its analogs.
Table 1: Comparative Analgesic Potency of this compound and Morphine in Rats
| Pain Model | This compound Dose | Morphine Dose for Equivalent Effect | Route of Administration | Reference |
| Pin-Pain Test | 1 mg/kg | 6 mg/kg | i.v. (this compound), i.p. (Morphine) | [8] |
| Formalin Test (Spasm Index) | 1 mg/kg | ~3 mg/kg | i.v. (this compound), i.p. (Morphine) | [8] |
Table 2: Effects of this compound Analogs and Formulations on Analgesia
| Compound/Formulation | Animal Model | Key Finding | Reference |
| STR-324 | Rat | Showed prolonged analgesic effects compared to native this compound. | [6] |
| PEGylated liposomes with this compound | Rat | Increased the duration of the analgesic effect by more than 50%. | [6][7] |
| YQRFSR (this compound derivative) | Rat | Showed a stronger antinociceptive effect than the parent this compound. | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Formalin Test Protocol (Rodents)
The formalin test is a model of tonic chemical pain and is sensitive to a wide range of analgesics.
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Acclimation: Place the animal (rat or mouse) in the observation chamber for at least 20-30 minutes to allow for acclimation to the environment.[2][3]
-
Formalin Injection:
-
Observation: Immediately after injection, return the animal to the observation chamber and start recording the time spent licking or biting the injected paw. The observation period is typically divided into two phases:
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Phase 1 (Acute Phase): 0-5 minutes post-injection. This phase is characterized by a high frequency of licking and biting and is thought to reflect direct activation of nociceptors.[12]
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Phase 2 (Tonic Phase): 20-40 minutes post-injection. This phase involves inflammatory processes and central sensitization.[12]
-
-
Data Analysis: The primary endpoint is the total time spent licking or biting the injected paw during each phase.
Tail-Flick Test Protocol (Rodents)
The tail-flick test is a measure of spinal nociceptive reflexes to a thermal stimulus.
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Acclimation: Acclimate the animal to the testing apparatus and any restraint devices. This may involve placing the mouse in the restrainer briefly on several occasions before the test day.[4]
-
Procedure:
-
Gently restrain the animal, allowing the tail to be exposed.
-
Apply a focused beam of radiant heat to a specific point on the tail (e.g., 3 cm from the tip).
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A timer starts automatically with the heat source.
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The timer stops when the animal flicks its tail away from the heat. This latency is the measured endpoint.
-
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Cut-off Time: A maximum exposure time (e.g., 18-30 seconds) should be set to prevent tissue damage.[9]
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Trials: Typically, 3-5 trials are performed with an inter-trial interval of at least 60 seconds to avoid sensitization. The latencies are then averaged.[9]
Intracerebroventricular (i.c.v.) Injection Protocol (Mice/Rats)
This procedure allows for the direct administration of substances into the cerebral ventricles.
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Anesthesia: Anesthetize the animal using an appropriate anesthetic agent.
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Stereotaxic Surgery:
-
Place the anesthetized animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
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Identify the bregma (the intersection of the sagittal and coronal sutures).
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Determine the coordinates for the lateral ventricle. For mice, typical coordinates from bregma are approximately: Anteroposterior (AP): -0.3 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -3.0 mm. For rats, coordinates are approximately: AP: -0.5 mm, ML: -1.4 mm, DV: -3.5 mm.
-
-
Injection:
-
Drill a small hole in the skull at the determined coordinates.
-
Slowly lower a Hamilton syringe or an injection cannula to the target depth.
-
Infuse the desired volume of the substance (e.g., this compound solution) at a slow, controlled rate (e.g., 1 µL/min).
-
-
Post-operative Care: After the injection, slowly retract the needle, suture the incision, and provide appropriate post-operative care, including analgesia and monitoring for recovery.
Visualizations
The following diagrams illustrate key pathways and workflows in this compound research.
Caption: this compound's mechanism of action and downstream signaling.
Caption: General workflow for assessing this compound's analgesic effects.
References
- 1. Effects of Environmental Enrichment on Thermal Sensitivity in an Operant Orofacial Pain Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Environmental enrichment alleviates chronic pain in rats following a spared nerve injury to induce neuropathic pain. A preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Understanding the effects of nutrition and mental health conditions for patients with opioid use disorder (OUD) | Journal of Opioid Management [wmpllc.org]
- 6. Optimizing animal models of autoimmune encephalitis using active immunization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Re-evaluating animal models of pain | NC3Rs [nc3rs.org.uk]
- 8. Drug Addiction and Chronic Pain: A Review of Animal Models | Neupsy Key [neupsykey.com]
- 9. Environmental enrichment promotes resilience to neuropathic pain-induced depression and correlates with decreased excitability of the anterior cingulate cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Current methods and challenges for acute pain clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Opiorphin Detection Sensitivity
Welcome to the technical support center for opiorphin detection methodologies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of this compound quantification in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
This compound is a human pentapeptide (Gln-Arg-Phe-Ser-Arg) first isolated from saliva. It acts as a potent inhibitor of two key enzymes, neutral endopeptidase (NEP) and aminopeptidase N (AP-N), which are responsible for the breakdown of enkephalins[1]. Enkephalins are endogenous opioid peptides involved in pain modulation. By inhibiting their degradation, this compound potentiates the natural pain-relieving effects of enkephalins, making it a promising therapeutic target for pain management with potentially fewer side effects than traditional opioids[2]. Sensitive and accurate detection of this compound is crucial for understanding its physiological roles, identifying potential biomarkers for various conditions, and for the development of new analgesic drugs[3][4].
Q2: Which are the most common methods for this compound detection?
The two most prevalent methods for this compound quantification are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ELISA is a high-throughput immunoassay that offers good sensitivity, while LC-MS/MS provides higher specificity and is often considered the gold standard for quantitative analysis of small molecules like peptides[5][6][7].
Q3: What are the expected physiological concentrations of this compound?
This compound levels can vary depending on the biological fluid and the individual's physiological state. In the saliva of healthy individuals, concentrations have been reported to range from 2.8 to 25.9 ng/mL[3][4]. Levels in plasma and other bodily fluids are generally lower, necessitating highly sensitive detection methods.
Q4: How stable is this compound in biological samples?
This compound is a peptide and is susceptible to degradation by proteases present in biological matrices. For instance, this compound in trifluoroacetic acid (TFA)-treated saliva samples has been shown to be stable for at least 12 hours at room temperature and up to 30 days when stored at -20°C[3][4]. Proper sample collection, immediate processing, and the use of protease inhibitors are critical to ensure the integrity of this compound during storage and analysis. Storing samples at -80°C is recommended for long-term stability.
Data Presentation: Comparison of this compound Detection Methods
The following table summarizes the key quantitative parameters for the most common this compound detection methods.
| Parameter | ELISA | LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | ~0.1 ng/mL | ~1.0 ng/mL (in saliva) |
| Linearity Range | 0.156 - 10 ng/mL | 0 - 110 ng/mL (in saliva) |
| Intra-day Precision (%CV) | < 10% | 2.7 - 5.6% |
| Inter-day Precision (%CV) | < 15% | 10.8 - 13.7% |
| Recovery | Not typically reported | ~106% |
| Matrix Effect | Can be significant | Can be minimized with proper sample preparation |
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue 1: Low or No Signal
-
Possible Cause:
-
Incorrect antibody concentrations.
-
Inactive enzyme conjugate.
-
Suboptimal incubation times or temperatures.
-
Degraded this compound standard or sample.
-
Reagents not at room temperature before use.
-
-
Troubleshooting Steps:
-
Optimize Antibody Concentrations: Perform a titration experiment to determine the optimal concentrations for both capture and detection antibodies.
-
Verify Reagent Activity: Use a positive control to check the activity of the enzyme conjugate and substrate.
-
Increase Incubation Time: Extend the incubation periods for the sample and antibodies to allow for greater binding.
-
Check Standard and Sample Integrity: Prepare fresh standards and ensure samples were properly collected and stored with protease inhibitors.
-
Ensure Temperature Equilibration: Allow all reagents and the plate to reach room temperature before starting the assay.
-
Issue 2: High Background
-
Possible Cause:
-
Insufficient washing.
-
Non-specific binding of antibodies.
-
High concentration of detection antibody.
-
Contaminated reagents or plate.
-
-
Troubleshooting Steps:
-
Improve Washing Technique: Increase the number of wash steps and ensure complete aspiration of wash buffer from the wells.
-
Optimize Blocking: Use a different blocking buffer or increase the blocking incubation time.
-
Reduce Detection Antibody Concentration: Titrate the detection antibody to find a concentration that provides a good signal without high background.
-
Use Fresh Reagents: Prepare fresh buffers and substrate solutions.
-
Issue 3: High Coefficient of Variation (CV) between Duplicates
-
Possible Cause:
-
Inaccurate pipetting.
-
Inconsistent washing.
-
Temperature gradients across the plate.
-
Edge effects.
-
-
Troubleshooting Steps:
-
Practice Pipetting Technique: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.
-
Standardize Washing: Use an automated plate washer if available for more consistent washing.
-
Ensure Uniform Incubation: Incubate the plate in a temperature-controlled environment and avoid stacking plates.
-
Minimize Edge Effects: Avoid using the outer wells of the plate if edge effects are a persistent issue.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting)
-
Possible Cause:
-
Incompatible injection solvent.
-
Column degradation.
-
Co-elution with interfering substances.
-
Suboptimal mobile phase composition.
-
-
Troubleshooting Steps:
-
Match Injection Solvent: Ensure the sample is dissolved in a solvent that is weaker than the initial mobile phase.
-
Check Column Performance: Use a standard to check the column's performance. If necessary, wash or replace the column.
-
Optimize Sample Preparation: Improve sample clean-up to remove interfering matrix components.
-
Adjust Mobile Phase: Modify the gradient or the organic/aqueous ratio to improve peak shape.
-
Issue 2: Low Signal Intensity/Sensitivity
-
Possible Cause:
-
Poor ionization of this compound.
-
Matrix suppression.
-
Suboptimal MS parameters.
-
Low recovery during sample preparation.
-
-
Troubleshooting Steps:
-
Optimize Ionization Source: Adjust parameters such as spray voltage, gas flow, and temperature.
-
Address Matrix Effects: Dilute the sample, use a more effective sample clean-up method (e.g., solid-phase extraction), or use a stable isotope-labeled internal standard.
-
Optimize MS/MS Transitions: Select the most intense and specific precursor and product ions for this compound.
-
Improve Extraction Recovery: Evaluate and optimize the sample preparation method to maximize this compound recovery.
-
Issue 3: Inconsistent Retention Time
-
Possible Cause:
-
Leaks in the LC system.
-
Changes in mobile phase composition.
-
Column temperature fluctuations.
-
Column equilibration issues.
-
-
Troubleshooting Steps:
-
Check for Leaks: Inspect all fittings and connections for any signs of leakage.
-
Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase.
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
-
Experimental Protocols
Detailed Methodology for this compound Sandwich ELISA
This protocol provides a general framework. Optimal conditions may need to be determined empirically.
-
Coating:
-
Dilute the capture antibody against this compound to a final concentration of 1-10 µg/mL in coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the this compound standard in blocking buffer.
-
Add 100 µL of the standards and samples (e.g., saliva, plasma) to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of diluted biotinylated detection antibody against this compound to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer to each well.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
-
Substrate Reaction and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
Detailed Methodology for this compound LC-MS/MS in Saliva
This protocol is based on a validated method for this compound quantification in human saliva[3][4].
-
Sample Collection and Preparation:
-
Collect unstimulated whole saliva.
-
Immediately add a protease inhibitor cocktail and acidify with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Centrifuge to remove precipitates.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 347.2 ([M+2H]²⁺).
-
Product Ions (m/z): 120.1 (quantifier), 175.1, and 268.2 (qualifiers).
-
Collision Energy: Optimize for the specific instrument to achieve maximum fragmentation of the precursor ion into the desired product ions.
-
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound inhibits enzymes that degrade enkephalins, increasing their availability to activate opioid receptors and produce analgesia.
Experimental Workflow for this compound Detection
Caption: A generalized workflow for the detection and quantification of this compound from biological samples using either ELISA or LC-MS/MS.
References
- 1. fortislife.com [fortislife.com]
- 2. Enhancing this compound's Metabolic Stability and Preserving its Potent Analgesic Effect: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantification of this compound in human saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of ELISA Immunoassay and LC-QTOF for Opiate Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kurabiotech.com [kurabiotech.com]
- 7. Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of synthetic opiorphin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic opiorphin.
Frequently Asked Questions (FAQs)
1. What is synthetic this compound and how does it work?
Synthetic this compound is a laboratory-produced version of the endogenous pentapeptide (Gln-Arg-Phe-Ser-Arg) first discovered in human saliva.[1] It functions as a dual inhibitor of two zinc metalloectopeptidases: neutral endopeptidase (NEP) and aminopeptidase-N (AP-N).[1] These enzymes are responsible for the breakdown of endogenous opioid peptides called enkephalins. By inhibiting these enzymes, this compound increases the local concentration and prolongs the action of enkephalins, leading to potent, opioid-mediated analgesia without the significant side effects associated with traditional opioid agonists like morphine.[2][3]
2. What are the critical quality attributes of synthetic this compound that can affect experimental outcomes?
The quality of synthetic this compound is paramount for reproducible and reliable experimental results. Key quality attributes include:
-
Purity: The percentage of the target this compound peptide in the final product. Impurities can include truncated or deletion sequences from the synthesis process.[4] High purity is essential to minimize off-target effects.[5]
-
Identity: Confirmation of the correct amino acid sequence and molecular weight is crucial. This is typically verified by mass spectrometry.[6][7]
-
Peptide Content: The actual amount of peptide in the lyophilized powder, which can be lower than the total weight due to the presence of counter-ions (like TFA) and residual water.[4]
-
Solubility: The ability of the peptide to dissolve completely in the desired solvent without aggregation. Poor solubility can lead to lower effective concentrations and assay variability.[4]
-
Stability: The integrity of the peptide over time under specific storage conditions. Degradation can lead to a loss of bioactivity.[5]
3. How should I properly store and handle synthetic this compound?
Proper storage and handling are critical to maintain the integrity of synthetic this compound:
-
Storage: Lyophilized this compound should be stored at -20°C or colder, protected from light.[4]
-
Handling:
-
Before opening, allow the vial to warm to room temperature to prevent condensation, which can degrade the peptide.
-
For solution preparation, use sterile, high-purity solvents and buffers.
-
Avoid repeated freeze-thaw cycles. It is best practice to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[4]
-
If storing in solution, use sterile buffers and consider sterile filtration to prevent microbial contamination.[4]
-
Troubleshooting Guide
Issue 1: Lower than expected or no biological activity in my assay.
-
Question: I'm not observing the expected analgesic effect or enzyme inhibition with my new batch of this compound. What could be the cause?
Answer: Several factors related to the synthetic peptide itself could be responsible for low bioactivity.
-
Incorrect Peptide Concentration: The net peptide content of a lyophilized powder is often 70-90% of the total weight due to counter-ions and water. Have you accounted for the net peptide content in your concentration calculations? It is recommended to perform an amino acid analysis to determine the precise peptide concentration.
-
Peptide Degradation: Improper storage, such as exposure to light, moisture, or repeated freeze-thaw cycles, can degrade the peptide.[4] Consider using a fresh vial or a new aliquot.
-
Oxidation: The amino acid sequence of this compound does not contain highly susceptible residues like Cysteine or Methionine. However, oxidation can still be a factor in long-term storage.
-
Poor Solubility: If the peptide is not fully dissolved, the actual concentration in your assay will be lower than calculated. Visually inspect your solution for any precipitates. See the troubleshooting section on solubility for more details.
-
Batch-to-Batch Variability in Purity: The presence of impurities, such as truncated or deletion sequences, can vary between synthesis batches and may interfere with the peptide's activity.[8][9] It is crucial to review the certificate of analysis for each batch and perform your own quality control.
-
Issue 2: Inconsistent results between different batches of synthetic this compound.
-
Question: My results with a new batch of this compound are significantly different from the previous one. How can I troubleshoot this?
Answer: Batch-to-batch variability is a common challenge with synthetic peptides.[4] A systematic approach to quality control for each new batch is essential.
-
Compare Certificates of Analysis (CofA): Carefully review the CofA for each batch. Pay close attention to the reported purity (by HPLC) and mass (by mass spectrometry).
-
Perform Independent QC: It is best practice to independently verify the critical quality attributes of each new batch.
-
Mass Spectrometry: Confirm the molecular weight.
-
Analytical HPLC: Assess the purity and compare the chromatogram to the previous batch. Look for new or larger impurity peaks.
-
-
Assess Bioactivity in a Standardized Assay: Before starting a large-scale experiment, test the new batch in a well-established, reliable assay (e.g., an in vitro enzyme inhibition assay) to determine its relative potency compared to a previous, well-characterized batch.
-
Issue 3: Difficulty dissolving the synthetic this compound.
-
Question: The lyophilized this compound is not dissolving well in my buffer. What should I do?
Answer: Poor solubility can lead to inaccurate concentrations and aggregation, which can affect bioactivity.
-
Start with the Right Solvent: For peptides with basic residues like Arginine (as in this compound), acidic buffers are often a good starting point. Try dissolving a small amount in distilled water first. If it's not soluble, a small amount of dilute acetic acid or trifluoroacetic acid (TFA) can help.
-
Sonication: Gentle sonication in a water bath can aid in dissolving the peptide.
-
pH Adjustment: The pH of the solution can significantly impact solubility. Adjust the pH of your buffer as appropriate for your experimental system.
-
Request a Solubility Test: Many peptide synthesis companies offer solubility testing as a service to determine the optimal solvent and pH for your specific peptide.[4]
-
Data Presentation
Table 1: Typical Quality Control Specifications for Synthetic this compound
| Parameter | Method | Typical Specification | Purpose |
| Identity | Mass Spectrometry (MS) | Observed molecular weight matches theoretical molecular weight (692.77 g/mol )[2] | Confirms the correct peptide was synthesized. |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥95%[2] | Ensures that the majority of the material is the target peptide. |
| Sequence | Tandem Mass Spectrometry (MS/MS) | Observed fragmentation pattern matches the theoretical sequence (QRFSR) | Verifies the correct amino acid sequence.[7] |
| Appearance | Visual Inspection | White to off-white lyophilized powder | Basic quality check. |
| Net Peptide Content | Amino Acid Analysis (AAA) or UV Spectrophotometry | Report as % of total weight (typically 70-90%) | Allows for accurate calculation of peptide concentration for assays. |
Experimental Protocols
1. In Vitro NEP Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound on Neutral Endopeptidase (NEP).
-
Materials:
-
Recombinant human NEP (soluble ectodomain)
-
Fluorogenic NEP substrate (e.g., Mca-BK2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Synthetic this compound stock solution
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of synthetic this compound in the assay buffer.
-
In the microplate, add the this compound dilutions to the wells. Include wells with buffer only (negative control) and a known NEP inhibitor like thiorphan (positive control).
-
Add the NEP enzyme solution to all wells and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic NEP substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity over time using a plate reader (e.g., excitation at 320 nm, emission at 405 nm for Mca-BK2).
-
Calculate the rate of substrate cleavage (reaction velocity) for each this compound concentration.
-
Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. In Vivo Formalin Test for Analgesia in Rats
This protocol outlines a common method for assessing the antinociceptive effects of this compound. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animals: Male Wistar or Sprague-Dawley rats (250-300g).
-
Materials:
-
Synthetic this compound solution in sterile saline.
-
Morphine solution (positive control).
-
Sterile saline (vehicle control).
-
5% formalin solution.
-
Observation chambers with transparent walls.
-
-
Procedure:
-
Acclimate the rats to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound (e.g., 1-5 mg/kg), morphine (e.g., 5-10 mg/kg), or vehicle via the desired route (e.g., intravenous, intraperitoneal).
-
After the appropriate pre-treatment time (e.g., 15 minutes for i.v. This compound), inject 50 µL of 5% formalin subcutaneously into the plantar surface of one hind paw.
-
Immediately place the rat back into the observation chamber and record the nociceptive behavior (e.g., time spent licking, flinching, or biting the injected paw) for a set period, typically 60 minutes.
-
The response is typically biphasic:
-
Phase 1 (acute pain): 0-5 minutes post-formalin injection.
-
Phase 2 (inflammatory pain): 15-60 minutes post-formalin injection.[10]
-
-
Analyze the data by comparing the duration of nociceptive behaviors in the this compound-treated group to the vehicle and morphine control groups for both phases.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Exploiting the angiotensin-converting enzyme pathway to augment endogenous opioid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. Quality control of synthetic peptides [innovagen.com]
- 7. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of Impurities in Peptide Pools [mdpi.com]
- 10. Modulation of Different Phases of Formalin Test by Force Swim Stress - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Analgesic Potency of Opiorphin and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic properties of opiorphin, a naturally occurring human peptide, and morphine, the gold-standard opioid analgesic. The information presented herein is intended for an audience with a professional background in pharmacology and drug development, aiming to provide a clear, data-driven overview of their respective potencies and mechanisms of action.
Executive Summary
This compound, an endogenous peptide first isolated from human saliva, has demonstrated significant analgesic effects in preclinical studies. Its mechanism of action, which involves the inhibition of enkephalin-degrading enzymes, distinguishes it from traditional opioids like morphine that directly act on opioid receptors. This fundamental difference in their signaling pathways may account for the observed variations in their potency and side-effect profiles. Initial research suggests that this compound possesses a greater analgesic potency than morphine in certain pain models, highlighting its potential as a novel therapeutic agent for pain management.
Quantitative Comparison of Analgesic Potency
The following table summarizes the available quantitative data comparing the analgesic efficacy of this compound and morphine in a preclinical animal model. It is important to note that direct dose-response studies determining the ED50 of this compound are limited in the public domain. The data presented here is derived from a study that established equipotent doses.
| Compound | Animal Model | Pain Assay | Effective Dose (Intraperitoneal) | Potency Ratio (this compound:Morphine) | Reference |
| This compound | Rat | Mechanical Pain Test (Pin-Pain) | 1 mg/kg | ~6:1 | [1] |
| Morphine | Rat | Mechanical Pain Test (Pin-Pain) | 6 mg/kg | - | [1] |
Note: The potency ratio is an approximation based on the reported effective doses in a single study. Further research with comprehensive dose-response analyses is required to establish definitive ED50 values for this compound across various pain modalities.
Signaling Pathways
The analgesic effects of this compound and morphine are mediated through distinct signaling pathways.
This compound Signaling Pathway
This compound functions as an inhibitor of two key enzymes responsible for the breakdown of endogenous opioid peptides, namely enkephalins. By preventing the degradation of these natural pain-relievers, this compound indirectly activates opioid receptors.[1][2][3]
Morphine Signaling Pathway
Morphine, a classic opioid agonist, exerts its analgesic effects by directly binding to and activating opioid receptors, primarily the mu-opioid receptor (MOR), located in the central and peripheral nervous systems.[4][5][6] This direct activation triggers a cascade of intracellular events leading to the inhibition of pain signaling.[4][7]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the analgesic potency of compounds like this compound and morphine.
Experimental Workflow: Hot Plate Test
This test is used to evaluate the response to a thermal pain stimulus.
Methodology:
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent cylinder is placed on the surface to confine the animal.
-
Animals: Male Sprague-Dawley rats (200-250g) are typically used. Animals are acclimatized to the testing room for at least 30 minutes before the experiment.
-
Procedure:
-
A baseline latency is determined by placing the animal on the hot plate and recording the time (in seconds) until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 45 seconds) is established to prevent tissue damage.
-
The test compound (this compound or morphine) or vehicle is administered via the desired route (e.g., intraperitoneal).
-
At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), the animal is again placed on the hot plate, and the response latency is recorded.
-
-
Data Analysis: The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Experimental Workflow: Tail-Flick Test
This assay assesses the spinal reflex to a thermal stimulus.
Methodology:
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the ventral surface of the animal's tail.
-
Animals: Male Wistar rats (180-220g) are commonly used.
-
Procedure:
-
The rat is gently restrained, and its tail is positioned over the light source.
-
The baseline reaction time is determined by activating the light source and measuring the time it takes for the rat to flick its tail away from the heat. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.
-
The test compound or vehicle is administered.
-
The tail-flick latency is measured again at various time intervals post-administration.
-
-
Data Analysis: The increase in latency to the tail-flick response is indicative of an analgesic effect.
Experimental Workflow: Formalin Test
This model is used to assess the response to a persistent chemical pain stimulus.
Methodology:
-
Apparatus: A transparent observation chamber with mirrors positioned to allow for an unobstructed view of the animal's paws.
-
Animals: Male Swiss Webster mice (20-30g) are frequently used.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
A small volume (e.g., 20 µL) of a dilute formalin solution (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.
-
The animal is immediately placed in the observation chamber.
-
Nociceptive behaviors, such as the amount of time spent licking or biting the injected paw, are recorded in two distinct phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain and central sensitization.
-
-
Data Analysis: The total time spent exhibiting pain behaviors in each phase is quantified and compared between treatment groups.
Conclusion
Preclinical evidence suggests that this compound holds promise as a potent analgesic with a mechanism of action that is distinct from that of morphine. By enhancing the effects of endogenous enkephalins, this compound may offer a novel therapeutic strategy for pain management.[3] However, the current body of quantitative data is still in its early stages. Further rigorous studies are necessary to fully elucidate the dose-response relationship, efficacy across different pain states, and the complete safety profile of this compound before its potential clinical utility can be fully realized. A stable analog of this compound, STR-324, has entered Phase I clinical trials, indicating progress in the development of this class of analgesics.[8] Researchers and drug development professionals are encouraged to monitor the outcomes of these and future studies to better understand the therapeutic potential of this compound and its derivatives.
References
- 1. A comparison of morphine analgesic tolerance in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Hot plate test - Wikipedia [en.wikipedia.org]
- 5. Species differences in the relative analgesic potencies of some classical opiates and opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
- 8. meliordiscovery.com [meliordiscovery.com]
Opiorphin's Inhibitory Power on NEP and AP-N: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of opiorphin's inhibitory efficacy against two key enkephalin-degrading enzymes, neprilysin (NEP) and aminopeptidase N (AP-N). This analysis is supported by experimental data from peer-reviewed studies, detailing the protocols utilized and comparing this compound's performance against other known inhibitors.
This compound, a naturally occurring human pentapeptide (Gln-Arg-Phe-Ser-Arg), has garnered significant interest for its analgesic properties, which are attributed to its ability to inhibit the enzymatic degradation of endogenous enkephalins.[1] By blocking the action of NEP and AP-N, this compound effectively increases the half-life of enkephalins, thereby enhancing their pain-relieving effects. This dual-inhibitory action presents a promising avenue for the development of novel analgesics.[1][2][3]
Comparative Inhibitory Potency: this compound vs. Alternatives
The inhibitory efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki), with lower values indicating greater potency. The following tables summarize the available data for this compound and other well-established inhibitors of NEP and AP-N.
| Inhibitor | Enzyme | Substrate | IC50 / Ki | Source |
| This compound | Human NEP (hNEP) | Met-enkephalin | 33 ± 11 µM (IC50) | [1] |
| This compound | Human NEP (hNEP) | Mca-BK2 | 33 ± 6 µM (IC50) | [1] |
| Thiorphan | Human NEP (hNEP) | Mca-BK2 | ~10 nM (IC50) | [4] |
| Phosphoramidon | NEP | Not Specified | 0.034 µM (IC50) | [5] |
| Kelatorphan | Enkephalinase (NEP) | Not Specified | 1.4 nM (Ki) | [6] |
Table 1: Comparative Inhibitory Potency against Neprilysin (NEP). This table highlights the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of this compound and other known NEP inhibitors.
| Inhibitor | Enzyme | Substrate | IC50 / Ki | Source |
| This compound | Human AP-N (hAP-N) | Ala-pNA | 65 ± 9 µM (IC50) | [1] |
| Bestatin | Aminopeptidase M (AP-M) | Not Specified | 4.1 µM (Ki) | [7] |
| Amastatin | Aminopeptidase M (AP-M) | Not Specified | 19 nM (Ki) | [7] |
| Kelatorphan | Aminopeptidase | Not Specified | 7 µM (Ki) | [6] |
Table 2: Comparative Inhibitory Potency against Aminopeptidase N (AP-N). This table showcases the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of this compound and other established AP-N inhibitors.
Experimental Protocols
The validation of this compound's inhibitory effects on NEP and AP-N relies on robust in vitro enzyme activity assays. Below are detailed methodologies adapted from published research.
NEP Inhibition Assay (Fluorometric)
This protocol is based on the enzymatic cleavage of a fluorogenic substrate by NEP, leading to an increase in fluorescence. The inhibitory effect of a compound is determined by the reduction in this fluorescence signal.
Materials:
-
Recombinant human NEP
-
NEP assay buffer (e.g., 50 mM Tris, pH 7.5)
-
Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)
-
This compound and other test inhibitors
-
96-well black microplates
-
Fluorometric microplate reader (Ex/Em = 320/400 nm)
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in NEP assay buffer.
-
In a 96-well plate, add the NEP enzyme solution to each well.
-
Add the different concentrations of the inhibitors to the respective wells. Include a control group with no inhibitor.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity at 37°C for a set period (e.g., 60 minutes), with readings taken every 1-2 minutes.
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
AP-N Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of AP-N through the cleavage of a chromogenic substrate, resulting in a colored product that can be quantified spectrophotometrically.
Materials:
-
Cell membranes from HEK293 cells overexpressing human AP-N or purified AP-N
-
AP-N assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Chromogenic AP-N substrate (e.g., L-Leucine-p-nitroanilide)
-
This compound and other test inhibitors
-
96-well clear microplates
-
Spectrophotometric microplate reader (405 nm)
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in AP-N assay buffer.
-
Add the AP-N enzyme preparation (cell membranes or purified enzyme) to each well of a 96-well plate.
-
Add the various concentrations of the inhibitors to the designated wells. A control group without any inhibitor should be included.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Start the reaction by adding the L-Leucine-p-nitroanilide substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M acetic acid).
-
Measure the absorbance of the product (p-nitroaniline) at 405 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the enkephalin degradation pathway and the general workflow for assessing inhibitor potency.
Caption: Enkephalin degradation pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining inhibitor potency.
References
- 1. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of enkephalinergic systems in substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiorphan and analogs: lack of correlation between potency to inhibit "enkephalinase A" in vitro and analgesic potency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analgesic effects of kelatorphan, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Sialorphin vs. Opiorphin: A Comparative Functional Analysis for Researchers
A comprehensive guide to the functional characteristics, inhibitory profiles, and experimental evaluation of two endogenous enkephalinase inhibitors.
This guide provides a detailed comparative analysis of sialorphin and opiorphin, two naturally occurring peptides with significant potential in pain management and related therapeutic areas. For researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, comparative efficacy based on experimental data, and detailed protocols for their functional evaluation.
Introduction: Potentiating Endogenous Analgesia
Sialorphin and this compound are potent inhibitors of the key enzymes responsible for the degradation of enkephalins, which are endogenous opioid peptides crucial for pain modulation. By inhibiting neutral endopeptidase (NEP) and aminopeptidase N (AP-N), these peptides prolong the analgesic effects of naturally released enkephalins. This compound, first isolated from human saliva, is considered the human functional homologue of sialorphin, which was initially discovered in rats.[1][2] Their shared mechanism of action offers a promising therapeutic strategy for pain relief with a potentially lower risk of the side effects associated with traditional opioid agonists.[3]
Mechanism of Action: Inhibition of Enkephalin Degradation
The primary functional role of both sialorphin and this compound is the inhibition of enkephalin-degrading enzymes. Enkephalins, upon release in response to painful stimuli, bind to opioid receptors to produce an analgesic effect. However, their action is short-lived due to rapid enzymatic breakdown by NEP and AP-N. Sialorphin and this compound protect enkephalins from this degradation, thereby enhancing and prolonging their pain-suppressing effects.[2][4]
Below is a diagram illustrating the signaling pathway affected by sialorphin and this compound.
Comparative Inhibitory Activity
The potency of sialorphin and this compound as enzyme inhibitors is a key determinant of their functional efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Peptide | Target Enzyme | IC50 Value (µM) | Source Organism | Reference |
| Sialorphin | Neutral Endopeptidase (NEP) | 0.4 - 1 | Rat | [4][5] |
| Aminopeptidase N (AP-N) | Not explicitly reported as a primary inhibitor | Rat | [4] | |
| This compound | Neutral Endopeptidase (hNEP) | 29 ± 1 - 33 ± 11 | Human | [2] |
| Aminopeptidase N (hAP-N) | 36 ± 12 - 65 ± 9 | Human | [2] |
Note: IC50 values can vary depending on the experimental conditions, such as the substrate and enzyme source used.
Comparative Analgesic Potency
In vivo studies have demonstrated the potent analgesic effects of both sialorphin and this compound.
-
Sialorphin: Intravenous administration of sialorphin in rats has been shown to produce significant antinociceptive responses in models of acute and tonic pain.[4][5]
-
This compound: this compound has demonstrated analgesic potency comparable to that of morphine in various rat pain models.[2][3] For instance, a 1 mg/kg dose of this compound was found to be as effective as a 6 mg/kg dose of morphine in a mechanical pain test.[6][7] A key advantage of this compound is that it appears to produce its analgesic effects without the significant adverse effects associated with morphine, such as abuse liability and antinociceptive tolerance.[3]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of sialorphin and this compound's functional activities.
In Vitro Enzyme Inhibition Assays
The following diagram outlines a general workflow for determining the IC50 values of sialorphin and this compound against NEP and AP-N.
Detailed Protocol for Neutral Endopeptidase (NEP) Inhibition Assay:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human NEP (rhNEP) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of a fluorogenic NEP substrate (e.g., Mca-BK2 or Abz-Gly-Phe(NO2)-Pro) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor (sialorphin or this compound) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the rhNEP solution, and the different concentrations of the inhibitor. Include a control well with no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the NEP substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the substrate used (e.g., Ex/Em = 320/420 nm for Mca-BK2).
-
Record fluorescence readings at regular intervals for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Detailed Protocol for Aminopeptidase N (AP-N) Inhibition Assay:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human AP-N (rhAP-N) or a suitable cell lysate containing AP-N in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of a chromogenic AP-N substrate (e.g., L-Leucine-p-nitroanilide) in a suitable solvent.
-
Prepare serial dilutions of the inhibitor (sialorphin or this compound) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the rhAP-N solution, and the different concentrations of the inhibitor. Include a control well with no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the AP-N substrate solution to all wells.
-
Incubate the plate at 37°C for a set period (e.g., 30 minutes).
-
Stop the reaction (if necessary, e.g., by adding acetic acid).
-
Measure the absorbance of the product (p-nitroaniline) at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the enzyme activity for each inhibitor concentration based on the absorbance readings.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Analgesic Assays
Formalin Test: This test is used to assess the analgesic effects on both acute and inflammatory pain.
-
Animal Preparation: Acclimate rodents (rats or mice) to the testing environment.
-
Drug Administration: Administer sialorphin, this compound, a vehicle control, or a reference analgesic (e.g., morphine) via the desired route (e.g., intravenous, intraperitoneal).
-
Formalin Injection: After a predetermined time for drug absorption, inject a dilute formalin solution (e.g., 5%) into the plantar surface of one hind paw.
-
Observation: Immediately place the animal in an observation chamber and record the amount of time spent licking or biting the injected paw. The observation period is typically divided into two phases: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-30 minutes post-injection).[8][9]
-
Data Analysis: Compare the paw licking/biting time between the different treatment groups for both phases to determine the analgesic effect.
Tail-Flick Test: This test is used to evaluate the response to a thermal pain stimulus.
-
Animal Preparation: Gently restrain the rodent (rat or mouse).
-
Baseline Measurement: Measure the baseline tail-flick latency by applying a focused beam of heat to the tail and recording the time it takes for the animal to flick its tail away.[10] A cut-off time is set to prevent tissue damage.[1][11]
-
Drug Administration: Administer the test compound, vehicle, or reference drug.
-
Post-Treatment Measurement: At various time points after drug administration, re-measure the tail-flick latency.
-
Data Analysis: An increase in the tail-flick latency compared to the baseline and the vehicle control group indicates an analgesic effect.
Conclusion
Sialorphin and this compound represent a compelling class of endogenous peptides with significant therapeutic potential as analgesics. Their mechanism of action, centered on the potentiation of the natural enkephalin system, offers a distinct advantage over conventional opioids. This compound, as the human counterpart to the rat-derived sialorphin, is of particular interest for clinical development. This guide provides a foundational framework for researchers to understand, compare, and experimentally evaluate these promising molecules. The provided protocols and data serve as a starting point for further investigation into their pharmacological properties and potential applications in pain management and beyond.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemically active human this compound is a potent yet non-addictive analgesic without drug tolerance effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sialorphin, a natural inhibitor of rat membrane-bound neutral endopeptidase that displays analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sialorphin, a natural inhibitor of rat membrane-bound neutral endopeptidase that displays analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A possible alternative to this compound and its stable analogues for treating fibromyalgia pain: A clinical hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Tail flick test - Wikipedia [en.wikipedia.org]
- 11. Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Opiorphin-Like Peptides Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species analysis of opiorphin-like peptides, focusing on their biochemical properties, physiological roles, and therapeutic potential. We present a comparative overview of human this compound, rat sialorphin, and bovine spinorphin, offering objective data on their performance as inhibitors of key enkephalin-degrading enzymes. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug discovery.
Introduction to this compound-Like Peptides
This compound and its functional homologs are naturally occurring peptides that play a crucial role in modulating the endogenous opioid system. Their primary mechanism of action involves the inhibition of two key ectoenzymes: neutral endopeptidase (NEP, also known as neprilysin) and aminopeptidase N (APN). By preventing the degradation of enkephalins, these peptides enhance and prolong their natural analgesic and anxiolytic effects. This mode of action presents a promising alternative to conventional opioid analgesics, potentially offering similar efficacy with a reduced side-effect profile.
Comparative Analysis of this compound-Like Peptides
This section details the amino acid sequences and inhibitory potencies of this compound-like peptides from different species.
Peptide Sequences
| Peptide Name | Species | Amino Acid Sequence |
| This compound | Human | Gln-Arg-Phe-Ser-Arg (QRFSR)[1] |
| Sialorphin | Rat | Gln-His-Asn-Pro-Arg (QHNPR) |
| Spinorphin | Bovine | Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT)[2][3] |
Inhibitory Activity against Enkephalin-Degrading Enzymes
The efficacy of these peptides is determined by their ability to inhibit NEP and APN. The following table summarizes the available quantitative data (IC50 values) for this inhibition.
| Peptide | Target Enzyme | Substrate | IC50 (µM) | Reference |
| Human this compound | Human NEP | Substance P | 11 ± 3 | [2] |
| Human NEP | Mca-BK2 | 25 | [4] | |
| Human NEP | Mca-BK2 | 33 ± 6 | [5] | |
| Human AP-N | Ala-pNA | 65 ± 9 | [4][5] | |
| YQRFSR (this compound Analog) | Human NEP | - | 30 | [4] |
| Rat NEP | - | 38 | [4] | |
| Rat Sialorphin | Rat NEP | Substance P | 0.4 - 1 | [6] |
| Bovine Spinorphin | NEP & APN | - | Inhibitory activity confirmed, but specific IC50 values are not readily available in the reviewed literature. | [2][3] |
Signaling Pathway of Enkephalins Modulated by this compound-Like Peptides
This compound-like peptides exert their effects by potentiating the endogenous enkephalin signaling pathway. Enkephalins, upon binding to their receptors (primarily μ- and δ-opioid receptors), initiate a cascade of intracellular events leading to analgesia.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
NEP Inhibition Assay (Fluorometric)
This protocol outlines a method for determining the inhibitory activity of this compound-like peptides on Neutral Endopeptidase (NEP).
Materials:
-
Recombinant human NEP
-
NEP-specific fluorescent substrate (e.g., Mca-BK2 or Abz-based peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (this compound-like peptides)
-
Positive control inhibitor (e.g., Thiorphan)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the NEP substrate in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the test compound at various concentrations, and the recombinant NEP enzyme. Include wells for a positive control (with Thiorphan) and a negative control (without inhibitor).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the NEP substrate working solution to all wells.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~320-340 nm and an emission wavelength of ~400-430 nm, depending on the specific substrate used.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
APN Inhibition Assay (Colorimetric)
This protocol describes a method for assessing the inhibitory effect of this compound-like peptides on Aminopeptidase N (APN).
Materials:
-
Recombinant human APN
-
APN-specific colorimetric substrate (e.g., L-Alanine-p-nitroanilide, Ala-pNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (this compound-like peptides)
-
Positive control inhibitor (e.g., Bestatin)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Prepare a working solution of the APN substrate in the assay buffer.
-
To the wells of the microplate, add the assay buffer, the test compound at various concentrations, and the recombinant APN enzyme. Include wells for a positive control (with Bestatin) and a negative control (without inhibitor).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Start the reaction by adding the APN substrate working solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction (if necessary, depending on the specific protocol) and measure the absorbance at a wavelength of ~405 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Formalin Test in Rats for Analgesic Activity
The formalin test is a widely used model of tonic chemical pain to evaluate the efficacy of analgesic compounds.
Animals:
-
Male Wistar rats (200-250 g)
Materials:
-
Formalin solution (5% in saline)
-
Test compound (this compound or analog) and vehicle
-
Observation chamber with a mirror to allow for unobstructed observation of the paws
-
Syringes and needles
Procedure:
-
Acclimate the rats to the observation chamber for at least 30 minutes before the test.
-
Administer the test compound or vehicle intravenously (i.v.) or intraperitoneally (i.p.) at a predetermined time before the formalin injection (e.g., 15 minutes).
-
Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the rat back into the observation chamber and start a timer.
-
Observe and record the cumulative time spent licking and biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).
-
Compare the paw licking/biting time between the treated and vehicle groups to determine the analgesic effect.
Conclusion
The cross-species analysis of this compound-like peptides reveals a conserved mechanism for the potentiation of endogenous enkephalin signaling. Human this compound, rat sialorphin, and to a lesser extent, bovine spinorphin, demonstrate significant inhibitory activity against the key enkephalin-degrading enzymes, NEP and APN. This guide provides essential quantitative data and detailed experimental protocols to support further research into these promising peptides. The development of stable and potent analogs of these natural compounds holds significant therapeutic potential for the management of pain and other conditions modulated by the opioid system, offering a pathway to new analgesics with improved safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colorimetric assay of aminopeptidase N activity based on inhibition of the disassembly of gold nano-composites conjugated with a thermo-responsive copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 5. youtube.com [youtube.com]
- 6. farm.ucl.ac.be [farm.ucl.ac.be]
A Head-to-Head Comparison of Opiorphin Analogs in Pain Management
For Researchers, Scientists, and Drug Development Professionals
Opiorphin, an endogenous human peptide, has emerged as a promising analgesic agent with a mechanism of action distinct from traditional opioids. Its ability to inhibit the degradation of enkephalins, the body's natural pain-relieving molecules, offers the potential for potent pain relief with a reduced side-effect profile. This guide provides a head-to-head comparison of different this compound analogs, summarizing their performance based on available experimental data.
Mechanism of Action: A Novel Approach to Analgesia
This compound and its analogs act as dual inhibitors of two key enzymes responsible for the breakdown of enkephalins: neutral endopeptidase (NEP) and aminopeptidase N (AP-N). By preventing the degradation of enkephalins, these compounds increase the local concentration and duration of action of these endogenous opioids at their receptors (μ and δ opioid receptors), leading to enhanced pain suppression. This indirect approach to activating opioid pathways is believed to contribute to the favorable side-effect profile observed in preclinical studies, with a lower incidence of tolerance, dependence, and respiratory depression compared to conventional opioids like morphine.[1][2]
Quantitative Comparison of Analgesic Potency
The following table summarizes the available quantitative data on the analgesic potency of this compound and its analogs. It is important to note that direct head-to-head studies with standardized methodologies are limited, and therefore, comparisons should be interpreted with caution.
| Compound | Animal Model | Pain Type | Key Findings | Reported Potency | Reference |
| This compound | Rat | Acute Mechanical Pain (Pin-pain test) | Intravenous administration | 1 mg/kg of this compound is as effective as 6 mg/kg of morphine. | [3] |
| Rat | Tonic Pain (Formalin test) | Intravenous administration | Dose-dependent reduction in pain behavior.[2] | [2] | |
| STR-324 | Rat | Postoperative Pain (Brennan model) | Continuous intravenous infusion | Similar potency to this compound in inhibiting mechanical and thermal hyperalgesia.[1] | [1] |
| Rat | Neuropathic Pain (Chung model) | Continuous intravenous infusion | 10 µg/h and 50 µg/h significantly reduced mechanical allodynia and spontaneous pain.[4] | [4] | |
| YQRFSR | Rat | Chemical-induced Pain (Formalin test) | Systemic administration | Showed stronger antinociceptive effect than the parent this compound.[5][6] | [5][6] |
| PEGylated liposomes with this compound | Rat | Not specified | Not specified | Showed a stronger and more prolonged antinociceptive effect than parent this compound or morphine.[5][6] | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound analogs.
Postoperative Pain Model (Brennan Model)
The Brennan model is a widely used preclinical model to assess the efficacy of analgesics in a postoperative pain setting.[7][8][9]
-
Animal Model: Typically adult male Sprague-Dawley rats.
-
Procedure: A longitudinal incision is made through the skin, fascia, and muscle of the plantar aspect of the hind paw.
-
Pain Assessment:
-
Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the incised paw. The paw withdrawal threshold is determined.
-
Thermal Hyperalgesia: Measured by exposing the paw to a radiant heat source and recording the latency to paw withdrawal.
-
-
Drug Administration: Test compounds are typically administered systemically (e.g., intravenously, subcutaneously, or orally) before or after the surgical procedure.
Neuropathic Pain Model (Chung Model - Spinal Nerve Ligation)
The Chung model is a common method for inducing neuropathic pain in rodents to study the mechanisms and treatment of this chronic pain condition.[10][11][12][13]
-
Animal Model: Typically adult male Sprague-Dawley or Wistar rats.
-
Procedure: The L5 and L6 spinal nerves are tightly ligated with silk sutures.
-
Pain Assessment:
-
Mechanical Allodynia: Assessed using von Frey filaments.
-
Thermal Hyperalgesia: Assessed using a radiant heat source.
-
Spontaneous Pain: Can be inferred from behaviors such as guarding, licking, or flinching of the affected paw.
-
-
Drug Administration: Compounds are administered via various routes to assess their ability to alleviate neuropathic pain symptoms.
Visualizing the Pathways
To better understand the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Signaling pathway of this compound and its analogs.
Caption: Typical experimental workflow for evaluating analgesic efficacy.
Conclusion and Future Directions
This compound and its analogs represent a promising new class of analgesics. Preclinical data suggest a potent pain-relieving effect comparable to morphine but with a significantly improved safety profile. The stable analog, STR-324, has shown particular promise in postoperative and neuropathic pain models and is advancing towards clinical trials. Further research, including direct head-to-head comparative studies and well-controlled clinical trials, is necessary to fully elucidate the therapeutic potential of these compounds and establish their place in the management of pain. The development of orally bioavailable and centrally acting analogs remains a key objective for future drug development efforts.
References
- 1. STR-324, a Stable Analog of this compound, Causes Analgesia in Postoperative Pain by Activating Endogenous Opioid Receptor-dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound Analog STR-324 Decreases Sensory Hypersensitivity in a Rat Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing this compound's Metabolic Stability and Preserving its Potent Analgesic Effect: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Post-Operative Pain Models Rats [phenotype-expertise.com]
- 8. psychogenics.com [psychogenics.com]
- 9. Diverse characters of Brennan’s paw incision model regarding certain parameters in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. youtube.com [youtube.com]
- 12. Segmental Spinal Nerve Ligation Model of Neuropathic Pain | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
Independent Replication of Foundational Opiorphin Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the foundational studies on the endogenous peptide opiorphin and subsequent independent research, focusing on its analgesic properties and mechanism of action. This compound, a dual inhibitor of the enkephalin-degrading enzymes Neutral Endopeptidase (NEP) and Aminopeptidase-N (AP-N), has shown promise as a potent analgesic with a potentially favorable side-effect profile compared to traditional opioids like morphine.[1][2]
Mechanism of Action: Potentiating Endogenous Opioids
This compound's analgesic effect stems from its ability to protect endogenous enkephalins from enzymatic degradation.[1][3] Enkephalins are naturally occurring opioid peptides that play a crucial role in pain modulation. By inhibiting NEP and AP-N, this compound increases the local concentration and prolongs the action of enkephalins at opioid receptors, primarily the μ- and δ-opioid receptors.[1][4] This indirect activation of the opioid system is believed to contribute to its analgesic effects with a reduced risk of the adverse effects associated with direct opioid agonists.[1][2]
Signaling Pathway of this compound's Action
Comparative Analgesic Efficacy: this compound vs. Morphine
Foundational studies, primarily from Rougeot and colleagues, have consistently demonstrated that this compound exhibits analgesic potency comparable to morphine in various preclinical pain models.[1][3] While direct, independent replication studies are limited, other research investigating this compound and its analogs supports its significant antinociceptive effects.
Quantitative Comparison of Analgesic Effects
| Pain Model | Species | Foundational Study Data (this compound vs. Morphine) | Independent Study Data (this compound/Analog vs. Morphine) |
| Pin-Pain Test | Rat | 1 mg/kg this compound i.v. is as effective as 6 mg/kg morphine i.p.[3] | - |
| Formalin Test (Phase II) | Rat | 1-2 mg/kg this compound i.v. shows comparable potency to 3 mg/kg morphine i.p.[1][3] | A stable analog, STR-324, shows potent antihyperalgesic effects in a postoperative pain model.[5] |
| Tail-Flick Test | Rat | 1-2 mg/kg this compound i.v. produces a significant analgesic effect.[1] | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the foundational this compound studies.
Formalin Test
The formalin test is a widely used model of tonic chemical pain that assesses both acute and inflammatory pain responses.[6][7][8]
Protocol Summary:
-
Animal Model: Typically adult male Wistar rats or mice.[1][3]
-
Acclimatization: Animals are habituated to the testing environment (e.g., Plexiglas observation chamber) for at least 30 minutes before the experiment.[9]
-
Drug Administration: this compound (or its analog) or morphine is administered intravenously (i.v.) or intraperitoneally (i.p.) at specified doses. A vehicle control group receives a saline injection.
-
Formalin Injection: A dilute solution of formalin (typically 2.5-5%) is injected subcutaneously into the plantar surface of one hind paw.[3][9]
-
Observation: The animal's behavior is observed and recorded for a set period (e.g., 60 minutes). Key behaviors monitored include licking, biting, and flinching of the injected paw.
-
Data Analysis: The observation period is divided into two phases: Phase I (early, 0-5 minutes) representing acute nociceptive pain, and Phase II (late, 15-60 minutes) reflecting inflammatory pain. The duration or frequency of pain-related behaviors is quantified and compared between treatment groups.[7][9]
Experimental Workflow: Formalin Test
Side Effect Profile: A Potential Advantage
A significant finding from foundational studies is that this compound appears to have a more favorable side-effect profile than morphine at equi-analgesic doses.[1][2] Studies have reported that this compound does not induce significant respiratory depression, constipation, or abuse liability, which are major drawbacks of traditional opioid analgesics.[1][2]
Clinical Development: The Journey of STR-324
While this compound itself has not entered clinical trials, a chemically stable analog, STR-324, has.[10][11]
-
Phase I Trials: The first-in-human trials of STR-324 have demonstrated a favorable safety and tolerability profile in healthy volunteers.[11][12]
-
Exploratory Efficacy Studies: An exploratory study in postoperative pain showed that STR-324 produced a successful analgesic response in 35% of patients, compared to 46% in the morphine group, with no significant safety issues observed.[10]
Conclusion
Foundational studies have established this compound as a potent endogenous analgesic with a novel mechanism of action that offers a potential therapeutic advantage over conventional opioids. While direct independent replications are not abundant in the literature, subsequent research on this compound and its analog, STR-324, has largely supported the initial findings of its analgesic efficacy and favorable safety profile. The ongoing clinical development of STR-324 will be critical in determining the translational potential of this promising class of analgesics for the management of pain in humans. Further independent preclinical studies focusing on direct dose-response comparisons with morphine and elucidation of the precise molecular interactions within the signaling pathway would be valuable to the research community.
References
- 1. Systemically active human this compound is a potent yet non-addictive analgesic without drug tolerance effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human this compound, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. STR-324, a Stable Analog of this compound, Causes Analgesia in Postoperative Pain by Activating Endogenous Opioid Receptor-dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 9. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 10. anesthesiaexperts.com [anesthesiaexperts.com]
- 11. First-in-human trial to assess the safety, tolerability, pharmacokinetics and pharmacodynamics of STR-324, a dual enkephalinase inhibitor for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. First Subject Enrolled in Phase I Clinical Trial of its non-opioid analgesic STR-324 | [pasteur.fr]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Opiorphin
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle Opiorphin with the appropriate personal protective equipment (PPE) to minimize exposure risks. Inhalation, ingestion, or skin contact should be avoided.
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling powders outside of a fume hood or if there is a risk of aerosolization. | To prevent inhalation. |
Step-by-Step Disposal Protocol for this compound
This protocol is designed for the disposal of small quantities of this compound typically used in a research laboratory setting.
1. Deactivation of this compound:
The primary step in the safe disposal of this compound is to denature the peptide, rendering it biologically inactive. This can be achieved through chemical degradation.
-
Materials:
-
Sufficient volume of a strong acid (e.g., 1M hydrochloric acid) or a strong base (e.g., 1M sodium hydroxide) to fully dissolve and hydrolyze the this compound.
-
A designated, labeled waste container made of a material compatible with the chosen deactivating agent.
-
-
Procedure:
-
Carefully dissolve the this compound waste in the chosen deactivating solution within a fume hood.
-
Allow the solution to stand for a sufficient period (e.g., 24 hours) to ensure complete degradation of the peptide. The goal is to break the peptide bonds, destroying its primary structure and, consequently, its biological activity.
-
2. Neutralization:
If a strong acid or base was used for deactivation, the resulting solution must be neutralized before further disposal.
-
Procedure:
-
Slowly add a neutralizing agent (e.g., sodium bicarbonate for acids, a weak acid for bases) while monitoring the pH with a pH meter or pH strips.
-
Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.
-
3. Final Disposal:
The neutralized solution should be disposed of as chemical waste in accordance with institutional and local regulations.
-
Procedure:
-
Transfer the neutralized solution to a clearly labeled hazardous waste container. The label should include the contents (e.g., "Neutralized this compound solution") and the date of disposal.
-
Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
-
Alternative Disposal Method for Solid this compound Waste:
For solid this compound waste (e.g., contaminated vials, pipette tips), incineration via a licensed hazardous waste disposal service is the preferred method.
-
Procedure:
-
Collect all solid waste contaminated with this compound in a designated, labeled, and sealed waste bag or container.
-
Store the container in a secure area until it is collected by the institution's EHS or a certified waste management contractor for incineration.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound in a laboratory environment.
Disclaimer: This document provides general guidance based on best laboratory practices. Researchers must always consult and adhere to their institution's specific safety protocols and local, state, and federal regulations for hazardous waste disposal.
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
